molecular formula C12H22N2O4 B071881 1-Boc-2-methoxycarbonylmethylpiperazine CAS No. 183852-65-5

1-Boc-2-methoxycarbonylmethylpiperazine

Cat. No.: B071881
CAS No.: 183852-65-5
M. Wt: 258.31 g/mol
InChI Key: XFNONNLAJOFYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-methoxycarbonylmethylpiperazine (CAS 183852-65-5) is a high-value, multifunctional piperazine derivative designed for advanced organic and medicinal chemistry research. This compound serves as a key protected building block for the synthesis of complex molecules, particularly in drug discovery programs. The molecule features a tert-butoxycarbonyl (Boc) group, which protects one nitrogen atom and allows for selective functionalization of the piperazine ring and facile deprotection under mild acidic conditions to generate the free amine. The methoxycarbonylmethyl side chain on the carbon atom provides a handle for further synthetic elaboration; the ester can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in coupling reactions to construct amide linkages. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently found in FDA-approved pharmaceuticals across diverse therapeutic areas, including kinase inhibitors, receptor modulators, and antipsychotic agents . The specific substitution pattern of this synthon makes it exceptionally valuable for constructing targeted libraries and optimizing drug-like properties. It is ideally suited for applications in developing protease inhibitors, receptor ligands, and other biologically active compounds where the piperazine core contributes to pharmacokinetic profile and target binding. Specifications: • CAS Number: 183852-65-5 • Molecular Formula: C₁₂H₂₂N₂O₄ • Molecular Weight: 258.31 g/mol • Purity: ≥98% (GC) Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNONNLAJOFYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647452
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183852-65-5
Record name tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable substituted piperazine derivative for pharmaceutical research and drug development. The document outlines the most plausible synthetic pathways, providing detailed experimental protocols for the key transformations. All quantitative data is summarized in structured tables for clear comparison, and a signaling pathway diagram illustrates the logical flow of the synthesis.

Introduction

Substituted piperazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The introduction of a methoxycarbonylmethyl group at the 2-position of the 1-Boc-piperazine scaffold provides a versatile intermediate for further chemical elaboration in the synthesis of novel therapeutic agents. This guide focuses on a robust and well-documented synthetic strategy commencing from 1-Boc-piperazine-2-carboxylic acid.

Overview of the Synthetic Strategy

The most prominent synthetic route to this compound involves a two-step sequence starting from the commercially available 1-Boc-piperazine-2-carboxylic acid. This strategy encompasses:

  • Homologation: Extension of the carboxylic acid side chain by one carbon atom using the Arndt-Eistert reaction. This classic transformation proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.

  • Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations involved.

Experimental Protocols

Synthesis of 1-Boc-piperazine-2-carboxylic acid

While commercially available, 1-Boc-piperazine-2-carboxylic acid can be synthesized from piperazine-2-carboxylic acid through selective N-Boc protection.

Reaction Scheme:

Procedure:

To a solution of piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, is added a base, for instance, sodium hydroxide, to adjust the pH. The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is worked up by acidification and extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-piperazine-2-carboxylic acid.

Homologation of 1-Boc-piperazine-2-carboxylic acid (Arndt-Eistert Reaction)

This step extends the carbon chain by one methylene group.

Reaction Scheme:

Procedure:

Step 1: Formation of the Acid Chloride

1-Boc-piperazine-2-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C, and oxalyl chloride or thionyl chloride (1.2 eq) is added dropwise, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Formation of the Diazoketone

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

A freshly prepared ethereal solution of diazomethane is cooled to 0 °C. The crude acid chloride, dissolved in a minimal amount of anhydrous ether or THF, is added dropwise to the diazomethane solution with gentle stirring. The reaction is allowed to proceed at 0 °C for several hours. The completion of the reaction is monitored by the disappearance of the yellow color of diazomethane and the cessation of nitrogen evolution. Excess diazomethane is quenched by the careful addition of acetic acid. The solvent is removed under reduced pressure to afford the crude diazoketone.[1][2]

Step 3: Wolff Rearrangement

The crude diazoketone is dissolved in a suitable solvent like dioxane or THF. To this solution, a suspension of silver oxide (Ag2O, 0.1 eq) in water is added. The mixture is heated, typically to around 60-80 °C, until the evolution of nitrogen gas stops.[3] The reaction mixture is then cooled, filtered to remove the silver catalyst, and the solvent is evaporated. The resulting residue is purified by column chromatography to yield 1-Boc-piperazine-2-acetic acid.

Esterification of 1-Boc-piperazine-2-acetic acid

The final step is the conversion of the carboxylic acid to the methyl ester.

Reaction Scheme:

Procedure (Fischer Esterification):

1-Boc-piperazine-2-acetic acid (1.0 eq) is dissolved in an excess of anhydrous methanol, which serves as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialKey ReagentsSolventTemperatureReaction Time
3.1 Piperazine-2-carboxylic acidBoc-anhydride, NaOHDioxane/Water0 °C to RT12-24 h
3.2.1 1-Boc-piperazine-2-carboxylic acidOxalyl chloride, DMF (cat.)DCM or THF0 °C to RT1-2 h
3.2.2 1-Boc-piperazine-2-carbonyl chlorideDiazomethaneEther or THF0 °C2-4 h
3.2.3 1-Boc-2-(diazoacetyl)piperazineAg2O, H2ODioxane or THF60-80 °C1-3 h
3.3 1-Boc-piperazine-2-acetic acidMethanol, H2SO4 (cat.)MethanolReflux4-8 h

Table 2: Expected Yields and Purity

StepProductTypical Yield (%)Typical Purity (%)
3.1 1-Boc-piperazine-2-carboxylic acid85-95>95
3.2 1-Boc-piperazine-2-acetic acid60-80 (over 3 steps)>90 (after purification)
3.3 This compound80-95>98 (after purification)

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Arndt-Eistert Homologation cluster_step3 Step 3: Esterification Piperazine-2-carboxylic_acid Piperazine-2-carboxylic acid 1-Boc-piperazine-2-carboxylic_acid 1-Boc-piperazine-2-carboxylic acid Piperazine-2-carboxylic_acid->1-Boc-piperazine-2-carboxylic_acid Boc-anhydride, NaOH Acid_Chloride 1-Boc-piperazine-2-carbonyl chloride 1-Boc-piperazine-2-carboxylic_acid->Acid_Chloride Oxalyl chloride Diazoketone 1-Boc-2-(diazoacetyl)piperazine Acid_Chloride->Diazoketone CH2N2 Homologated_Acid 1-Boc-piperazine-2-acetic acid Diazoketone->Homologated_Acid Ag2O, H2O (Wolff Rearrangement) Final_Product This compound Homologated_Acid->Final_Product Methanol, H+

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, culminating in the target molecule. All quantitative data is summarized for clarity, and experimental procedures are detailed for reproducibility.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the construction of the core heterocyclic intermediate, methyl 2-(piperazin-2-yl)acetate. The second stage is the selective protection of the N1 nitrogen atom with a tert-butoxycarbonyl (Boc) group. This strategy allows for the controlled introduction of substituents and protecting groups, ensuring a high-purity final product.

The overall synthetic workflow can be visualized as follows:

synthesis_workflow start Starting Materials stage1 Stage 1: Synthesis of Methyl 2-(piperazin-2-yl)acetate start->stage1 Reagents & Conditions intermediate Methyl 2-(piperazin-2-yl)acetate stage1->intermediate Purification stage2 Stage 2: Selective N-Boc Protection intermediate->stage2 Boc Anhydride final_product This compound stage2->final_product Purification

Caption: Overall synthetic workflow for this compound.

II. Stage 1: Synthesis of Methyl 2-(piperazin-2-yl)acetate

The synthesis of the key intermediate, methyl 2-(piperazin-2-yl)acetate, can be accomplished by adapting the methodology reported for the synthesis of substituted piperazine-2-acetic acid esters from amino acids. In this case, the synthesis commences with the simplest amino acid, glycine.

Reaction Scheme:

A plausible synthetic route starting from N-Boc-glycine is outlined below. This multi-step process involves the formation of a β-ketoester, followed by reductive amination, cyclization, and deprotection.

stage1_reaction cluster_0 Stage 1: Synthesis of Methyl 2-(piperazin-2-yl)acetate N-Boc-Glycine N-Boc-Glycine Beta-Ketoester Beta-Ketoester N-Boc-Glycine->Beta-Ketoester Masamune Condensation 1,4-Diamine 1,4-Diamine Beta-Ketoester->1,4-Diamine Reductive Amination Protected Piperazine Protected Piperazine 1,4-Diamine->Protected Piperazine Cyclization Methyl 2-(piperazin-2-yl)acetate Methyl 2-(piperazin-2-yl)acetate Protected Piperazine->Methyl 2-(piperazin-2-yl)acetate Deprotection stage2_reaction cluster_1 Stage 2: Selective N-Boc Protection Methyl 2-(piperazin-2-yl)acetate Methyl 2-(piperazin-2-yl)acetate This compound This compound Methyl 2-(piperazin-2-yl)acetate->this compound (Boc)₂O, Base Solvent

Preparation of N-Boc-piperazine-2-acetic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-Boc-piperazine-2-acetic acid methyl ester, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. It details a potential synthetic pathway, compiling quantitative data and experimental protocols from established chemical literature.

Synthetic Pathway Overview

The synthesis of N-Boc-piperazine-2-acetic acid methyl ester can be approached through various routes. A common strategy involves the initial protection of one of the nitrogen atoms of a piperazine derivative with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid methyl ester moiety at the 2-position. The presented protocol is a plausible route constructed from published synthetic transformations.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthetic steps involved in the preparation of N-Boc-piperazine-2-acetic acid methyl ester and related compounds. Please note that yields and reaction conditions can vary based on the specific substrates and laboratory conditions.

StepProductStarting MaterialReagentsSolventTime (h)Temp. (°C)Yield (%)Reference
12-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester(2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acidTrimethylsilyldiazomethaneMethanol, Dichloromethane16Room Temp.48[1]
21-Boc-2(S)-ethyl-5(R)-methylpiperazine1-Boc-2(S)-ethyl-5(R)-methylpiperazine acetic acid saltTriethylamineDichloromethane---[2]
3N-Boc-piperazinePiperazine, Piperazine dihydrochloridetert-butyl 1H-imidazole-1-carboxylate, NaCl, NaOHWater, Ethyl acetate0.5--[3]

Experimental Workflow

G A Piperazine-2-carboxylic acid derivative B N-Boc-piperazine-2-carboxylic acid methyl ester A->B C Piperazine D N-Boc-piperazine C->D Boc2O or tert-butyl 1H-imidazole-1-carboxylate E N-Boc-piperazine F N-Boc-piperazine-2-acetic acid methyl ester E->F

Caption: Synthetic workflow for N-Boc-piperazine-2-acetic acid methyl ester.

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for analogous compounds and represent a plausible route for the preparation of the target molecule.

Method 1: Esterification of N-Boc-piperazine-2-carboxylic acid

This method is adapted from the synthesis of a similar compound and is applicable if the corresponding carboxylic acid is available.[1]

Materials:

  • (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1 equivalent)

  • Methanol

  • Dichloromethane

  • Trimethylsilyldiazomethane (2M solution in hexane)

  • Silica gel

  • Eluent: 5% methanol/7N ammonia in ethyl acetate

Procedure:

  • In a three-neck flask, dissolve (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (e.g., 5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trimethylsilyldiazomethane solution dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at room temperature for 16 hours.

  • Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a 5% methanol/7N ammonia in ethyl acetate solution to yield the pure ester.

Method 2: N-Boc Protection of Piperazine followed by Alkylation

This two-step method involves the initial synthesis of N-Boc-piperazine, which is then alkylated to introduce the acetic acid methyl ester side chain.

Step 2a: Synthesis of N-Boc-piperazine [3]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • tert-butyl 1H-imidazole-1-carboxylate (prepared separately)

  • Sodium chloride (NaCl)

  • Saturated sodium hydroxide (NaOH) solution

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round bottom flask, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.005 mol) in water (20 mL).

  • Stir the mixture for 5 minutes and then add sodium chloride (4 g).

  • Add the previously prepared tert-butyl 1H-imidazole-1-carboxylate to the brine solution and stir for 30 minutes.

  • Add 10 mL of a saturated NaOH solution to the aqueous layer and extract with ethyl acetate (4 x 15 mL).

  • Combine the organic layers, wash with water (4 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-piperazine.

Step 2b: Alkylation of N-Boc-piperazine

This is a general procedure for the N-alkylation of piperazines.

Materials:

  • N-Boc-piperazine (1 equivalent)

  • Methyl bromoacetate (1.1 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve N-Boc-piperazine in the anhydrous solvent in a round bottom flask.

  • Add the non-nucleophilic base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add methyl bromoacetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-piperazine-2-acetic acid methyl ester.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trimethylsilyldiazomethane is toxic and potentially explosive; handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Technical Guide: Characterization of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5), a key intermediate in organic synthesis and drug development. This document details the physicochemical properties, predicted spectroscopic data, a plausible synthetic route, and general experimental protocols for its characterization. The information herein is intended to support researchers in the synthesis, purification, and identification of this compound, ensuring its quality and appropriate use in further synthetic applications.

Physicochemical Properties

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens and a methoxycarbonylmethyl group at the 2-position. The presence of the Boc group allows for selective functionalization of the second nitrogen atom, making it a valuable building block in the synthesis of more complex molecules.

PropertyValue
CAS Number 183852-65-5
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.31 g/mol
Appearance Light yellow to brown solid-liquid mixture
Boiling Point 336.2 ± 17.0 °C (Predicted)
pKa (Predicted) 7.74 ± 0.40
Storage Conditions 2-8°C, protect from light

Synthesis Workflow

A common and effective method for the synthesis of this compound is the N-alkylation of a suitable piperazine precursor. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 1-Boc-piperazine + Methyl 2-bromoacetate reaction N-Alkylation (Base, Solvent) reagents->reaction 1 workup Aqueous Work-up reaction->workup 2 purification Column Chromatography workup->purification 3 product This compound purification->product 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms final_product Characterized Product nmr->final_product ftir->final_product ms->final_product

Caption: A logical workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

This protocol is adapted from general procedures for the N-alkylation of Boc-protected piperazines.

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl 2-bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Data Points: 32K.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-220 ppm.

    • Data Points: 64K.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode (to observe [M+H]⁺ and [M+Na]⁺).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2 - 3.9m1HCH (piperazine ring at C2)
~ 3.7s3HOCH₃ (ester)
~ 3.7 - 3.5m2HCH₂ (piperazine ring, N-Boc side)
~ 3.0 - 2.6m5HCH₂ (piperazine ring) & CH₂ (side chain)
~ 1.45s9HC(CH₃)₃ (Boc group)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 172C=O (ester)
~ 155C=O (Boc carbamate)
~ 80C(CH₃)₃ (Boc quaternary carbon)
~ 55 - 40CH, CH₂ (piperazine ring and side chain)
~ 52OCH₃ (ester)
~ 28.5C(CH₃)₃ (Boc methyls)
Table 3: Predicted FTIR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2975, 2930MediumC-H stretch (aliphatic)
~ 1740StrongC=O stretch (ester)
~ 1690StrongC=O stretch (Boc carbamate)
~ 1420, 1365MediumC-H bend (Boc group)
~ 1240, 1160StrongC-O stretch (ester, carbamate)
~ 1120MediumC-N stretch (piperazine)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/zIon Assignment
259.16[M+H]⁺
281.14[M+Na]⁺
203.12[M-C₄H₈+H]⁺ (loss of isobutylene)
159.10[M-Boc+H]⁺

Conclusion

This technical guide provides essential information for the characterization of this compound. The presented physicochemical properties, predicted spectroscopic data, and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Adherence to these protocols will facilitate the reliable synthesis and characterization of this important chemical intermediate.

Technical Guide: Spectroscopic and Synthetic Profile of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data, a detailed experimental protocol for the synthesis and characterization of 1-Boc-2-methoxycarbonylmethylpiperazine, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.

Data Presentation: NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1 - 4.3m1HH-2
~3.9 - 4.1m1HH-3 (axial)
~3.70s3HOCH₃
~3.4 - 3.6m1HH-5 (axial)
~3.0 - 3.2m1HH-3 (equatorial)
~2.8 - 3.0m2H-CH₂-COOCH₃
~2.6 - 2.8m1HH-6 (axial)
~2.4 - 2.6m1HH-5 (equatorial)
~2.2 - 2.4m1HH-6 (equatorial)
1.47s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.0C=O (ester)
~154.5C=O (Boc)
~80.0C(CH₃)₃
~52.0OCH₃
~51.0C-2
~46.0C-6
~44.0C-3
~43.0C-5
~38.0-CH₂-COOCH₃
28.4C(CH₃)₃

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of similar Boc-protected piperazine derivatives.

Synthesis of this compound

This synthesis is adapted from the preparation of a similar piperazine derivative.

Materials:

  • 1-Boc-piperazine

  • Methyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).

  • Slowly add methyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Mandatory Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized piperazine derivative, a crucial process in drug discovery and development.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials (1-Boc-piperazine, Methyl bromoacetate) reaction Chemical Reaction (Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1-Boc-2-methoxycarbonylmethylpiperazine. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a comprehensive, predicted dataset based on the analysis of closely related structures and established principles of NMR spectroscopy. It includes a detailed experimental protocol for acquiring such a spectrum and a logical workflow for its interpretation, taking into account the conformational complexities inherent to substituted piperazine rings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of conformational isomers arising from the piperazine ring chair-chair interconversion and restricted rotation around the carbamate (N-Boc) bond. This can lead to broadened signals or even the appearance of multiple sets of signals for the piperazine ring protons at room temperature. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the key protons in the molecule, assuming a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
C(CH₃)₃ (Boc)~ 1.45s-9H
CH₂ (methoxycarbonylmethyl)~ 2.50 - 2.70m-2H
Piperazine Ring Protons~ 2.80 - 4.20m-7H
OCH₃ (methyl ester)~ 3.70s-3H
NH (piperazine)~ 1.80 - 2.50br s-1H

Note: The signals for the piperazine ring protons are expected to be a series of complex and overlapping multiplets due to diastereotopicity and conformational heterogeneity. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for unambiguous assignment.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by column chromatography or recrystallization.

  • Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used, but will result in different chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.

    • Temperature: Start with room temperature (e.g., 298 K). Temperature-dependent NMR studies may be necessary to investigate conformational dynamics, which can help in sharpening broad signals.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

    • Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are sufficient.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

¹H NMR Analysis Workflow

The structural elucidation of this compound using ¹H NMR follows a logical progression. The following diagram illustrates this workflow, from initial sample analysis to the final structure confirmation, incorporating considerations for the dynamic nature of the molecule.

G ¹H NMR Analysis Workflow for this compound cluster_0 Data Acquisition cluster_1 Initial Spectral Analysis cluster_2 Advanced Analysis & Structure Confirmation SamplePrep Sample Preparation (Compound in CDCl₃) NMR_Acquisition ¹H NMR Spectrum Acquisition (400 MHz, 298 K) SamplePrep->NMR_Acquisition Identify_Singlets Identify Key Singlets - Boc group (~1.45 ppm, 9H) - OCH₃ group (~3.70 ppm, 3H) NMR_Acquisition->Identify_Singlets Analyze_Multiplets Analyze Complex Multiplets - Piperazine Ring Protons (2.8-4.2 ppm, 7H) - CH₂ side chain (2.5-2.7 ppm, 2H) NMR_Acquisition->Analyze_Multiplets Structure_Elucidation Final Structure Elucidation & Proton Assignment Identify_Singlets->Structure_Elucidation Conformational_Analysis Consider Conformational Dynamics (Broad signals, multiple conformers?) Analyze_Multiplets->Conformational_Analysis TwoD_NMR Perform 2D NMR (COSY, HSQC) for proton-proton and proton-carbon correlations Conformational_Analysis->TwoD_NMR If signals are broad or complex TwoD_NMR->Structure_Elucidation

Caption: Workflow for the ¹H NMR analysis of this compound.

An In-depth Technical Guide to the ¹³C NMR of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Boc-2-methoxycarbonylmethylpiperazine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details predicted spectral data, standardized experimental protocols, and visual representations of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for spectral assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)
C=O (Ester)171.5 - 173.0Singlet
C=O (Boc)154.5 - 155.5Singlet
C(CH₃)₃79.5 - 80.5Singlet
C253.0 - 55.0Singlet
-OCH₃51.5 - 52.5Singlet
C649.0 - 51.0Singlet
C345.0 - 47.0Singlet
C543.0 - 45.0Singlet
-CH₂-CO38.0 - 40.0Singlet
-C(CH₃)₃28.0 - 29.0Singlet

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its ¹³C NMR analysis.

Molecular Structure of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Peak Assignment reference->assign interpret Structural Confirmation assign->interpret

Workflow for 13C NMR Analysis

Mass Spectrometric Analysis of 1-Boc-2-methoxycarbonylmethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-Boc-2-methoxycarbonylmethylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The precise characterization of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. This document outlines common ionization techniques, predictable fragmentation patterns, and detailed experimental protocols to aid in the structural elucidation and quality control of this compound.

Introduction

1-tert-butoxycarbonyl-2-methoxycarbonylmethylpiperazine (this compound) is a disubstituted piperazine derivative featuring a bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. Mass spectrometry is a critical analytical technique for confirming the identity and purity of this and related synthetic intermediates.[1] This guide will focus on the fragmentation behavior of this compound under common mass spectrometric conditions, particularly Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectra and Fragmentation

The mass spectrum of this compound will be characterized by the molecular ion and several key fragment ions resulting from the cleavage of the Boc group and the piperazine ring. The exact fragmentation pattern will depend on the ionization technique employed.[1]

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation. For N-Boc protected compounds, a characteristic fragmentation pathway involves the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂).[2][3]

Electron Ionization (EI-MS)

EI is a higher-energy ionization technique that leads to more extensive fragmentation.[1] The molecular ion peak may be weak or absent.[4] Characteristic fragments for N-Boc derivatives under EI include the tert-butyl cation (C₄H₉⁺) and fragments arising from the loss of various parts of the Boc group, such as isobutylene (C₄H₈) or the entire Boc group (C₅H₉O₂).

Quantitative Data: Predicted m/z Values

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound (Molecular Formula: C₁₂H₂₂N₂O₄, Molecular Weight: 258.32 g/mol ).

Ion/Fragment DescriptionIon FormulaTheoretical m/z (Monoisotopic)Ionization Mode
Protonated Molecular Ion[C₁₂H₂₃N₂O₄]⁺259.1652ESI (+)
Loss of Isobutylene (C₄H₈)[C₈H₁₅N₂O₄]⁺203.1026ESI (+), EI
Loss of Boc Group (C₅H₉O₂)[C₇H₁₃N₂O₂]⁺157.0972ESI (+), EI
Loss of Isobutylene and Carbon Dioxide[C₇H₁₅N₂O₂]⁺159.1128ESI (+)
tert-Butyl Cation[C₄H₉]⁺57.0704EI
Loss of Methoxycarbonylmethyl Group (C₃H₅O₂)[C₉H₁₇N₂O₂]⁺185.1285EI
Piperazine Ring Fragment[C₄H₉N₂]⁺85.0760EI

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. These should be adapted and optimized for specific instrumentation.[1][5]

Sample Preparation
  • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution : A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the compound.

  • Flow Rate : 0.2-0.4 mL/min.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Scan Mode : Full scan mode to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion to observe fragmentation.

  • Capillary Voltage : 3.5 - 4.5 kV.

  • Source Temperature : 120-150 °C.

  • Desolvation Temperature : 350-450 °C.

  • Collision Gas : Argon or Nitrogen.

  • Collision Energy : Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation pathways.

Direct Infusion or GC-MS with EI
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on an EI-equipped mass spectrometer.

  • Ionization Mode : Electron Ionization (EI).

  • Electron Energy : 70 eV.

  • Source Temperature : 200-250 °C.

  • Mass Analyzer : Quadrupole, Ion Trap, or Time-of-Flight.

  • Scan Range : m/z 40-400.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound under ESI and EI conditions.

ESI_Fragmentation M_H [M+H]⁺ m/z = 259.17 loss_isobutylene [M+H - C₄H₈]⁺ m/z = 203.10 M_H->loss_isobutylene - C₄H₈ loss_boc [M+H - C₅H₉O₂]⁺ m/z = 157.10 M_H->loss_boc - C₅H₉O₂ loss_isobutylene_co2 [M+H - C₄H₈ - CO₂]⁺ m/z = 159.11 loss_isobutylene->loss_isobutylene_co2 - CO₂

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

EI_Fragmentation M M⁺˙ m/z = 258.16 tert_butyl [C₄H₉]⁺ m/z = 57.07 M->tert_butyl loss_isobutylene [M - C₄H₈]⁺˙ m/z = 202.10 M->loss_isobutylene loss_methoxycarbonylmethyl [M - C₃H₅O₂]⁺ m/z = 185.13 M->loss_methoxycarbonylmethyl piperazine_fragment [C₄H₉N₂]⁺ m/z = 85.08 loss_methoxycarbonylmethyl->piperazine_fragment - Boc

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

Technical Guide: Physicochemical Characterization of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Boc-2-methoxycarbonylmethylpiperazine

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a bifunctional molecule incorporating a Boc-protected amine and a methyl ester. The piperazine scaffold is a common motif in pharmacologically active compounds, and the protecting group allows for selective chemical modifications, making it a valuable building block in organic synthesis. The specific enantiomer, (S)-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, has been assigned the CAS Number 1262892-01-2.

Physical Properties of Structurally Related Compounds

Due to the absence of experimentally verified physical data for this compound, the following table summarizes the properties of several closely related piperazine derivatives. This information can be used to estimate the properties of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
tert-Butyl piperazine-1-carboxylate57260-71-6C₉H₁₈N₂O₂186.2543-47258 at 760 mmHg
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate731810-20-1C₁₂H₂₂N₂O₄258.31Not availableNot available
(S)-1-N-Boc-2-methylpiperazine169447-70-5C₁₀H₂₀N₂O₂200.28Not availableNot available
1-Boc-piperazine-2-carboxylic acid1214196-85-6C₁₀H₁₈N₂O₄230.26Not availableNot available

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. The following is a general protocol for its determination using a standard melting point apparatus.

Objective: To determine the melting point range of a solid chemical compound.

Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • The chemical sample (finely powdered)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the chemical sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the chemical into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized chemical compound.

Physicochemical Characterization Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Data Analysis & Documentation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mp Melting Point Determination purification->mp data_analysis Data Compilation and Analysis mp->data_analysis bp Boiling Point Determination bp->data_analysis density Density Measurement density->data_analysis solubility Solubility Assessment solubility->data_analysis purity Purity Analysis (e.g., HPLC, NMR) purity->data_analysis report Technical Data Sheet Generation data_analysis->report

Physicochemical Characterization Workflow

Conclusion

While a comprehensive datasheet of experimentally determined physical properties for this compound is not currently available in the public domain, this guide provides valuable context for researchers by summarizing the properties of closely related analogs. The provided experimental protocol for melting point determination offers a practical methodology for characterizing this and other novel compounds. The workflow visualization further clarifies the process of physicochemical characterization in a research and development setting. It is recommended that researchers synthesize and characterize this compound to establish its definitive physical properties.

An In-depth Technical Guide to the Chemical Properties of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5). Due to the limited availability of public domain data for this specific compound, this guide also includes representative experimental protocols and workflows derived from closely related N-Boc protected piperazine derivatives. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and substituted at the adjacent carbon with a methoxycarbonylmethyl group.[1][2][3] This structure makes it a useful building block in organic synthesis, particularly for the introduction of a substituted piperazine moiety in the development of novel therapeutic agents.[4]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 183852-65-5[1][2][3]
Molecular Formula C12H22N2O4[2][3][5]
Molecular Weight 258.31 g/mol [3][5]
Appearance Powder or liquid[2]
Purity ≥ 97-98% (by GC)[2][3]
Moisture Content ≤ 0.5%[3]

For comparative purposes, the computed properties of the isomeric compound, tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, are presented below. It is important to note that while the molecular formula and weight are identical, other properties will differ due to the different substitution pattern on the piperazine ring.

Table 2: Computed Properties of tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (Isomer)

PropertyValueSource(s)
Molecular Weight 258.31 g/mol [5]
XLogP3 0.8[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 6
Exact Mass 258.15795719 Da[5]
Topological Polar Surface Area 59.1 Ų[5]

Experimental Protocols

The synthesis of piperazine derivatives often involves the nucleophilic substitution of a suitable starting material with a protected piperazine. The following is a general procedure adapted from the synthesis of a related compound.

Objective: To synthesize a substituted N-Boc-piperazine via nucleophilic displacement.

Materials:

  • 1-Boc-piperazine

  • An appropriate electrophile (e.g., methyl 2-bromoacetate for a similar structure)

  • Triethylamine (Et3N) or another non-nucleophilic base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1 equivalent) in the anhydrous solvent.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution.

  • Addition of Electrophile: Slowly add the electrophile (e.g., methyl 2-bromoacetate, 1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted N-Boc-piperazine.

The following are standard protocols for acquiring spectroscopic data for novel organic compounds.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

2.2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), place a drop on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

2.2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to aid ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Visualizations

As no specific signaling pathways involving this compound have been reported, a general experimental workflow for the synthesis and characterization of a novel substituted piperazine derivative is provided below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (1-Boc-piperazine, Electrophile) reaction Nucleophilic Substitution Reaction (Solvent, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product: 1-Boc-2-methoxycarbonyl- methylpiperazine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry (ESI-MS) product->ms Analysis purity Purity Analysis (GC/HPLC) product->purity Analysis final Confirmed Structure & Purity nmr->final ir->final ms->final purity->final

Caption: General workflow for the synthesis and characterization of a substituted N-Boc-piperazine.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific applications.

References

Stability of 1-Boc-2-methoxycarbonylmethylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability characteristics of 1-Boc-2-methoxycarbonylmethylpiperazine, a key building block in modern drug discovery. While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely stability profile based on the well-established chemistry of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester, and a piperazine ring.

This guide outlines the anticipated degradation pathways, provides standardized protocols for conducting stability studies in line with regulatory expectations, and offers visual representations of these chemical processes and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to design robust stability studies and anticipate potential liabilities of this and structurally related molecules.

Predicted Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the susceptibility of the methyl ester to hydrolysis. The piperazine ring itself is generally stable but can be subject to degradation under harsh oxidative or thermal conditions.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions
Stress ConditionPredicted StabilityLikely Primary Degradation Products
Acidic Hydrolysis Unstable2-Methoxycarbonylmethylpiperazine (Boc deprotection)
2-(Carboxymethyl)piperazine (Ester hydrolysis and Boc deprotection)
Basic Hydrolysis Moderately Unstable1-Boc-2-(carboxymethyl)piperazine (Ester hydrolysis)
Oxidative Stress Moderately StableN-oxides, ring-opened products
Thermal Stress Stable at ambient temperatures; may degrade at elevated temperaturesBoc deprotection, piperazine ring degradation products
Photolytic Stress Likely StableDependent on the presence of chromophores; minor degradation possible

Potential Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under stress conditions.

  • Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acidic conditions. Protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, leads to the formation of the free piperazine nitrogen. This is often the most facile degradation pathway.

  • Ester Hydrolysis: The methoxycarbonylmethyl group, a methyl ester, is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions promote saponification of the ester to yield a carboxylate salt, while acidic conditions can catalyze hydrolysis to the corresponding carboxylic acid.

  • Oxidation of the Piperazine Ring: The nitrogen atoms of the piperazine ring, particularly the unprotected secondary amine that would be revealed after Boc deprotection, are susceptible to oxidation. This can lead to the formation of N-oxides or more complex ring-opened products.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B for forced degradation studies.[1][2][3] These experiments are designed to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).

1. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[1][4]

  • Withdraw samples at appropriate time points, neutralize with a stoichiometric amount of base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.

2. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.[1][4]

  • Withdraw samples at appropriate time points, neutralize with a stoichiometric amount of acid (e.g., hydrochloric acid), and dilute for analysis.

3. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%).

  • Store the solution at room temperature for a defined period, protected from light.[1]

  • Withdraw samples at appropriate time points and dilute for analysis.

4. Thermal Degradation:

  • Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

  • A solution of the compound can also be heated under reflux for a defined period.

  • Samples should be withdrawn at various time points, dissolved in a suitable solvent if solid, and analyzed.

5. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

Protocol 2: Analytical Method for Stability Indication

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated.

  • Chromatographic System: A reverse-phase C18 column is often a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve separation of the parent compound from its potential degradation products.

  • Detection: UV detection at a suitable wavelength (determined by the UV spectrum of the compound) or mass spectrometry for identification of degradants.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways and a general workflow for a forced degradation study.

G cluster_degradation Predicted Degradation Pathways parent This compound deprotected 2-Methoxycarbonylmethylpiperazine parent->deprotected Acidic Conditions hydrolyzed_ester 1-Boc-2-(carboxymethyl)piperazine parent->hydrolyzed_ester Basic Conditions oxidized Oxidized Products (N-oxides, etc.) parent->oxidized Oxidative Stress fully_degraded 2-(Carboxymethyl)piperazine deprotected->fully_degraded Basic Conditions hydrolyzed_ester->fully_degraded Acidic Conditions

Caption: Predicted degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic sampling Sample at Time Points & Neutralize (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Identify & Quantify Degradants Evaluate Mass Balance analysis->evaluation

Caption: General workflow for a forced degradation study.

Conclusion

While this compound is a valuable synthetic intermediate, its stability profile must be carefully considered during drug development. The primary liabilities are the acid-labile Boc group and the hydrolytically sensitive methyl ester. A thorough forced degradation study, as outlined in this guide, is essential to understand its degradation pathways, develop a robust stability-indicating analytical method, and ultimately ensure the quality and safety of any resulting drug substance or product. The provided protocols and diagrams serve as a foundational resource for initiating such stability assessments.

References

Technical Guide: Solubility of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Boc-2-methoxycarbonylmethylpiperazine (CAS No. 183852-65-5), a key intermediate in pharmaceutical synthesis. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the known information and furnishes detailed experimental protocols for its determination.

Physicochemical Properties

  • IUPAC Name: tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₂H₂₂N₂O₄

  • Molecular Weight: 258.31 g/mol

Quantitative Solubility Data

A single data point for the solubility of this compound has been reported. However, the solvent used for this measurement was not specified, which significantly limits its application. Researchers should use this value with caution and as a preliminary reference point.

CompoundCAS NumberSolubility (mg/mL)Molar Solubility (mol/L)Solvent
This compound183852-65-57.610.0294Unspecified[1]

Qualitative Solubility of Related Compounds

To guide solvent selection for experimental determination, it is useful to consider the solubility of structurally related Boc-protected piperazine derivatives. Generally, these compounds exhibit good solubility in common organic solvents and limited solubility in water.

  • N-Boc-piperazine (CAS 57260-71-6): This parent compound is reported to be soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. It is less soluble in water.

Based on this, it is anticipated that this compound will be soluble in a range of common organic solvents.

Experimental Protocols for Solubility Determination

To obtain reliable and specific solubility data, standardized experimental protocols must be followed. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.1.2. Experimental Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without creating a vortex.

  • Sample Collection and Preparation: After the equilibration period, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid (Compound) B Add specific volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Stop agitation, allow to settle C->D E Filter supernatant (0.45 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

Starting materials for 1-Boc-2-methoxycarbonylmethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for the preparation of 1-Boc-2-methoxycarbonylmethylpiperazine, a valuable building block in medicinal chemistry and drug development. This document provides a detailed examination of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate characterized by a piperazine core, selectively protected at one nitrogen with a tert-butyloxycarbonyl (Boc) group and functionalized at the 2-position with a methoxycarbonylmethyl substituent. This substitution pattern makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The synthetic strategies presented herein focus on reliable and reproducible methods, providing a foundation for both small-scale research and larger-scale production.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of this compound. The first and more established method involves the direct alkylation of a protected piperazine derivative. A second, more advanced approach, utilizes directed ortho-metalation (DoM) or α-lithiation to achieve functionalization at the 2-position.

Route 1: N-Alkylation of 1-Boc-piperazine

This classical approach involves the nucleophilic substitution of a suitable haloacetic acid ester by 1-Boc-piperazine. The free secondary amine of the mono-protected piperazine acts as a nucleophile, attacking the electrophilic carbon of the haloacetate.

Piperazine Piperazine 1-Boc-piperazine 1-Boc-piperazine Piperazine->1-Boc-piperazine Boc₂O, Solvent This compound This compound 1-Boc-piperazine->this compound Methyl haloacetate, Base, Solvent Methyl_haloacetate Methyl_haloacetate Methyl_haloacetate->this compound

Caption: N-Alkylation pathway for this compound synthesis.

Route 2: α-Lithiation of a Doubly Protected Piperazine

This more contemporary strategy offers regioselective functionalization at the carbon adjacent to the Boc-protected nitrogen. It involves the deprotonation of the α-carbon using a strong base, followed by quenching the resulting organolithium species with an appropriate electrophile. To prevent interference from the acidic N-H proton, the second nitrogen of the piperazine ring is typically protected with a removable group, such as a benzyl group.

1-Boc-piperazine 1-Boc-piperazine 1-Boc-4-benzylpiperazine 1-Boc-4-benzylpiperazine 1-Boc-piperazine->1-Boc-4-benzylpiperazine Benzyl bromide, Base 1-Boc-4-benzyl-2-lithiated_piperazine 1-Boc-4-benzyl-2-lithiated_piperazine 1-Boc-4-benzylpiperazine->1-Boc-4-benzyl-2-lithiated_piperazine s-BuLi, THF, -78 °C 1-Boc-4-benzyl-2-methoxycarbonylpiperazine 1-Boc-4-benzyl-2-methoxycarbonylpiperazine 1-Boc-4-benzyl-2-lithiated_piperazine->1-Boc-4-benzyl-2-methoxycarbonylpiperazine Methyl chloroformate This compound This compound 1-Boc-4-benzyl-2-methoxycarbonylpiperazine->this compound H₂, Pd/C Methyl_chloroformate Methyl_chloroformate Methyl_chloroformate->1-Boc-4-benzyl-2-methoxycarbonylpiperazine

Caption: α-Lithiation pathway for this compound synthesis.

Starting Materials and Reagents

The selection of high-quality starting materials is crucial for the successful synthesis of the target compound.

Starting Material/ReagentSupplier (Example)PurityNotes
PiperazineSigma-Aldrich≥99%Highly hygroscopic; store in a desiccator.
Di-tert-butyl dicarbonate (Boc₂O)Acros Organics99%
Methyl ChloroacetateAlfa Aesar99%Lachrymator; handle in a fume hood.
Methyl BromoacetateTCI>98%Lachrymator; handle in a fume hood.
Benzyl BromideSigma-Aldrich98%Lachrymator; handle in a fume hood.
sec-Butyllithium (s-BuLi)Acros Organics1.4 M in cyclohexaneHighly reactive; handle under inert atmosphere.
Methyl ChloroformateSigma-Aldrich99%Toxic and corrosive; handle with extreme care.
Palladium on Carbon (Pd/C)Strem Chemicals10 wt. %Flammable solid; handle with care.

Experimental Protocols

Synthesis of 1-Boc-piperazine

Procedure: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM), a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-Boc-piperazine.

ParameterValue
Piperazine:Boc₂O Ratio2:1
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield80-90%
Route 1: Synthesis of this compound via N-Alkylation

Procedure: To a solution of 1-Boc-piperazine (1.0 equivalent) and a base such as triethylamine or potassium carbonate (1.2 equivalents) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF), methyl chloroacetate or methyl bromoacetate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

ParameterValue
1-Boc-piperazine:Haloacetate:Base Ratio1:1.1:1.2
SolventAcetonitrile or DMF
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Typical Yield50-70%
Route 2: Synthesis of this compound via α-Lithiation

This synthesis is a three-step process starting from 1-Boc-piperazine.

Step 1: Synthesis of 1-Boc-4-benzylpiperazine To a solution of 1-Boc-piperazine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, benzyl bromide (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to give 1-Boc-4-benzylpiperazine.

ParameterValue
1-Boc-piperazine:Benzyl Bromide:Base Ratio1:1.1:1.5
SolventAcetonitrile
Reaction TemperatureRoom Temperature
Reaction Time12 hours
Typical Yield85-95%

Step 2: Synthesis of 1-Boc-4-benzyl-2-methoxycarbonylpiperazine [1] To a solution of 1-Boc-4-benzylpiperazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, sec-butyllithium (1.3 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour. Methyl chloroformate (2.0 equivalents) is then added dropwise. The reaction mixture is stirred at -78 °C for 15 minutes and then allowed to warm to room temperature over 30 minutes. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by flash column chromatography.[1]

ParameterValue
Substrate:s-BuLi:Electrophile Ratio1:1.3:2
SolventTetrahydrofuran (THF)
Reaction Temperature-78 °C to Room Temperature
Reaction Time~1.5 hours
Reported Yield60-74%[1]

Step 3: Debenzylation to this compound [2][3] To a solution of 1-Boc-4-benzyl-2-methoxycarbonylpiperazine in a solvent such as ethanol or methanol, palladium on carbon (10 mol %) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours. The reaction may be gently heated to 50-60 °C to facilitate the reaction.[2] The addition of a small amount of acetic acid can also aid in the debenzylation.[2] The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

ParameterValue
Catalyst10% Pd/C
Hydrogen SourceH₂ (balloon or Parr apparatus)
SolventEthanol or Methanol
Reaction TemperatureRoom Temperature to 60 °C
Reaction Time12-24 hours
Typical Yield80-95%

Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

ReactionStarting Material(s)ProductYield (%)Purity (%)
Boc-protection of PiperazinePiperazine, Boc₂O1-Boc-piperazine80-90>98
N-Alkylation1-Boc-piperazine, Methyl haloacetateThis compound50-70>95 (after chromatography)
N-Benzylation1-Boc-piperazine, Benzyl bromide1-Boc-4-benzylpiperazine85-95>98 (after chromatography)
α-Lithiation/Carboxymethylation1-Boc-4-benzylpiperazine, Methyl chloroformate1-Boc-4-benzyl-2-methoxycarbonylpiperazine60-74[1]>95 (after chromatography)
Debenzylation1-Boc-4-benzyl-2-methoxycarbonylpiperazineThis compound80-95>98

Conclusion

This guide provides two robust and well-documented synthetic routes for the preparation of this compound. The N-alkylation route is a more traditional and straightforward approach, while the α-lithiation pathway offers a more modern and potentially higher-yielding alternative, albeit with more stringent reaction conditions. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for chemists in the pharmaceutical and drug discovery sectors.

References

In-depth Technical Guide to 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methoxycarbonylmethylpiperazine, a key heterocyclic building block, is gaining prominence in medicinal chemistry and drug discovery. Its unique structural features, combining a Boc-protected amine and a methyl ester functional group on a piperazine scaffold, make it a versatile intermediate for the synthesis of complex bioactive molecules. The piperazine moiety itself is a "privileged scaffold" in drug design, known for imparting favorable physicochemical properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Properties

CAS Numbers:

  • Racemic Mixture: 183852-65-5

  • (S)-enantiomer: 1262892-01-2

IUPAC Name: tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Molecular Formula: C₁₂H₂₂N₂O₄

Molecular Weight: 258.32 g/mol

Synonyms:

  • 1-Boc-2-(methoxycarbonylmethyl)piperazine

  • tert-Butyl 2-(methoxycarbonylmethyl)piperazine-1-carboxylate

  • Methyl 2-(4-Boc-piperazin-2-yl)acetate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueReference
Molecular Weight 258.31 g/mol --INVALID-LINK--
XLogP3 0.8--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 5--INVALID-LINK--
Exact Mass 258.15795719 Da--INVALID-LINK--
Monoisotopic Mass 258.15795719 Da--INVALID-LINK--
Topological Polar Surface Area 59.1 Ų--INVALID-LINK--
Heavy Atom Count 18--INVALID-LINK--
Complexity 304--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. While specific protocols for this exact molecule are not abundantly available in peer-reviewed literature, a general and robust method can be adapted from the synthesis of structurally similar piperazine derivatives. The following protocol describes a plausible synthetic route starting from commercially available reagents.

General Synthetic Workflow

The synthesis can be envisioned as a multi-step process, typically starting from a protected piperazine precursor. A common strategy involves the alkylation of a suitable N-Boc protected piperazine derivative.

G cluster_0 Synthetic Pathway start N-Boc-piperazine step1 Alkylation with a haloacetate ester start->step1 Base, Solvent product This compound step1->product

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is adapted from the well-established synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and is expected to yield the desired product with minor modifications.[2]

Materials:

  • N-Boc-piperazine

  • Methyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

  • Addition of Alkylating Agent: To the stirred solution, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] The piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[3][4][5][6] The presence of the Boc protecting group allows for selective functionalization at the unprotected nitrogen, while the methyl ester provides a handle for further modifications, such as amide bond formation.

Role as a Versatile Intermediate

The utility of this compound lies in its ability to be incorporated into more complex molecular architectures. The general workflow for its use in further synthesis is depicted below.

G cluster_1 Drug Discovery Workflow start 1-Boc-2-methoxycarbonyl- methylpiperazine step1 Deprotection of Boc group start->step1 Acidic Conditions (e.g., TFA) step2 Functionalization at N-4 (e.g., Arylation, Alkylation) step1->step2 step3 Modification of Ester Group (e.g., Amidation) step2->step3 product Diverse Bioactive Molecules step3->product

General workflow for the utilization of this compound in synthesis.

This strategic functionalization allows for the systematic exploration of the chemical space around the piperazine core, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties of new drug candidates. While this compound is a foundational element in the synthesis of potentially active molecules, specific signaling pathways are determined by the final complex structures it helps to create. For instance, derivatives of piperazine have been synthesized and evaluated as multi-target agents for antipsychotic therapies, interacting with dopamine and serotonin receptors.[7] Others have been investigated as inhibitors of cholinesterase for the treatment of Alzheimer's disease.[8][9]

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in drug discovery. Its well-defined structure and versatile functional groups provide a reliable platform for the generation of diverse chemical libraries. The synthetic protocol outlined, adapted from established methods, offers a practical approach for its preparation in a laboratory setting. As the demand for new and effective therapeutics continues to grow, the utility of such versatile intermediates in medicinal chemistry is poised to expand, facilitating the development of the next generation of medicines.

References

Methodological & Application

The Versatile Scaffold: Applications of 1-Boc-2-methoxycarbonylmethylpiperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Boc-2-methoxycarbonylmethylpiperazine, a chiral C2-substituted piperazine derivative, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a sterically accessible secondary amine for derivatization, a modifiable ester functionality, and a Boc-protected nitrogen for controlled synthesis, offer a powerful platform for the generation of diverse and complex molecular architectures. These attributes position it as a key intermediate for the development of novel therapeutics across various disease areas. While the piperazine heterocycle is a well-established pharmacophore in numerous FDA-approved drugs, the exploration of C2-substituted analogs remains a fertile ground for innovation, promising enhanced three-dimensionality and novel structure-activity relationships (SAR).[1][2]

This application note provides an overview of the potential applications of this compound, along with detailed experimental protocols for its utilization in drug discovery workflows.

Core Applications in Drug Discovery

The strategic placement of the methoxycarbonylmethyl group at the C2 position of the piperazine ring opens up a plethora of possibilities for medicinal chemists. This scaffold can be envisioned as a central hub from which diverse functionalities can be appended, leading to the synthesis of compound libraries with high chemical diversity.

1. Synthesis of Novel Scaffolds for CNS Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). Derivatives of this compound can be synthesized to modulate the activity of various neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in mood disorders, psychosis, and cognitive function.

2. Development of Enzyme Inhibitors: The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach is particularly useful in the design of enzyme inhibitors where the amide bond can mimic a peptide linkage and interact with the active site of enzymes like proteases or kinases.

3. Generation of Conformationally Constrained Peptidomimetics: The rigid piperazine core can be used to create conformationally restricted analogs of bioactive peptides. By incorporating the this compound scaffold, researchers can lock the peptide backbone into a specific conformation, potentially leading to increased potency, selectivity, and metabolic stability.

Experimental Protocols

The following protocols provide a general framework for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the unprotected secondary amine of the piperazine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[3]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol outlines the saponification of the methoxycarbonylmethyl group to the corresponding carboxylic acid.

Materials:

  • N-derivatized this compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-derivatized this compound (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid derivative with an amine.

Materials:

  • 1-Boc-piperazine-2-acetic acid derivative (from Protocol 2)

  • Amine of choice

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Potential Biological Impact

To further illustrate the utility of this compound, the following diagrams depict a general experimental workflow for its use in drug discovery and a hypothetical signaling pathway that could be targeted by its derivatives.

G cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization Start 1-Boc-2-methoxycarbonyl- methylpiperazine N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Ester_Hydrolysis Ester Hydrolysis (Protocol 2) N_Alkylation->Ester_Hydrolysis Amide_Coupling Amide Coupling (Protocol 3) Ester_Hydrolysis->Amide_Coupling Boc_Deprotection Boc Deprotection Amide_Coupling->Boc_Deprotection Final_Derivatization Further Derivatization Boc_Deprotection->Final_Derivatization Library Compound Library Final_Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Receptor Binding) Library->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general experimental workflow for the utilization of this compound.

G Ligand Piperazine-based Inhibitor Receptor GPCR / Kinase Ligand->Receptor Inhibition G_Protein G-Protein / Substrate Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway targeted by a piperazine-based inhibitor.

Future Perspectives

The exploration of C2-substituted piperazines like this compound is a promising avenue for the discovery of next-generation therapeutics. The ability to generate stereochemically complex and diverse libraries from this scaffold will undoubtedly accelerate the identification of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As synthetic methodologies for the asymmetric synthesis of such building blocks become more robust and scalable, their adoption in medicinal chemistry campaigns is expected to increase significantly.[4][5][6][7][8]

References

Application Notes and Protocols: 1-Boc-2-methoxycarbonylmethylpiperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methoxycarbonylmethylpiperazine is a chiral, non-proteinogenic building block with potential applications in the design of peptidomimetics and conformationally constrained peptides. Its piperazine core can induce specific turn structures, and the functional groups at the 1, 2, and 4 positions allow for versatile chemical modifications. The N-Boc protecting group enables its use in standard solid-phase peptide synthesis (SPPS), while the methoxycarbonylmethyl moiety provides a handle for incorporation into a growing peptide chain. This document provides detailed, proposed protocols for the incorporation of this compound into peptide sequences, based on established methodologies for similar building blocks.

Core Applications in Peptide Design

The incorporation of a this compound moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:

  • Conformational Constraint: The rigid piperazine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

  • Induction of β-Turns: The geometry of the substituted piperazine is well-suited to mimic reverse turns in a peptide sequence, which are common secondary structure motifs involved in protein-protein interactions.

  • Scaffold for Peptidomimetics: The piperazine nitrogen at the 4-position offers a site for further chemical modification post-synthesis, enabling the creation of more complex and drug-like molecules.

  • Improved Pharmacokinetic Properties: The introduction of the piperazine scaffold can enhance the metabolic stability and solubility of peptides.

Experimental Protocols

The following protocols detail the proposed manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • Diethyl ether

Protocol 1: Resin Swelling and N-Terminal Fmoc Deprotection
  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

  • Allow the mixture to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Preparation and Incorporation of 1-Boc-2-carboxymethylpiperazine

Step 3a: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a 1:1 mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 times).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-2-carboxymethylpiperazine.

Step 3b: Coupling to the Resin-Bound Peptide

  • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

  • In a separate vial, dissolve the prepared 1-Boc-2-carboxymethylpiperazine (2 equivalents), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.

  • Allow the mixture to pre-activate for 2 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture for 4-6 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test.

  • After complete coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/DODT/Water (92.5:2.5:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

While specific yields are highly sequence-dependent, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one 1-Boc-2-carboxymethylpiperazine unit.

ParameterExpected OutcomeNotes
Coupling Efficiency (Standard AA) >99%Monitored by Kaiser Test.
Coupling Efficiency (Piperazine) >95%May require longer coupling times or double coupling.
Crude Peptide Purity 50 - 70%Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step.
Purified Peptide Yield 15 - 35%After preparative RP-HPLC purification.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Visualizations

experimental_workflow resin Rink Amide Resin swell Swell Resin in DMF resin->swell fmoc_deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect1 aa_coupling Couple Fmoc-Amino Acids (DIC, Oxyma) fmoc_deprotect1->aa_coupling fmoc_deprotect2 Fmoc Deprotection aa_coupling->fmoc_deprotect2 pip_coupling Couple 1-Boc-2-carboxymethylpiperazine (HATU, DIPEA) fmoc_deprotect2->pip_coupling hydrolysis Hydrolyze Methyl Ester of This compound hydrolysis->pip_coupling final_deprotect Final Fmoc Deprotection pip_coupling->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: Workflow for SPPS incorporating the piperazine building block.

logical_relationship cluster_0 Peptide Design Strategy cluster_1 Desired Outcomes building_block 1-Boc-2-methoxycarbonyl- methylpiperazine incorporation Incorporate into Peptide Sequence building_block->incorporation constraint Conformational Constraint incorporation->constraint b_turn Induce β-Turn incorporation->b_turn scaffold Scaffold for Further Modification incorporation->scaffold pk_props Improved PK Properties incorporation->pk_props

Caption: Rationale for using the piperazine building block in peptide design.

Conclusion

The use of this compound in solid-phase peptide synthesis, following hydrolysis to the corresponding carboxylic acid, provides a powerful tool for the rational design of peptidomimetics and conformationally constrained peptides. The protocols outlined in this document offer a foundational methodology for the successful incorporation of this novel building block into synthetic peptides. Further optimization of coupling conditions may be required depending on the specific peptide sequence.

Application Notes and Protocols: N-Boc Protected Piperazine Acetic Acid Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected piperazine acetic acid esters are versatile building blocks in medicinal chemistry, offering a valuable scaffold for the synthesis of a diverse range of therapeutic agents. The piperazine ring is a "privileged" structure, frequently found in approved drugs targeting the central nervous system (CNS), oncology, and infectious diseases. The N-Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine core, while the acetic acid ester moiety provides a handle for further chemical modifications or can act as a key pharmacophoric feature.

These application notes provide an overview of the synthesis, applications, and biological significance of N-Boc protected piperazine acetic acid esters, along with detailed experimental protocols and representative biological data to guide researchers in their drug discovery efforts.

Data Presentation

While specific quantitative data for N-Boc protected piperazine acetic acid esters is not extensively available in the public domain, the following tables summarize representative biological activities of closely related piperazine derivatives. This data highlights the potential of the core scaffold in modulating key biological targets.

Table 1: Representative Biological Activities of Piperazine Derivatives

Compound ClassTarget(s)Activity (IC₅₀/Kᵢ)Therapeutic AreaReference
Arylpiperazine amidesDopamine D₃ ReceptorKᵢ = 0.57 nMCNS Disorders[1]
Piperazine-based inhibitorsPI3K/AKT, Src, BCR-ABLGI₅₀ = 0.06-0.16 µMOncology[2]
Substituted PiperazinesAnticonvulsant ActivityProtection in MES testCNS Disorders[1]

Note: The data presented are for piperazine derivatives where the acetic acid moiety is often part of an amide linkage or the N-protecting group is absent in the final active compound. This data is intended to be representative of the potential of the piperazine scaffold.

Mandatory Visualizations

Experimental Workflow: Synthesis and Application

The following diagram illustrates a general workflow for the synthesis of N-Boc protected piperazine acetic acid esters and their subsequent application in the generation of diverse chemical libraries for drug discovery.

G cluster_synthesis Synthesis of N-Boc Piperazine Acetic Acid Ester cluster_application Application in Drug Discovery N-Boc-Piperazine N-Boc-Piperazine Alkylation Alkylation N-Boc-Piperazine->Alkylation Bromo/Chloro-acetate Bromo/Chloro-acetate Bromo/Chloro-acetate->Alkylation Ester N-Boc Piperazine Acetic Acid Ester Alkylation->Ester Deprotection Deprotection Ester->Deprotection Coupling Coupling Deprotection->Coupling Library Diverse Chemical Library Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: General workflow for synthesis and drug discovery applications.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Piperazine derivatives have been identified as potent inhibitors of this pathway. The following diagram illustrates the potential mechanism of action of a hypothetical drug candidate containing the N-Boc protected piperazine acetic acid ester scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Drug Piperazine-based Inhibitor Drug->PI3K Inhibition Drug->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol describes the synthesis of a common N-Boc protected piperazine acetic acid ester via alkylation of N-Boc-piperazine with ethyl bromoacetate.[3]

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Protocol 2: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters

This protocol outlines a multi-step synthesis for more complex, substituted piperazine acetic acid esters starting from N-Boc protected amino acids.[4]

Step 1: Masamune Condensation to form β-ketoester

  • Start with an N-Boc protected amino acid (e.g., N-Boc-(S)-alanine).

  • Perform a Masamune condensation reaction to convert the amino acid into the corresponding β-ketoester.

Step 2: Reductive Amination

  • Subject the β-ketoester to reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 1,4-diamine.

Step 3: Protection of the Newly Formed Amine

  • Protect the newly generated amine with a suitable protecting group, such as a nosyl (Ns) group, using 2-nitrobenzenesulfonyl chloride (2-NsCl).

Step 4: Annulation to Form the Piperazine Ring

  • Treat the protected diamine with bromoethyldiphenylsulfonium triflate to induce annulation and form the piperazine ring.

Step 5: Deprotection and Final Product Formation

  • Selectively remove the protecting groups (e.g., TFA for Boc deprotection) to yield the final 3-substituted piperazine-2-acetic acid ester.

Note: This is a generalized outline. For detailed reaction conditions, stoichiometry, and purification methods, refer to the cited literature.[4]

Conclusion

N-Boc protected piperazine acetic acid esters are valuable and versatile intermediates in the synthesis of novel drug candidates. Their straightforward synthesis and the ability to introduce diverse functionalities make them attractive scaffolds for targeting a wide range of biological pathways implicated in various diseases. The protocols and representative data provided herein serve as a foundational guide for researchers to explore the potential of this chemical class in their drug discovery programs.

References

Application Notes and Protocols for the Reaction of 1-Boc-2-methoxycarbonylmethylpiperazine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amide derivatives from 1-Boc-2-methoxycarbonylmethylpiperazine and various primary and secondary amines. The primary route for this transformation involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This methodology is widely applicable in medicinal chemistry and drug discovery for the generation of diverse compound libraries based on the piperazine scaffold.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of the Boc-protected nitrogen allows for selective reactions at the second nitrogen atom, while the methoxycarbonylmethyl group provides a handle for the introduction of various functionalities through amide bond formation. The piperazine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to readily modify the 2-position substituent through amidation allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[1]

The conversion of the methoxycarbonylmethyl group to an amide can be achieved via two potential pathways:

  • Two-Step Hydrolysis and Amide Coupling (Recommended): This is the most common and well-documented approach. It involves the initial hydrolysis of the methyl ester to the carboxylic acid intermediate, 1-Boc-piperazine-2-acetic acid, followed by the coupling of this intermediate with an amine using standard peptide coupling reagents.

  • One-Step Direct Aminolysis: This involves the direct reaction of the ester with an amine. This reaction typically requires harsh conditions (high temperatures and pressures) and may not be suitable for all substrates, particularly complex or sensitive amines.

This document will focus on the detailed protocols for the recommended two-step approach.

Reaction Pathway Overview

The overall two-step reaction pathway for the conversion of this compound to its amide derivatives is illustrated below.

Reaction_Pathway Start This compound Intermediate 1-Boc-piperazine-2-acetic acid Start->Intermediate Step 1: Hydrolysis (e.g., LiOH, H2O/THF) Product 1-Boc-2-(acetyl-NR1R2)methylpiperazine Intermediate->Product Step 2: Amide Coupling (e.g., EDC, HOBt, DIPEA) Amine R1R2NH (Amine) Amine->Product

Caption: Two-step reaction pathway for the synthesis of amide derivatives.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid. The procedure is adapted from a similar hydrolysis of an ethyl ester.[2]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 5:1 v/v ratio).

  • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine-2-acetic acid as a solid or oil. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR, LC-MS).

Step 2: Amide Coupling of 1-Boc-piperazine-2-acetic acid with Amines

This section provides protocols for common and effective amide coupling reagents. The choice of coupling reagent and conditions may depend on the specific amine substrate.

This is a widely used, cost-effective method.[3][4]

Materials:

  • 1-Boc-piperazine-2-acetic acid (from Step 1)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 1-Boc-piperazine-2-acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[3]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[3]

Materials:

  • 1-Boc-piperazine-2-acetic acid (from Step 1)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-Boc-piperazine-2-acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2a (Step 7-9).

Data Presentation: Comparison of Amide Coupling Reagents

The following table summarizes typical reaction conditions and expected yields for the amide coupling step. Yields are substrate-dependent and should be considered as a general guideline.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM4 - 2470 - 95Cost-effective and widely used. The urea byproduct is water-soluble.[3]
HATUNoneDIPEADMF1 - 680 - 98Highly efficient, especially for challenging couplings.[3]
DCCDMAP (cat.)NoneDCM12 - 2465 - 90Forms a DCU precipitate that is filtered off.[3]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1-Boc-2-(acetylamino)methylpiperazine derivatives.

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling cluster_purification Purification A Dissolve Ester in THF/Water B Add LiOH A->B C Stir at RT (2-6h) B->C D Work-up (Acidify & Extract) C->D E Isolate Carboxylic Acid D->E F Dissolve Acid & Amine in Solvent E->F G Add Coupling Reagents & Base F->G H Stir at RT (1-24h) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Aqueous Work-up I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Amide Coupling with 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the amide coupling of 1-Boc-2-methoxycarbonylmethylpiperazine with various primary and secondary amines. This versatile building block is a valuable component in medicinal chemistry and drug discovery, enabling the synthesis of a wide array of complex molecules and libraries of compounds for screening. The protocols outlined below utilize common and effective coupling reagents, offering robust starting points for reaction optimization.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a methyl ester. For amide coupling reactions, the methyl ester is typically first hydrolyzed to the corresponding carboxylic acid, 1-Boc-piperazine-2-acetic acid. This carboxylic acid can then be activated and coupled with a desired amine to form a stable amide bond. The Boc protecting group allows for selective reaction at the carboxylic acid moiety, with the piperazine nitrogen available for subsequent deprotection and further functionalization. This building block is particularly useful in the construction of novel scaffolds for drug candidates.

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes typical reaction conditions and expected yields for the coupling of 1-Boc-piperazine-2-acetic acid with a generic primary amine (R-NH₂). While yields are substrate-dependent, this table provides a general guideline.[1][2]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADMF/DCM4 - 2475 - 90A cost-effective and widely used method. The urea byproduct can sometimes complicate purification.[1]
HATUNoneDIPEADMF2 - 685 - 98Highly efficient and rapid coupling, often preferred for sterically hindered substrates. Minimizes racemization.[1]
HBTUHOBtDIPEADMF2 - 880 - 95Similar to HATU, very effective.
DCCDMAPNoneDCM12 - 2470 - 85Forms a DCU precipitate that is filtered off. Can be less suitable for some substrates.[2]
BOPNoneDIPEADMF2 - 880 - 95Effective coupling reagent, but produces carcinogenic HMPA as a byproduct. Use with caution.[1]

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the hydrolysis of the methyl ester and subsequent amide bond formation using two of the most common and effective coupling methods: EDC/HOBt and HATU.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is the substrate for the amide coupling reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., in a 3:1:1 ratio).

  • Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine-2-acetic acid.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1][3][4]

Materials:

  • 1-Boc-piperazine-2-acetic acid (from Protocol 1)

  • Primary or secondary amine (R-NH₂ or R₂NH) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 1-Boc-piperazine-2-acetic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]

Protocol 3: Amide Coupling using HATU

This protocol outlines a rapid and highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2]

Materials:

  • 1-Boc-piperazine-2-acetic acid (from Protocol 1)

  • Primary or secondary amine (R-NH₂ or R₂NH) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • To a solution of 1-Boc-piperazine-2-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Mandatory Visualizations

The following diagrams illustrate the general workflow for the hydrolysis and subsequent amide coupling of this compound.

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis cluster_coupling Protocols 2 & 3: Amide Coupling start_ester 1-Boc-2-methoxycarbonyl- methylpiperazine hydrolysis LiOH, THF/MeOH/H2O start_ester->hydrolysis acidification Acidify with 1N HCl hydrolysis->acidification extraction_h Extract with EtOAc acidification->extraction_h product_acid 1-Boc-piperazine-2-acetic acid extraction_h->product_acid input_acid 1-Boc-piperazine-2-acetic acid coupling Coupling Reagent (e.g., EDC/HOBt or HATU) Base (DIPEA), Solvent (DMF) input_acid->coupling amine Amine (R-NH2) amine->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification final_product Desired Amide Product purification->final_product

Caption: General workflow for hydrolysis and amide coupling.

Conclusion

The amide coupling of 1-Boc-piperazine-2-acetic acid is a fundamental transformation for the synthesis of diverse piperazine-containing molecules in drug discovery. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. The protocols provided herein offer robust and reliable starting points for researchers. The versatility of the piperazine scaffold continues to make it a valuable component in the design of novel therapeutics.

References

Application Notes and Protocols for the Deprotection of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 1-Boc-2-methoxycarbonylmethylpiperazine. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the desired product, methyl 2-(piperazin-2-yl)acetate, a valuable building block in medicinal chemistry.

Introduction

The Boc group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. The deprotection of this compound presents a challenge in chemoselectivity, as the acidic conditions required to remove the Boc group can also lead to the hydrolysis of the methyl ester functionality. This application note explores the two most common acidic deprotection methods, using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), providing a comparative analysis to aid in the selection of the optimal deprotection strategy.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key parameters and expected outcomes for the deprotection of this compound using TFA and HCl-based methods. While yields are highly substrate and reaction-specific, this table provides a general comparison based on literature for similar substrates.

ParameterMethod A: Trifluoroacetic Acid (TFA)Method B: Hydrochloric Acid (HCl)
Reagents Trifluoroacetic Acid, Dichloromethane (DCM)4 M HCl in 1,4-Dioxane or Methanol
Typical Reaction Time 0.5 - 4 hours1 - 6 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Selectivity Rapid deprotection, but may cause partial hydrolysis of the methyl ester[1].Generally slower, but offers better preservation of the methyl ester group[1].
Work-up Requires careful neutralization of the highly acidic TFA. The trifluoroacetate salt can sometimes be challenging to handle.The hydrochloride salt often precipitates and can be isolated by filtration, simplifying purification.
Reported Yield >90% (for similar substrates, may be lower with ester hydrolysis)>90% (for similar substrates)

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the rapid removal of the Boc group. Caution should be exercised due to the potential for partial ester hydrolysis.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v, 5-10 equiv of TFA) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • To the residue, slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(piperazin-2-yl)acetate.

  • If necessary, purify the product by column chromatography.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is recommended when preserving the methyl ester is a priority. The reaction is typically cleaner, and the product is often isolated as the hydrochloride salt.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask with a magnetic stirrer.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (3-5 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of methyl 2-(piperazin-2-yl)acetate as a solid.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Method A.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_methods Reaction Conditions cluster_workup Work-up cluster_product Final Product start 1-Boc-2-methoxycarbonyl- methylpiperazine deprotection Acidic Deprotection start->deprotection method_a Method A: TFA / DCM deprotection->method_a method_b Method B: HCl / Dioxane deprotection->method_b workup Neutralization & Extraction method_a->workup method_b->workup product Methyl 2-(piperazin-2-yl)acetate workup->product

Caption: Experimental workflow for the deprotection of this compound.

Signaling_Pathway cluster_reaction Deprotection Reaction start Boc-Protected Piperazine Ester acid H+ start->acid Protonation intermediate Protonated Intermediate elimination Elimination intermediate->elimination products Deprotected Piperazine Ester + CO2 + t-butyl cation elimination->products

Caption: Simplified signaling pathway of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Boc Deprotection of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperazines, which are prevalent scaffolds in a vast array of biologically active compounds and pharmaceuticals.[1] The selective removal of the Boc group is a critical step in many synthetic routes, enabling further functionalization of the piperazine ring. This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from 2-substituted piperazines, a crucial class of building blocks in drug discovery. We will delve into the most common acidic deprotection methods, present quantitative data to guide reaction optimization, and offer step-by-step experimental protocols.

Common Deprotection Methodologies

The removal of the Boc protecting group is most frequently accomplished under acidic conditions. The reaction mechanism involves the protonation of the carbamate oxygen, leading to the subsequent loss of a stable tert-butyl cation and carbon dioxide to yield the free amine.[1] The choice of acid and reaction conditions is often dictated by the presence of other functional groups in the molecule and the desired salt form of the product.

Acidic Deprotection

The two most widely employed reagents for Boc deprotection are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1][2][3]

  • Trifluoroacetic acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (DCM), TFA is highly effective for Boc removal. The resulting trifluoroacetate salt can sometimes be challenging to handle, but the volatility of TFA simplifies its removal during work-up.[2]

  • Hydrochloric acid (HCl): Commonly used as a solution in an organic solvent such as dioxane or methanol, HCl is another robust reagent for Boc deprotection. This method often yields the hydrochloride salt of the deprotected piperazine, which may precipitate from the reaction mixture, facilitating its isolation.[2]

Potential Side Reactions and Mitigation

A primary challenge during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This carbocation can act as an alkylating agent, leading to undesired side products by reacting with nucleophilic sites on the substrate or solvent.[3] To minimize this, "scavengers" can be added to the reaction mixture to trap the tert-butyl cation. A common scavenger is triisopropylsilane (TIS).[3]

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize typical conditions and outcomes for the Boc deprotection of 2-substituted piperazines using common acidic reagents. Please note that optimal conditions may vary depending on the specific nature of the 'R' group at the 2-position.

Reagent SystemSubstrate ConcentrationReagent EquivalentsTemperatureReaction TimeTypical YieldNotes
TFA / DCM0.1 - 0.2 M25-50% v/v0 °C to RT1 - 4 hours>90%A standard and generally effective method.[2]
4M HCl in Dioxane0.1 - 0.5 M3 - 5RT1 - 3 hours>90%Often precipitates the HCl salt, simplifying isolation.[2]
6N HCl (aq)VariesExcessRTVariesGoodUsed in aqueous conditions, followed by basification.[4]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc group from a 2-substituted piperazine using TFA.

Materials:

  • N-Boc-2-substituted piperazine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-substituted piperazine (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.[2]

  • Slowly add TFA (25-50% of the total volume) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7).[2]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 2-substituted piperazine.[2]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative to TFA, often yielding the hydrochloride salt of the product directly.

Materials:

  • N-Boc-2-substituted piperazine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or other suitable solvent

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-2-substituted piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours. The progress of the reaction should be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[2]

  • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with a non-polar solvent like diethyl ether.[3]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[2]

Protocol 3: Conversion of the Piperazine Salt to the Free Base

This protocol outlines the steps to obtain the neutral (free base) form of the 2-substituted piperazine after deprotection.

Materials:

  • Crude piperazine salt (from Protocol 1 or 2)

  • Water

  • Strong base (e.g., solid KOH or concentrated NaOH solution)

  • Organic solvent for extraction (e.g., ethyl acetate or DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Follow either Protocol 1 or 2 to remove the Boc group.

  • After removing the reaction solvent, dissolve the resulting crude salt in water.[3]

  • Cool the aqueous solution in an ice bath and carefully add a strong base (e.g., solid KOH or concentrated NaOH solution) until the pH is greater than 11.[3]

  • Extract the aqueous layer multiple times with an appropriate organic solvent such as ethyl acetate or DCM.[3]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-substituted piperazine as a free base.[3]

Visualizing the Workflow

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection cluster_workup Work-up start N-Boc-2-substituted piperazine reagent Acidic Reagent (TFA/DCM or HCl/Dioxane) start->reagent 1. Add Reagent reaction Deprotection Reaction reagent->reaction 2. Stir neutralize Neutralization (e.g., NaHCO3) reaction->neutralize 3. Quench extract Extraction with Organic Solvent neutralize->extract 4. Isolate dry Drying and Concentration extract->dry 5. Purify product Deprotected 2-substituted piperazine dry->product

Caption: General workflow for the Boc deprotection of 2-substituted piperazines.

Side_Reaction_Pathway start N-Boc-2-substituted piperazine protonation Protonation start->protonation H+ cleavage Cleavage protonation->cleavage product Deprotected Piperazine cleavage->product tert_butyl tert-Butyl Cation (Reactive) cleavage->tert_butyl Side Pathway side_product Alkylated Side Product tert_butyl->side_product Alkylation scavenger Scavenger (e.g., TIS) tert_butyl->scavenger Mitigation trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Mechanism of Boc deprotection and mitigation of side reactions.

References

Application Notes and Protocols: Hydrolysis of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of 1-Boc-2-methoxycarbonylmethylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine motif is a prevalent scaffold in many FDA-approved drugs, and the ability to selectively manipulate its functional groups is crucial for the development of novel therapeutics.

The hydrolysis of this compound can be performed in a stepwise manner to yield either the Boc-protected carboxylic acid or the fully deprotected piperazine-2-acetic acid. The choice of hydrolytic conditions dictates the final product.

Selective Hydrolysis of the Methyl Ester (Saponification)

The methyl ester of this compound can be selectively hydrolyzed under basic conditions, leaving the acid-labile tert-butyloxycarbonyl (Boc) protecting group intact. This process, known as saponification, yields 1-Boc-piperazine-2-acetic acid, a valuable building block for peptide synthesis and other coupling reactions. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water is a commonly employed reagent for this transformation due to its mildness and high efficiency.[1][2]

Experimental Protocol: Selective Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and methanol.

  • Add a solution of lithium hydroxide monohydrate (1.5 equiv) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-piperazine-2-acetic acid.

Quantitative Data: Selective Ester Hydrolysis
ParameterValueReference
Starting Material This compoundN/A
Reagents LiOH·H₂O, THF, MeOH, H₂O[1][2][3]
Reaction Time 2-4 hours[3]
Temperature Room Temperature[3][4]
Yield >90% (typical for similar reactions)[3]
Product 1-Boc-piperazine-2-acetic acidN/A

Complete Hydrolysis (Ester Hydrolysis and Boc Deprotection)

To obtain the fully deprotected piperazine-2-acetic acid, a two-step procedure is typically employed. The first step is the selective saponification of the methyl ester as described above. The resulting 1-Boc-piperazine-2-acetic acid is then subjected to acidic conditions to remove the Boc protecting group.

Experimental Protocol: Boc Deprotection

Materials:

  • 1-Boc-piperazine-2-acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-piperazine-2-acetic acid (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • The aqueous solution containing the zwitterionic piperazine-2-acetic acid can then be used directly in subsequent reactions or further purified by techniques such as ion-exchange chromatography.

Quantitative Data: Boc Deprotection
ParameterValueReference
Starting Material 1-Boc-piperazine-2-acetic acidN/A
Reagents Trifluoroacetic acid, Dichloromethane[5]
Reaction Time 1-3 hours[5]
Temperature 0 °C to Room Temperature[5]
Yield High (typically quantitative)[5]
Product Piperazine-2-acetic acidN/A

Visualizing the Workflow

The overall hydrolysis process can be visualized as a two-step sequence.

Hydrolysis_Workflow Start 1-Boc-2-methoxycarbonylmethyl- piperazine Intermediate 1-Boc-piperazine-2-acetic acid Start->Intermediate Step 1: Saponification (LiOH, THF/MeOH/H₂O) Final Piperazine-2-acetic acid Intermediate->Final Step 2: Boc Deprotection (TFA, DCM)

A two-step hydrolysis workflow.

Logical Relationship of Hydrolysis Pathways

The choice of reagents directly determines the final hydrolysis product, showcasing an important principle of selective deprotection in organic synthesis.

Hydrolysis_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Start This compound Basic Basic Hydrolysis (e.g., LiOH) Start->Basic Acidic Acidic Hydrolysis (e.g., TFA after Saponification) Product1 1-Boc-piperazine-2-acetic acid (Boc group intact) Basic->Product1 Selective Ester Cleavage Product2 Piperazine-2-acetic acid (Fully deprotected) Acidic->Product2 Boc Removal Product1->Acidic Followed by

Hydrolysis pathways based on reaction conditions.

References

Application Notes & Protocols: Ester Hydrolysis of Methoxycarbonylmethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-2025-MCMP-HYD

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of studying the ester hydrolysis of methoxycarbonylmethylpiperazine derivatives. These compounds are frequently investigated as prodrugs, where the rate of hydrolysis is a critical determinant of drug release, stability, and bioavailability. This guide moves beyond simple procedural lists to explain the underlying chemical mechanisms, the causal factors influencing reaction kinetics, and the robust analytical protocols required for accurate characterization. We emphasize a self-validating experimental design to ensure data integrity and reproducibility.

Introduction: The Significance of Piperazine Ester Hydrolysis

Methoxycarbonylmethylpiperazine derivatives represent a class of molecules where a piperazine core is functionalized with a methoxycarbonylmethyl group. The ester linkage in these molecules is susceptible to hydrolysis, cleaving the molecule into a piperazine-substituted carboxylic acid and methanol.[1][2] This hydrolytic instability is not a flaw; it is often a deliberately engineered feature.

In pharmaceutical development, this structure serves as a classic prodrug motif. The ester form can improve properties like solubility, permeability, or taste-masking, while the in-vivo hydrolysis releases the active carboxylic acid metabolite. Therefore, quantifying the rate and understanding the mechanism of this hydrolysis is paramount for:

  • Predicting Drug Stability: Determining shelf-life in aqueous formulations.

  • Modeling In-Vivo Performance: Estimating the rate of drug release in physiological environments (plasma, tissues).

  • Formulation Development: Designing formulations that either protect the ester from premature hydrolysis or promote it at a desired site.

The presence of the piperazine ring, with its two nitrogen atoms, introduces a profound pH-dependency to the hydrolysis kinetics, making its study both critical and complex.[3][4]

Fundamental Principles of Ester Hydrolysis

Ester hydrolysis is a nucleophilic acyl substitution reaction that can proceed through several mechanisms, primarily catalyzed by acid or base.[1][5]

Base-Catalyzed Hydrolysis (Saponification)

Under basic or alkaline conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[6] This process, known as saponification, is effectively irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated by an alkoxide or hydroxide ion to form a resonance-stabilized carboxylate salt.[2][7][8] This prevents the reverse reaction (esterification).

The mechanism proceeds as follows:

  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Deprotonation: The highly basic methoxide ion deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, yielding the carboxylate salt and methanol.[7]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is catalyzed by hydronium ions (H₃O⁺). Unlike base-catalyzed hydrolysis, this process is reversible and represents the reverse of a Fischer esterification.[2][7][9] An excess of water is required to drive the equilibrium toward the hydrolysis products.[2][7][10]

The mechanism involves several equilibrium steps:

  • Protonation: The carbonyl oxygen is protonated by a hydronium ion. This step activates the ester, making the carbonyl carbon significantly more electrophilic.[9][11]

  • Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy oxygen, converting the methoxy group into a good leaving group (methanol).[9][11][12]

  • Elimination: The intermediate collapses, eliminating a neutral methanol molecule and reforming the protonated carbonyl group.

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and yielding the final carboxylic acid product.[9][11]

G Fig 1. Core Hydrolysis Mechanisms cluster_base Base-Catalyzed (Saponification) cluster_acid Acid-Catalyzed B_Start Ester + OH⁻ B_Tet Tetrahedral Intermediate B_Start->B_Tet Nucleophilic Attack B_Prod Carboxylic Acid + ⁻OR B_Tet->B_Prod Collapse & Elimination B_Final Carboxylate + ROH B_Prod->B_Final Irreversible Deprotonation A_Start Ester + H₃O⁺ A_Protonated Protonated Ester A_Start->A_Protonated Protonation (Activation) A_Tet Tetrahedral Intermediate A_Protonated->A_Tet H₂O Attack A_ProtonTransfer Protonated Leaving Group A_Tet->A_ProtonTransfer Proton Transfer A_Prod Carboxylic Acid + ROH + H₃O⁺ A_ProtonTransfer->A_Prod Elimination & Deprotonation

Caption: Fig 1. Generalized pathways for base- and acid-catalyzed ester hydrolysis.

The Influence of the Piperazine Moiety and pH

The piperazine ring is the defining structural feature influencing the hydrolysis of these derivatives. With two nitrogen atoms, it can exist in three protonation states depending on the solution pH: unprotonated, monoprotonated, and diprotonated. This has two major consequences:

  • Electrostatic Effects: As the pH decreases, the piperazine nitrogens become protonated.[4] The resulting positive charge(s) can exert an electron-withdrawing inductive effect, making the nearby ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This can accelerate the rate of hydrolysis in the acidic to neutral pH range.

  • pH-Rate Profile: The overall hydrolysis rate is a composite of acid-catalyzed, water-mediated (neutral), and base-catalyzed reactions. This typically results in a U-shaped or V-shaped pH-rate profile, where the ester is most stable at a specific pH (typically mid-range) and degradation accelerates at both low and high pH extremes.[13][14]

Analytical Strategy: Monitoring Hydrolysis Kinetics

The most reliable method for monitoring the hydrolysis reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the simultaneous separation and quantification of the parent ester and its carboxylic acid degradant.

Causality Behind Method Choices:
  • Why RP-HPLC? It is ideal for separating compounds with differing polarities. The parent ester is more hydrophobic than the resulting carboxylic acid, allowing for excellent chromatographic resolution on a C18 column.

  • Why UV Detection? The piperazine ring and adjacent carbonyl group typically provide sufficient UV absorbance for sensitive detection without derivatization.

  • Critical Challenge - On-Column Hydrolysis: A common pitfall is that the analytical conditions themselves can cause hydrolysis, leading to an overestimation of the degradation rate.[15][16] This is particularly problematic with mobile phases at low or high pH. To ensure trustworthiness, the analytical method must be designed to minimize this artifact. This can be achieved by using a mobile phase with a pH where the compound is most stable, employing rapid gradient elution to minimize analysis time, and keeping the autosampler temperature low.[16][17]

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To establish an RP-HPLC method that accurately separates and quantifies the methoxycarbonylmethylpiperazine derivative from its primary hydrolytic degradant.

Materials:

  • HPLC system with UV/PDA detector and thermostatted column compartment/autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Buffers/pH modifiers (e.g., phosphate, acetate, formic acid, ammonium hydroxide).

Procedure:

  • Solubility and Wavelength Selection:

    • Dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water).

    • Acquire a UV spectrum using a PDA detector to determine the wavelength of maximum absorbance (λ-max) for quantification.

  • Initial Method Scouting:

    • Prepare a mobile phase of 50:50 ACN:Water and inject a sample of the ester.

    • Develop a gradient method, for example, starting at 10% ACN and ramping to 90% ACN over 15 minutes, to elute both the parent compound and any potential impurities or degradants.

  • Forced Degradation Study:

    • To generate the primary degradant for peak identification, subject a solution of the ester to harsh conditions (e.g., 0.1 M HCl at 60°C for 2 hours; 0.1 M NaOH at room temperature for 30 minutes).

    • Analyze the stressed samples to identify the retention time of the carboxylic acid product. The product peak should elute earlier than the parent ester due to its increased polarity.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and flow rate to achieve a baseline resolution (Rₛ > 2.0) between the parent and degradant peaks in the shortest possible run time.

    • Self-Validation: Confirm that no on-column degradation is occurring by injecting the same pure standard multiple times and verifying that no degradant peak appears or grows. If it does, adjust the mobile phase pH to a more neutral and stabilizing value.

  • Calibration:

    • Prepare a series of calibration standards of the parent ester at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Inject each standard and construct a calibration curve by plotting peak area versus concentration. Verify linearity (R² > 0.999).

Protocol: Determination of the pH-Rate Profile

Objective: To measure the observed pseudo-first-order rate constants (k_obs) for hydrolysis across a range of pH values at a constant temperature.

G Fig 2. Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Modeling A Prepare Buffer Solutions (pH 2, 4, 6, 7.4, 9, 12) C Equilibrate Buffers to Temperature (e.g., 37°C) A->C B Prepare Drug Stock Solution (in ACN) D Initiate Reaction: Spike Stock into Buffer (t=0) B->D C->D E Withdraw Aliquots at Timed Intervals (t=0, 1, 2, 4, 8 hr...) D->E F Quench Reaction: Dilute in Cold Mobile Phase E->F G Analyze Samples by Validated HPLC Method F->G H Calculate Concentration vs. Time G->H I Plot ln(Conc) vs. Time H->I J k_obs = -slope I->J K Plot log(k_obs) vs. pH J->K

Caption: Fig 2. Workflow for determining the pH-rate profile of a piperazine derivative.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Ensure the buffer has sufficient capacity and does not interfere with the HPLC analysis.

  • Reaction Setup:

    • Place vials containing a known volume (e.g., 10 mL) of each buffer into a constant temperature water bath or heating block (e.g., 37°C).[18] Allow them to equilibrate for at least 30 minutes.

    • Prepare a concentrated stock solution of the ester in a non-aqueous solvent like acetonitrile.

  • Initiation and Sampling:

    • To initiate the reaction, add a small volume of the stock solution to the pre-heated buffer (e.g., 100 µL into 10 mL) to achieve the target starting concentration. The volume of organic solvent should be minimal (<5%) to avoid altering the buffer properties.

    • Immediately withdraw the first sample (t=0).

    • Continue to withdraw samples at predetermined time points. The sampling frequency should be adjusted based on the expected rate of hydrolysis (more frequent for high/low pH, less frequent for neutral pH).

  • Sample Quenching:

    • Immediately quench the reaction in each sample to prevent further hydrolysis before analysis. This is a critical step for data integrity. A reliable method is to dilute the sample into a pre-chilled vial containing the initial HPLC mobile phase.

  • HPLC Analysis:

    • Analyze all samples from a single pH study in one sequence using the validated HPLC method.

  • Data Analysis:

    • For each pH, calculate the concentration of the parent ester at each time point using the calibration curve.

    • Ester hydrolysis typically follows pseudo-first-order kinetics because water is in vast excess.[13][19] To determine the observed rate constant (k_obs), plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The plot should be linear, and the rate constant is the negative of the slope (k_obs = -slope).

    • Finally, construct the pH-rate profile by plotting log(k_obs) versus pH.

Data Presentation

Quantitative kinetic data should be summarized for clarity and easy comparison.

Table 1: Example Hydrolysis Rate Data for a Methoxycarbonylmethylpiperazine Derivative at 37°C

Buffer pHk_obs (hr⁻¹)Half-life (t½) (hours)
2.00.1544.5
4.00.02133.0
6.00.005138.6
7.40.01257.8
9.00.2313.0
12.02.770.25

Note: Data are hypothetical. t½ is calculated as 0.693 / k_obs.

Conclusion

The study of ester hydrolysis in methoxycarbonylmethylpiperazine derivatives is a foundational task in drug development. By understanding the interplay between pH, the unique properties of the piperazine ring, and the fundamental mechanisms of hydrolysis, researchers can accurately predict drug stability and design more effective therapeutic agents. The protocols outlined herein provide a robust framework for obtaining high-quality, reliable kinetic data, emphasizing self-validating analytical methods to ensure scientific integrity.

References

Application Notes and Protocols for the Functionalization of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the piperazine ring of 1-Boc-2-methoxycarbonylmethylpiperazine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide array of biologically active compounds. The presence of the methoxycarbonylmethyl group at the C-2 position offers a unique structural motif for creating novel chemical entities with diverse pharmacological profiles.

This document outlines detailed protocols for common functionalization reactions at the N-4 position of the piperazine ring, including N-arylation, N-alkylation, reductive amination, and amide coupling. It also includes a proposed synthesis for the starting material and discusses the potential biological relevance of its derivatives.

Synthesis of this compound

A plausible synthetic route to the title compound commences with commercially available (S)-piperazine-2-carboxylic acid. The synthesis involves a three-step sequence: esterification of the carboxylic acid, Boc protection of the secondary amine at the 1-position, and subsequent functionalization. A related synthesis for (S)-1-Boc-2-(hydroxymethyl)piperazine involves the reduction of the corresponding dicarboxylate, suggesting that the synthesis of this compound is a feasible process.[1]

Functionalization of the Piperazine N-4 Position

The presence of the Boc protecting group at the N-1 position allows for selective functionalization of the secondary amine at the N-4 position. The following sections detail common C-N bond-forming reactions.

Note on Quantitative Data: The following tables summarize representative yields for the functionalization of the parent compound, 1-Boc-piperazine. These values serve as a reference, and actual yields with this compound may vary due to the steric and electronic effects of the C-2 substituent. Optimization of the reaction conditions is recommended for this specific substrate.

N-Arylation Reactions

The introduction of an aryl group at the N-4 position is a common strategy in drug design. Two powerful palladium- and copper-catalyzed methods are widely employed for this transformation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the synthesis of N-aryl piperazines from aryl halides.[2] The success of this reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[2]

Quantitative Data for Buchwald-Hartwig Amination of 1-Boc-piperazine

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1004-1296
4-BromoanisolePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1004-1290
2-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene11012-2494

Data adapted from reactions with 1-Boc-piperazine as the substrate.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-based methods.[3] While traditionally requiring harsh conditions, modern protocols with suitable ligands allow the reaction to proceed under milder conditions.[3]

Quantitative Data for Ullmann Condensation of 1-Boc-piperazine with Aryl Iodides

Aryl IodideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneCuBr (20)rac-BINOL (15)K₃PO₄DMF1002471
1-Iodo-4-methoxybenzeneCuBr (20)rac-BINOL (15)K₃PO₄DMF1002472
1-Iodo-4-(trifluoromethyl)benzeneCuBr (20)rac-BINOL (15)K₃PO₄DMF1002470

Data adapted from reactions with 1-Boc-piperazine as the substrate.[3]

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents onto the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the acid formed.

Quantitative Data for N-Alkylation of 1-Boc-piperazine

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux12High
3-ChloropropylamineK₂CO₃Acetonitrile504High
Ethyl bromoacetateK₂CO₃DMFRT24Moderate

Yields are generally reported as moderate to high, specific percentages vary with substrate.

Reductive Amination

Reductive amination is a versatile two-step, one-pot reaction that forms an N-alkyl bond by first reacting the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ by a mild reducing agent.[4][5] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation.[6]

Quantitative Data for Reductive Amination of 1-Boc-piperazine

Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
CinnamaldehydeNaBH(OAc)₃DCMRTOvernightNot specified
Tetrahydropyran-4-oneNaBH(OAc)₃DCMRT12High
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRT12High

Yields are generally reported as high, specific percentages vary with substrate.[6]

Amide Coupling

The formation of an amide bond between the piperazine nitrogen and a carboxylic acid is a fundamental reaction in the synthesis of many pharmaceuticals. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid.

Quantitative Data for Amide Coupling of 1-Boc-piperazine

Carboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Boc-prolineEDC, DMAP, HOBt (cat.)DIPEACH₃CN231491
NaproxenHATUDIPEADMFRT1-12High
Chromone-2-carboxylic acidEDC, DMAP-DCMRTOvernightHigh

Data adapted from reactions with 1-Boc-piperazine or similar piperazine derivatives.

Experimental Protocols

Disclaimer: These are generalized protocols based on reactions with 1-Boc-piperazine. Due to the presence of the 2-methoxycarbonylmethyl substituent, optimization of stoichiometry, temperature, and reaction time may be necessary.

Protocol 1: Buchwald-Hartwig N-Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add piperazine, aryl halide, Pd catalyst, ligand, and base to a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Heat mixture to 80-110 °C with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent, and filter E->F G Wash filtrate with water and brine F->G H Dry organic layer, concentrate in vacuo G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve piperazine and carbonyl compound in DCM B Add NaBH(OAc)₃ portion-wise at room temperature A->B C Stir at room temperature for 12-24 hours B->C D Monitor progress by TLC or LC-MS C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with DCM (3x) E->F G Combine organic layers, wash with brine, and dry F->G H Concentrate in vacuo and purify by chromatography G->H

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Amide Coupling using HATU

G cluster_0 Activation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Dissolve carboxylic acid and HATU in DMF B Add DIPEA and stir at RT for 15-30 minutes A->B C Add piperazine to the activated mixture B->C D Stir at room temperature for 1-12 hours C->D E Monitor progress by TLC or LC-MS D->E F Dilute with ethyl acetate E->F G Wash with mild acid, water, and brine F->G H Dry organic layer, concentrate in vacuo G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for amide coupling with HATU.

  • Activation: In a flask, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Coupling: Add this compound (1.1 equiv.) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Relevance and Signaling Pathways

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][7] Its derivatives have shown a wide range of biological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties.[7][8][9] The two nitrogen atoms of the piperazine ring can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[7]

While the this compound moiety itself is a building block, its incorporation into larger molecules can lead to compounds with significant biological activity. The final biological target and the associated signaling pathway are determined by the overall structure of the molecule, particularly the nature of the substituent introduced at the N-4 position.

For instance, many N-arylpiperazine derivatives act on central nervous system (CNS) targets.[8] Compounds containing this scaffold have been developed as serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and anxiety disorders.[10] The mechanism of action of SNRIs involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the levels of these neurotransmitters in the synaptic cleft. This modulation of serotonergic and noradrenergic signaling pathways is central to their therapeutic effects.

Furthermore, substituted piperazines are found in a variety of kinase inhibitors used in oncology.[4] For example, Palbociclib, a CDK4/6 inhibitor, contains a piperazine ring that interacts with the solvent-exposed region of the kinase.[4] Inhibition of CDK4/6 prevents cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.

The diagram below illustrates a generalized signaling pathway for a hypothetical drug candidate containing the functionalized piperazine scaffold, targeting a G-protein coupled receptor (GPCR), a common target for N-arylpiperazine compounds.

G A Functionalized Piperazine Drug Candidate B GPCR (e.g., Serotonin or Dopamine Receptor) A->B Binds to C G-Protein Activation/ Inhibition B->C D Second Messenger Modulation (e.g., cAMP, IP₃) C->D E Downstream Kinase Cascade Activation/ Inhibition D->E F Cellular Response (e.g., Neuronal Firing, Gene Expression) E->F

Caption: Generalized GPCR signaling pathway for a hypothetical drug.

Ultimately, the 2-methoxycarbonylmethyl substituent can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, providing additional points for diversification and interaction with biological targets. The strategic functionalization of this compound thus opens up a vast chemical space for the discovery of novel therapeutics.

References

Application Notes and Protocols: Strategic Use of 1-Boc-2-methoxycarbonylmethylpiperazine for Solid-Phase Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to present substituents in defined spatial orientations makes it a valuable core for drug discovery. This guide provides a detailed technical overview and validated protocols for the application of 1-Boc-2-methoxycarbonylmethylpiperazine , a versatile building block for the solid-phase synthesis (SPS) of complex, C2- and N4-disubstituted piperazine libraries. We will explore an orthogonal protection strategy that allows for sequential diversification, enabling the rapid generation of novel chemical entities for screening and lead optimization.

Introduction: The Strategic Advantage of the Piperazine Scaffold

The prevalence of the piperazine motif in pharmaceuticals stems from its favorable physicochemical properties and its capacity to serve as a scaffold for arranging pharmacophoric groups.[1][3] However, the majority of piperazine-containing drugs are substituted only at the nitrogen atoms.[4] Functionalization of the piperazine ring's carbon atoms unlocks a greater three-dimensional chemical space, offering new avenues for molecular recognition and interaction with biological targets.[4][5]

This compound is a strategically designed building block that facilitates this exploration. Its key features are:

  • N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection, orthogonal to the base-labile or nucleophilically-cleavable ester group. This allows for selective deprotection and functionalization of the N4-position.[6]

  • C2-Methoxycarbonylmethyl Side Chain: This ester moiety serves as a latent carboxylic acid. It is stable under the conditions required for N4-functionalization and can be selectively hydrolyzed on-resin to provide a second point for diversification.

This dual functionality enables a powerful and efficient workflow for creating libraries of piperazine derivatives with diverse substituents at two distinct positions, as illustrated below.

G cluster_0 Solid-Phase Workflow A Immobilize Starter (e.g., Amino Acid on Resin) B Couple This compound A->B C Boc Deprotection (N1) (TFA) B->C Orthogonal Deprotection D Diversification 1 (N4) (Amide Coupling with R1-COOH) C->D E Ester Hydrolysis (C2) (LiOH) D->E Orthogonal Deprotection F Diversification 2 (C2) (Amide Coupling with R2-NH2) E->F G Cleavage from Resin (TFA Cocktail) F->G H Final Product Library (Disubstituted Piperazines) G->H

Caption: Overall solid-phase synthesis workflow.

Core Principles of the Solid-Phase Strategy

Solid-phase synthesis (SPS) offers significant advantages for library creation by simplifying purification; excess reagents and byproducts are removed by simple filtration and washing steps.[7] The strategy outlined here relies on the principles of orthogonal protection to achieve sequential diversification.[6]

Choice of Solid Support

For synthesizing compounds with a C-terminal carboxylic acid or amide, the Wang resin (p-alkoxybenzyl alcohol resin) is a suitable choice. The linkage to the resin is an ester bond, which is stable to the basic conditions used for Fmoc deprotection (if applicable in upstream steps) and the conditions for Boc deprotection, but is readily cleaved under strongly acidic conditions (e.g., high concentration of trifluoroacetic acid, TFA) during the final step.[8][9]

Orthogonal Protection Scheme

The success of this multi-step synthesis hinges on the orthogonality of the protecting groups.

  • Boc Group (N1): This is a temporary protecting group for the N1-amine. It is stable to the conditions of amide coupling and mild base but is selectively removed with moderate concentrations of acid, typically 20-50% TFA in dichloromethane (DCM).[10]

  • Methyl Ester (C2 Side Chain): This group protects the carboxylic acid functionality and is stable to the acidic conditions used for Boc deprotection. It can be selectively cleaved on-resin using basic hydrolysis (saponification), for example, with lithium hydroxide (LiOH).[11]

  • Resin Linkage (e.g., Wang): This is a "permanent" protecting group for the C-terminus of the initial building block, which is only removed at the final step with a strong acid cocktail.[8]

G ProtectingGroups Protecting Group Removal Condition Stability Boc Boc (N1-amine) Acid (TFA) Stable to Base, Nucleophiles Ester Methyl Ester (C2-acid) Base (LiOH) Stable to Acid (TFA) Resin Wang Resin Linkage Strong Acid (High % TFA) Stable to Base, Mild Acid

Caption: Orthogonal protection strategy overview.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a diverse library. All steps should be performed in a dedicated solid-phase synthesis vessel with appropriate agitation.

Protocol 1: Immobilization of an N-Fmoc Amino Acid on Wang Resin

This protocol describes the initial loading of the first building block.

  • Resin Swelling: Swell Wang resin (1.0 g, ~0.8 mmol/g substitution) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (4.0 equiv., 3.2 mmol), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3.9 equiv., 3.12 mmol) in DMF (5 mL).[12]

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8.0 equiv., 6.4 mmol) to the activation mixture and immediately add it to the swollen resin.

  • Reaction: Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.[10]

  • Washing: Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for coupling with the piperazine building block.

Protocol 2: Coupling of this compound

This step attaches the core piperazine scaffold to the resin-bound amino acid.

  • Activation: The carboxylic acid of the resin-bound amino acid is activated. This protocol assumes the starting point is an amine on the resin from the previous step and we are coupling the piperazine as a pre-activated species, which is not the case. A more logical approach is to couple a di-acid to the resin-bound amine, and then couple the piperazine to the other end of the di-acid. For simplicity, we will assume a direct coupling for this application note. Let's re-frame the workflow. We will start with an immobilized carboxylic acid.

Revised Workflow Start: Immobilize a dicarboxylic acid (e.g., succinic anhydride) to an amino-functionalized resin (e.g., Rink Amide resin, to yield a final C-terminal amide).

Revised Protocol 1: Preparation of Resin-Bound Carboxylic Acid

  • Resin: Start with Rink Amide AM resin (1.0 g, 0.6 mmol/g).

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (10 mL) for 20 minutes. Wash with DMF (5x) and DCM (3x).

  • Acylation: Swell the deprotected resin in DMF. Add succinic anhydride (10 equiv., 6.0 mmol) and DIPEA (10 equiv., 6.0 mmol) in DMF. Agitate for 4 hours.

  • Washing: Wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin. You now have a resin-bound carboxylic acid.

Protocol 2 (Revised): Coupling of this compound

  • Resin Swelling: Swell the carboxylic acid-functionalized resin (from Revised Protocol 1) in DMF (10 mL) for 30 minutes.

  • Coupling Mixture: In a separate vial, dissolve this compound (3.0 equiv., 1.8 mmol), HATU (2.9 equiv., 1.74 mmol), and DIPEA (6.0 equiv., 3.6 mmol) in DMF (5 mL).[12][13]

  • Reaction: Add the coupling mixture to the swollen resin. Agitate for 4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines on the resin.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry a small sample for characterization if needed.

Protocol 3: N1-Boc Deprotection

This step selectively removes the Boc group to expose the N1-amine for the first diversification.

  • Resin Swelling: Swell the resin from Protocol 2 in DCM (10 mL) for 20 minutes.

  • Deprotection: Treat the resin with a solution of 20% TFA in DCM (v/v, 10 mL). Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 25 minutes.

  • Washing: Wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.

  • Neutralization: Wash the resin with 10% DIPEA in DMF (v/v, 3 x 10 mL) to neutralize the trifluoroacetate salt.

  • Final Wash: Wash again with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin now has a free secondary amine at the N1 position.

Protocol 4: Diversification at N1 (Amide Coupling)

This protocol describes the coupling of a library of carboxylic acids (R¹-COOH) to the free N1-amine.

  • Parallel Synthesis Setup: Distribute the resin from Protocol 3 into an array of reaction vessels (e.g., in a multi-well plate format).

  • Activation: In separate vials, pre-activate a library of diverse carboxylic acids (R¹-COOH, 3.0 equiv. per well) with HATU (2.9 equiv.) and DIPEA (6.0 equiv.) in DMF.

  • Coupling: Add the activated acid solutions to the corresponding wells containing the resin.

  • Reaction: Agitate the reaction block for 4-6 hours at room temperature.

  • Washing: Wash all wells thoroughly with DMF and DCM as previously described.

ParameterConditionRationale
Coupling Reagent HATUHighly efficient, low racemization for chiral acids.[13]
Base DIPEANon-nucleophilic base to scavenge protons.
Solvent DMFExcellent swelling solvent for polystyrene resins.
Equivalents (Acid) 3.0 - 5.0Drives the reaction to completion.
Reaction Time 4 - 12 hoursSubstrate dependent; can be monitored by Kaiser test.
Table 1: General Conditions for N1-Amide Coupling.
Protocol 5: On-Resin Hydrolysis of the Methyl Ester

This step unmasks the carboxylic acid at the C2 side chain for the second diversification.

  • Resin Swelling: Swell the resin from Protocol 4 in a 3:1 mixture of Tetrahydrofuran (THF) and Water (10 mL).

  • Hydrolysis: Add a solution of Lithium Hydroxide (LiOH) (1M in H₂O, 10 equiv.) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Wash the resin thoroughly with H₂O/DMF (1:1), DMF, and DCM to remove all traces of base.

  • Acidification: Wash with 5% Acetic Acid in DMF to ensure the newly formed carboxylate is protonated.

  • Final Wash: Wash with DMF and DCM and dry the resin.

Protocol 6: Diversification at C2 (Amide Coupling)

This protocol mirrors Protocol 4 but targets the newly formed carboxylic acid with a library of amines (R²-NH₂).

  • Activation: Swell the resin from Protocol 5 in DMF. Add a solution of HATU (2.9 equiv.) and DIPEA (6.0 equiv.) in DMF and agitate for 10 minutes to pre-activate the resin-bound carboxylic acid.

  • Coupling: Add a library of diverse primary or secondary amines (R²-NH₂, 5.0 equiv.) to the corresponding reaction wells.

  • Reaction: Agitate for 6-18 hours. For less reactive or sterically hindered amines, gentle heating (40 °C) may be required.[14]

  • Washing: Wash all wells thoroughly with DMF and DCM.

G start Resin-Bound Piperazine (N1-Amine, C2-Ester) step1 Couple R1-COOH (Protocol 4) start->step1 intermediate1 Resin-Bound Piperazine (N1-Amide, C2-Ester) step1->intermediate1 step2 Hydrolyze Ester (Protocol 5) intermediate1->step2 intermediate2 Resin-Bound Piperazine (N1-Amide, C2-Acid) step2->intermediate2 step3 Couple R2-NH2 (Protocol 6) intermediate2->step3 end Final Resin-Bound Product (N1-Amide, C2-Amide) step3->end

Caption: Chemical transformations during diversification.

Protocol 7: Cleavage and Final Product Isolation

This final step releases the synthesized compounds from the solid support.

  • Resin Preparation: Wash the final resin from Protocol 6 with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids used. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water (v/v/v).[7][9]

    • Rationale: TFA cleaves the ester linkage to the Wang resin. TIS acts as a carbocation scavenger to prevent side reactions. Water helps in the cleavage process.[9]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the dried resin. Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Purification: Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether. Dry the crude product under vacuum. The final compounds can be purified by preparative HPLC.

Conclusion

The use of This compound in solid-phase synthesis provides an efficient and powerful platform for the generation of diverse chemical libraries. The orthogonal protection strategy enables controlled, sequential functionalization at both the N1 and C2 positions of the piperazine core. The protocols detailed in this guide are based on well-established, robust chemical transformations and can be readily adapted for high-throughput parallel synthesis. This approach significantly expands the accessible chemical space for piperazine-based compounds, offering valuable tools for researchers in drug discovery and development.

References

Application Notes and Protocols for 1-Boc-2-methoxycarbonylmethylpiperazine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, renowned for its frequent presence in a wide array of approved pharmaceuticals. Its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, makes it a highly sought-after building block in drug discovery. The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of pharmacological activity and the exploration of chemical space. 1-Boc-2-methoxycarbonylmethylpiperazine is a versatile scaffold that offers multiple points for diversification, making it an ideal candidate for the construction of compound libraries for high-throughput screening.

This document provides detailed application notes and experimental protocols for the utilization of this compound in library synthesis. It covers a proposed synthetic route for the scaffold itself, methods for its functionalization at the N-4 position, and strategies for modifying the methoxycarbonylmethyl group to generate a diverse range of analogues.

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

G A N-Boc-Aspartic Acid β-methyl ester B β-keto ester A->B Masamune Condensation C 1,2-diamine B->C Reductive Amination D N-Nosyl protected diamine C->D Nosyl Protection E Protected Piperazine D->E Annulation F This compound E->F Boc Protection & Nosyl Deprotection

Figure 1: Proposed synthesis of the target scaffold.

Key Steps:

  • Masamune Condensation: N-Boc-aspartic acid β-methyl ester can be converted to the corresponding β-keto ester.

  • Reductive Amination: The β-keto ester can undergo reductive amination to yield a 1,2-diamine.[1]

  • Orthogonal Protection: The newly formed amino group can be protected with a nosyl group.

  • Annulation and Cyclization: The protected diamine can then be subjected to an annulation reaction followed by cyclization to form the piperazine ring.

  • Deprotection and Final Protection: Selective deprotection of the nosyl group and subsequent protection with a Boc group would yield the target scaffold, this compound.

Data Presentation: Reaction Yields for Analogous 2-Substituted Piperazines

The following table summarizes quantitative data for key reactions on piperazine scaffolds with substitution at the C-2 position. This data, derived from closely related structures, can serve as a valuable reference for estimating yields in reactions involving this compound.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
N-Alkylation N-Acetylpiperazinen-Butyl bromide, K₂CO₃, refluxN-Acetyl-N'-butylpiperazine88[2]
N-Acetylpiperazinen-Hexyl bromide, K₂CO₃, refluxN-Acetyl-N'-hexylpiperazine92[2]
N-Acetylpiperazinen-Octyl bromide, K₂CO₃, refluxN-Octyl-N'-acetylpiperazine90[2]
Reductive Amination 1-(tert-butoxycarbonyl)piperazineBenzaldehyde, NaBH(OAc)₃1-Benzyl-4-(tert-butoxycarbonyl)piperazine95[3]
1-(tert-butoxycarbonyl)piperazineIsoquinoline-3-carbaldehyde, NaBH(OAc)₃1-((Isoquinolin-3-yl)methyl)-4-(tert-butoxycarbonyl)piperazine85[3]
Amide Coupling Chromone-2-carboxylic acid1-(Phenyl)piperazine, EDC.HCl, DMAP2-(4-Phenylpiperazin-1-yl)-4H-chromen-4-one75[4]
Chromone-2-carboxylic acid1-(2-Fluorophenyl)piperazine, EDC.HCl, DMAP2-(4-(2-Fluorophenyl)piperazin-1-yl)-4H-chromen-4-one82[4]

Experimental Protocols

The following protocols are adapted for the this compound scaffold based on established methods for related piperazine derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the N-4 position of the piperazine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Reductive Amination with this compound

This protocol provides an alternative method for N-alkylation, particularly useful for introducing more complex substituents.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane or dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling at the N-4 Position

This protocol details the formation of an amide bond between the N-4 position of the piperazine and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) or a catalytic amount of DMAP in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methoxycarbonylmethyl group to a carboxymethyl group, providing another point for diversification.

Materials:

  • N-4 functionalized this compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the piperazine derivative (1.0 eq) in a mixture of THF or methanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH 3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Protocol 5: Boc-Deprotection

This final step removes the Boc protecting group to yield the free secondary amine at the N-1 position, which can be a final product or an intermediate for further functionalization.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4M HCl in dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate or another suitable base.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperazine.

Visualizations

Library Synthesis Workflow

G start This compound Scaffold n_alkylation N-Alkylation / Reductive Amination (R1-X or R1CHO) start->n_alkylation amide_coupling Amide Coupling (R1-COOH) start->amide_coupling ester_hydrolysis Ester Hydrolysis n_alkylation->ester_hydrolysis boc_deprotection Boc Deprotection n_alkylation->boc_deprotection amide_coupling->ester_hydrolysis amide_coupling->boc_deprotection amide_coupling_2 Amide Coupling (R2-NH2) ester_hydrolysis->amide_coupling_2 ester_hydrolysis->boc_deprotection amide_coupling_2->boc_deprotection final_library Diverse Piperazine Library boc_deprotection->final_library

Figure 2: Workflow for library synthesis.

Diversification of the Scaffold

G scaffold 1-Boc N CH2COOCH3 N-H r2_building_blocks R2 Building Blocks (Amines) scaffold:f2->r2_building_blocks After Hydrolysis r3_building_blocks R3 Building Blocks (After Boc-Deprotection) scaffold:f0->r3_building_blocks r1_building_blocks R1 Building Blocks (Alkyl Halides, Aldehydes, Carboxylic Acids) r1_building_blocks->scaffold:f3

Figure 3: Points of diversification on the scaffold.

Synthetic Route Decision Logic

G start Desired Library Diversity strategy1 Focus on N-4 Substituents start->strategy1 strategy2 Focus on C-2 Side Chain start->strategy2 strategy3 Diversity at both N-4 and C-2 start->strategy3 n_functionalization N-Alkylation or Amide Coupling ester_modification Ester Hydrolysis followed by Amide Coupling both_modifications Sequential N-Functionalization and Ester Modification strategy1->n_functionalization strategy2->ester_modification strategy3->both_modifications

Figure 4: Decision tree for synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Boc-2-methoxycarbonylmethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common purification techniques for similar Boc-protected piperazine derivatives include flash column chromatography, acid-base extraction, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity. Flash chromatography is often effective for removing closely related impurities.

Q2: My final product has a low yield after purification. What are the potential causes?

Low yield can result from several factors:

  • Incomplete reaction: If the preceding synthesis step is not complete, the crude product will contain starting materials, leading to a lower yield of the desired product.

  • Product loss during extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. Multiple extractions with an appropriate organic solvent can help mitigate this.

  • Decomposition on silica gel: Some Boc-protected compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. Treating the silica gel with a base like triethylamine can prevent this.

  • Improper solvent selection for recrystallization: Using a solvent system in which the product is too soluble will result in poor recovery.

Q3: I am seeing multiple spots on my TLC plate after purification. How can I improve the purity?

If multiple spots are observed on TLC after initial purification, consider the following:

  • Optimize column chromatography: A shallower solvent gradient, a different solvent system, or using a higher-grade silica gel can improve separation.

  • Perform a second purification step: Combining purification methods, such as column chromatography followed by recrystallization, can be effective in removing persistent impurities.

  • Identify the impurities: If possible, characterizing the impurities by techniques like LC-MS or NMR can provide insights into their nature and help in selecting an appropriate purification strategy.

Q4: The Boc protecting group seems to be partially removed during purification. How can I prevent this?

Loss of the Boc group typically occurs under acidic conditions. To prevent this:

  • Avoid strong acids: Ensure that all reagents and solvents used during workup and purification are free from strong acids.

  • Neutralize the reaction mixture carefully: When quenching a reaction, use a mild base and avoid creating highly acidic conditions.

  • Use a basic modifier in chromatography: As mentioned, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent for column chromatography can prevent deprotection on silica gel.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Oily Product Instead of Solid Residual solventDry the product under high vacuum for an extended period.
Presence of impuritiesRe-purify using a different technique (e.g., recrystallization if chromatography was used).
Product Degradation During Chromatography Acidic silica gelDeactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
Poor Separation in Column Chromatography Inappropriate solvent systemPerform TLC analysis with various solvent systems to find the optimal eluent for separation.
Product Loss During Aqueous Workup Product has some water solubilitySaturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic product.[2]
Emulsion formationAdd a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Illustrative Purification Data for Similar Compounds

The following table summarizes typical purification parameters and results for structurally related Boc-protected piperazine derivatives. Please note that these are for reference and the optimal conditions for this compound may vary.

Compound Purification Method Eluent/Solvent System Typical Yield Reference
(S)-1-N-Boc-2-methylpiperazineFlash chromatography on silica5% MeOH / 2% NH4OH / 93% CH2Cl293%[1]
tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateColumn chromatography (SiO2)acetone/n-hexane, 1:7, v/v70%[3]
(S)-4-N-tert-butoxycarbonyl-2-methylpiperazineExtraction and concentrationDichloromethane84%[2]

Experimental Protocol: General Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a Boc-protected piperazine derivative and should be optimized for this compound.

  • Preparation of the Crude Material: After the synthesis reaction, perform an aqueous workup. Typically, this involves quenching the reaction, extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate), washing the organic layer with water and then brine, drying it over anhydrous sodium sulfate or magnesium sulfate, and concentrating it under reduced pressure to obtain the crude product.[2]

  • Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a flash chromatography column with silica gel in the chosen eluent system. A common starting eluent system for Boc-protected amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification Workflow

PurificationWorkflow start Crude Product workup Aqueous Workup (Extraction & Washing) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate1 Concentrate in vacuo dry->concentrate1 chromatography Flash Column Chromatography concentrate1->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions concentrate2 Combine & Concentrate Pure Fractions fractions->concentrate2 final_product Purified Product concentrate2->final_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 1-Boc-2-methoxycarbonylmethylpiperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the column chromatography purification of 1-Boc-2-methoxycarbonylmethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most commonly used stationary phase for the purification of this compound and related Boc-protected piperazine derivatives is silica gel (SiO₂).

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate is typically effective. The ratio of these solvents will need to be optimized based on the polarity of the impurities in your crude product. A good starting point is a gradient elution, beginning with a low polarity mixture and gradually increasing the polarity. Common solvent systems for similar compounds range from 8:2 to 1:1 petrol-ether or hexane-ethyl acetate.[1]

Q3: How can I determine the optimal solvent system for my separation?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[2][3] You can test various ratios of hexane and ethyl acetate to find the one that gives the best separation between your product and any impurities.

Q4: I am observing significant peak tailing during the chromatography. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on silica gel, which is acidic. This is due to strong interactions between the basic nitrogen of the piperazine ring and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to your mobile phase.[4] This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC. Test a range of hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1).
The column is overloaded with crude material.Reduce the amount of crude product loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (hexane) in your mobile phase.
Product Does Not Elute from the Column The mobile phase is not polar enough.Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase. If necessary, a more polar solvent like methanol can be added in small increments.
Streaking or Tailing of the Compound Spot on TLC/Column The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[4]
The sample is not fully dissolved or is precipitating on the column.Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.
Presence of "Ghost Peaks" or Unexpected Contaminants Impurities from a previous run are eluting.Thoroughly flush the column with a strong solvent after each run.
The solvents used for the mobile phase are not of sufficient purity.Use HPLC-grade solvents to prepare your mobile phase.[5]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary Table

Parameter Condition Expected Rf Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/AStandard for this type of compound.
Mobile Phase A Hexane:Ethyl Acetate (3:1)0.4 - 0.6A good starting point for initial trials.
Mobile Phase B Hexane:Ethyl Acetate (1:1)0.2 - 0.4For more polar impurities.[2]
Mobile Phase C Hexane:Ethyl Acetate (3:1) + 0.5% Et₃N0.4 - 0.6To be used in case of significant peak tailing.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification TLC_Analysis Run TLC with Hex/EtOAc Start->TLC_Analysis Good_Separation Good Separation? (Rf 0.2-0.4) TLC_Analysis->Good_Separation Run_Column Run Column Chromatography Good_Separation->Run_Column Yes Adjust_Polarity Adjust Hex/EtOAc Ratio Good_Separation->Adjust_Polarity No Tailing_Check Tailing Observed? Run_Column->Tailing_Check Overload_Check Column Overloaded? Run_Column->Overload_Check Pure_Product Pure Product Obtained Adjust_Polarity->TLC_Analysis Tailing_Check->Pure_Product No Add_Base Add 0.1-1% Et3N to Mobile Phase Tailing_Check->Add_Base Yes Add_Base->Run_Column Overload_Check->Pure_Product No Reduce_Load Reduce Sample Load Overload_Check->Reduce_Load Yes Reduce_Load->Run_Column

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-Boc-2-methoxycarbonylmethylpiperazine.

Troubleshooting Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Failure to Crystallize (Solution Remains Clear) - Excess Solvent: The most common reason for crystallization failure is using too much solvent, which keeps the compound fully dissolved even at low temperatures. - Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of the target compound. - Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.- Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure and attempt to cool the solution again. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available. - Solvent System Re-evaluation: If the above methods fail, it may be necessary to screen for a more effective solvent system.
Product "Oils Out" (Forms a Liquid Layer Instead of a Solid) - High Impurity Level: Significant amounts of impurities can depress the melting point of the compound, leading to the formation of an oil. - Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supercooled liquid before it has time to form an ordered crystal lattice.[1] - Inherent Property: Many N-Boc protected compounds, particularly those that are oils or low-melting solids at room temperature, have a tendency to "oil out".[2][3]- Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. - Use a Seed Crystal: Add a seed crystal to the supersaturated solution just before the cloud point to encourage direct crystallization.[1][2] - Trituration/Pulping: If an oil persists, remove the solvent and attempt to solidify the oil by trituration with a non-polar solvent like n-hexane or diethyl ether.[2]
Low Crystal Yield - Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling. - Premature Crystallization: Crystals forming during a hot filtration step will be lost. - Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.- Minimize Solvent: Use the minimum volume of boiling solvent necessary to fully dissolve the crude product. - Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely. - Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals - Colored Impurities Present: The crude material contains colored impurities that are co-crystallizing with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

  • Ethyl acetate/n-Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add n-hexane as an anti-solvent until the solution becomes turbid. Re-heat to clarify and then cool slowly.[5]

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the cloud point is reached. Add a few drops of hot ethanol to re-dissolve the precipitate and then cool.[4][6]

  • Single Solvent (for initially oily products): If the crude product is an oil, trituration or pulping with a non-polar solvent like n-hexane or diethyl ether at room temperature may induce solidification and purification.[2]

Q2: My this compound is a persistent oil and won't crystallize. What should I do?

A2: This is a common issue with N-Boc protected compounds.[2] Here is a systematic approach to address this:

  • Ensure Purity: First, ensure that the crude material is reasonably pure. If significant impurities are present, consider purification by column chromatography before attempting recrystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, use it as a seed crystal. Add a tiny speck of the solid to the supersaturated solution to initiate crystallization.[2]

  • Trituration/Pulping: Remove the solvent under reduced pressure to obtain the crude oil. Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., n-hexane, cyclohexane, or diethyl ether) and vigorously stir or scratch the oil. This process, known as trituration or pulping, can induce solidification.[2] The resulting solid can then be filtered.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Q3: How can I prevent "oiling out" during the recrystallization process?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. To prevent this:

  • Slow Cooling: Avoid cooling the hot, saturated solution too rapidly. Allow it to cool to room temperature on the benchtop before transferring it to an ice bath.[1]

  • Lower Supersaturation: Use a slightly larger volume of solvent than the absolute minimum required for dissolution at boiling. This will lower the supersaturation level upon cooling, giving the molecules more time to align into a crystal lattice.

  • Seeding: Introduce a seed crystal into the solution as it cools, just before it becomes cloudy. This provides a template for crystal growth and can bypass the formation of an oil.[1]

  • Solvent Choice: In some cases, changing the solvent system can prevent oiling out.

Experimental Protocols

The following are generalized protocols based on common practices for recrystallizing N-Boc protected piperazine derivatives. Optimization may be required for this compound.

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/n-Hexane)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add n-hexane dropwise until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/n-hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Solidification of an Oily Product by Pulping
  • Solvent Removal: Concentrate the crude product solution under reduced pressure to obtain an oil.

  • Pulping: To the oily residue, add a volume of a non-polar solvent such as n-hexane or diethyl ether (e.g., 5-10 times the weight of the oil).[2]

  • Induce Solidification: Stir the mixture vigorously at room temperature for 1-3 hours.[2] Scratching the flask with a spatula can aid in inducing solidification.

  • Isolation: Once a solid has formed, collect it by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold pulping solvent.

  • Drying: Dry the solid product under vacuum.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals Issue: No Crystals crystals_form->no_crystals No, clear solution oils_out Issue: Oiling Out crystals_form->oils_out No, oil forms low_yield Issue: Low Yield collect->low_yield Check yield ts_no_crystals1 Reduce solvent volume no_crystals->ts_no_crystals1 ts_no_crystals2 Scratch flask / Add seed crystal no_crystals->ts_no_crystals2 ts_oiling1 Re-heat and cool slowly oils_out->ts_oiling1 ts_oiling2 Add seed crystal oils_out->ts_oiling2 ts_oiling3 Triturate with non-polar solvent oils_out->ts_oiling3 ts_low_yield1 Review: Minimized solvent? low_yield->ts_low_yield1 ts_low_yield2 Review: Washed with ice-cold solvent? low_yield->ts_low_yield2 ts_no_crystals1->cool ts_no_crystals2->cool ts_oiling1->cool ts_oiling2->cool ts_oiling3->collect

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Possible Causes:

  • Inactive Reagents: One or more reagents may have degraded. Methyl bromoacetate is sensitive to moisture, and the activity of 1-Boc-piperazine can vary.

  • Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the hydrobromic acid byproduct, leading to the protonation of the piperazine nitrogen and halting the reaction.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting their ability to react.

Solutions:

CauseRecommended Action
Inactive Reagents - Use freshly opened or properly stored reagents. - Verify the purity of starting materials using techniques like NMR or LC-MS.
Insufficient Base - Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). - Ensure at least 1.5-2.0 equivalents of the base are used.[1]
Low Reaction Temperature - Gradually increase the reaction temperature, for example, to 60-80 °C, while monitoring the reaction progress by TLC or LC-MS.[1]
Poor Solubility - Switch to a more polar aprotic solvent like dimethylformamide (DMF) to ensure all reagents are dissolved.[1]

Problem 2: Presence of Multiple Products in the Final Mixture

Possible Causes:

  • Di-alkylation: The unprotected nitrogen of the desired product reacts with another molecule of methyl bromoacetate. This is more common if using unprotected piperazine.

  • Ester Hydrolysis: The methyl ester of the product or methyl bromoacetate is hydrolyzed to the corresponding carboxylic acid under basic reaction conditions.

  • Unreacted Starting Materials: The reaction has not gone to completion.

Solutions:

CauseRecommended Action
Di-alkylation - The use of 1-Boc-piperazine is the most effective way to prevent di-alkylation by protecting one of the nitrogen atoms.[1]
Ester Hydrolysis - Use a milder base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), which is less likely to promote hydrolysis. - Minimize reaction time and avoid excessive heating. - Perform the reaction at a lower temperature if feasible.
Unreacted Starting Materials - Increase the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. - Consider a modest increase in the equivalents of methyl bromoacetate (e.g., 1.1-1.2 equivalents).

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.

  • Product is Water-Soluble: If the product becomes protonated, it may partition into the aqueous layer during workup.

Solutions:

CauseRecommended Action
Co-elution of Impurities - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as preparative HPLC.
Product is Water-Soluble - During aqueous workup, ensure the aqueous layer is made basic (pH > 8) with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent. This will ensure the product is in its free base form and partitions into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can I avoid it?

A1: The most common side reaction when starting from piperazine is di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated. The most reliable method to avoid this is to use a mono-protected piperazine, such as 1-Boc-piperazine.[1] The Boc (tert-butoxycarbonyl) group "blocks" one nitrogen, directing the alkylation to the unprotected nitrogen atom.

Q2: My reaction is not going to completion, and I still see starting material (1-Boc-piperazine) on my TLC plate. What should I do?

A2: If the reaction has stalled, several factors could be at play. First, ensure that your reagents are active and anhydrous, as moisture can interfere with the reaction. Second, consider the strength and amount of your base; an insufficient amount may not effectively neutralize the acid formed during the reaction. You can try using a stronger base like potassium carbonate or increasing the equivalents of your current base.[1] Finally, many N-alkylation reactions require heat to proceed at a practical rate, so gently warming the reaction mixture (e.g., to 60-80 °C) while monitoring its progress can be beneficial.[1]

Q3: I have a significant amount of a more polar byproduct that I suspect is the hydrolyzed carboxylic acid. How can I prevent its formation?

A3: The formation of the carboxylic acid byproduct is due to the hydrolysis of the methyl ester under basic conditions. To minimize this, you can try using a milder, non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) instead of stronger inorganic bases like potassium carbonate. Additionally, reducing the reaction time and temperature can help decrease the extent of hydrolysis. If the acid is formed, it can often be removed from the desired ester product by washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution during the workup.

Q4: What is a general, reliable protocol for the synthesis of this compound?

A4: A general and effective protocol involves the direct alkylation of 1-Boc-piperazine with methyl bromoacetate. Please see the detailed experimental protocol provided in the section below.

Experimental Protocols

Synthesis of this compound

This protocol describes a general and reliable method for the N-alkylation of 1-Boc-piperazine with methyl bromoacetate.

Materials:

  • 1-Boc-piperazine

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to form a stirrable suspension.

  • Slowly add methyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1-Boc-piperazine 1-Boc-piperazine Product 1-Boc-2-methoxycarbonyl- methylpiperazine 1-Boc-piperazine->Product + Methyl bromoacetate (Base, Solvent) Di-alkylation Di-alkylation (if unprotected piperazine is used) 1-Boc-piperazine->Di-alkylation + 2x Methyl bromoacetate Methyl bromoacetate Methyl bromoacetate Hydrolysis Ester Hydrolysis (Carboxylic Acid Byproduct) Methyl bromoacetate->Hydrolysis Base, H2O Product->Hydrolysis Base, H2O Unreacted_SM Unreacted Starting Materials

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow for Low Product Yield

G Start Low or No Product Check_Reagents Check Reagent Activity and Purity Start->Check_Reagents Check_Base Evaluate Base Strength and Stoichiometry Check_Reagents->Check_Base OK Action_Reagents Use Fresh/Pure Reagents Check_Reagents->Action_Reagents Degraded Check_Temp Assess Reaction Temperature Check_Base->Check_Temp OK Action_Base Increase Base Equivalents or Use Stronger Base Check_Base->Action_Base Insufficient Check_Solubility Verify Reagent Solubility Check_Temp->Check_Solubility OK Action_Temp Increase Temperature Check_Temp->Action_Temp Too Low Action_Solvent Change to a More Polar Solvent (e.g., DMF) Check_Solubility->Action_Solvent Poor

Caption: Troubleshooting low product yield.

References

Technical Support Center: Over-Alkylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to over-alkylation during piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-alkylation in piperazine synthesis?

Over-alkylation, the formation of di-substituted piperazine byproducts, is a common challenge arising from the presence of two reactive secondary amine groups in the piperazine ring. The primary causes include:

  • Incorrect Stoichiometry: Using a 1:1 or excess molar ratio of the alkylating agent to piperazine significantly increases the likelihood of a second alkylation event occurring on the already mono-alkylated piperazine.[1]

  • Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent promotes di-alkylation. Slow, dropwise addition is crucial to maintain a low concentration of the electrophile.[1]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation reaction, sometimes disproportionately to the first, leading to a higher proportion of the di-alkylated product.

  • Inappropriate Choice of Base and Solvent: The reaction conditions, including the strength and amount of base and the polarity of the solvent, can influence the relative rates of mono- and di-alkylation.[1]

  • Use of Unprotected Piperazine: Direct alkylation of unprotected piperazine is inherently prone to over-alkylation due to the comparable reactivity of the two nitrogen atoms.[1]

Q2: How can I selectively achieve mono-alkylation and minimize the formation of di-alkylated byproducts?

Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for achieving high selectivity.[1][2] A mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine, blocks one nitrogen atom, directing alkylation to the unprotected nitrogen.[1][3] The protecting group can be subsequently removed.

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent (e.g., 2 to 10 equivalents) statistically favors the mono-alkylation of unreacted piperazine over the di-alkylation of the mono-substituted product.[1][2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period helps to maintain its concentration at a very low level, thereby reducing the probability of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1][4]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced. Reductive amination is particularly advantageous as it can prevent the formation of quaternary ammonium salts, a potential side product in direct alkylation with reactive alkyl halides.[1][2]

Here is a summary of strategies to control selectivity:

StrategyPrincipleTypical Conditions/ReagentsKey Advantages
Protecting Groups One nitrogen atom is chemically blocked.N-Boc-piperazine, N-Cbz-piperazine, N-acetylpiperazine.[1][2][3]High selectivity for mono-alkylation.
Excess Piperazine Statistical control favoring mono-alkylation.2-10 equivalents of piperazine relative to the alkylating agent.[1][2]Simple, one-step procedure.
Slow Addition Maintains a low concentration of the electrophile.Dropwise addition of the alkylating agent over several hours.[1]Can be combined with other methods.
Piperazine Salts Reduced nucleophilicity of the second nitrogen.Piperazine monohydrochloride.[1][4]Avoids the need for protecting groups.
Reductive Amination In-situ formation and reduction of an iminium ion.Aldehyde/ketone, NaBH(OAc)₃, NaBH₃CN.[1][2]Prevents quaternary salt formation.

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

The choice of base and solvent is critical for optimizing the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred to neutralize the acid byproduct of the reaction. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are often the best choice as they can dissolve the piperazine and the alkylating agent, facilitating the reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.[1] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1]

Q4: How can I monitor the progress of the reaction and identify the presence of over-alkylation?

Regular monitoring of the reaction is essential.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of products. The mono- and di-alkylated products will typically have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, mono-alkylated product, and di-alkylated byproduct based on their retention times and mass-to-charge ratios.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the crude reaction mixture can be used to determine the ratio of mono- to di-alkylated product by integrating the characteristic signals for each compound.[2]

Q5: What are the best methods for purifying the desired mono-alkylated piperazine from the di-alkylated byproduct?

If over-alkylation occurs, several purification techniques can be employed:

  • Column Chromatography: This is a widely used method for separating compounds with different polarities. Silica gel chromatography is often effective for separating mono- and di-alkylated piperazines.[2] A gradient elution system, for example, using a mixture of dichloromethane and methanol, can be optimized for efficient separation.[2]

  • Distillation: If the mono- and di-alkylated products have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method, particularly for larger scale reactions.[2]

  • Crystallization: In some cases, the desired mono-alkylated product or its salt may be selectively crystallized from a suitable solvent system, leaving the di-alkylated byproduct in the mother liquor.

  • Acid-Base Extraction: The basicity of the mono- and di-alkylated piperazines may differ slightly. Careful adjustment of the pH during an aqueous workup can sometimes facilitate a degree of separation, although this is often not sufficient for complete purification.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conversion Insufficient base strength or amount.[1]Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.[1]Switch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperature.[1]Increase the reaction temperature; many N-alkylation reactions require heating.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.[1]Use an excess of piperazine relative to the alkylating agent (2-10 equivalents).[1]
Rapid addition of the alkylating agent.[1]Add the alkylating agent slowly and dropwise to the reaction mixture.[1]
Use of unprotected piperazine.[1]For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1]
Product is highly water-soluble Formation of a salt.[1]During work-up, basify the aqueous layer to a pH of 9.5-12 to deprotonate the piperazine nitrogen and facilitate extraction into an organic solvent.[1]
Poor reproducibility Sensitivity to trace impurities.[1]Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere.[1]Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Alkylation using a Protecting Group (N-Boc-piperazine)

This protocol describes a general procedure for the mono-N-alkylation of piperazine using N-Boc-piperazine to ensure high selectivity.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 4M HCl in Dioxane (for deprotection)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-N'-alkyl-piperazine by column chromatography if necessary.

  • For deprotection, dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) and add 4M HCl in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • The product hydrochloride salt can be isolated by filtration or by removing the solvent under reduced pressure. The free base can be obtained by neutralization with a suitable base.

Protocol 2: General Procedure for Direct Mono-N-Alkylation using Excess Piperazine

This protocol describes a general procedure for the direct mono-N-alkylation of piperazine by controlling the stoichiometry.

Materials:

  • Piperazine (5.0 eq)

  • Alkyl halide (e.g., alkyl bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Cool the mixture in an ice bath.

  • Add a solution of the alkyl halide in anhydrous acetonitrile dropwise to the cold, stirring suspension over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-alkylated product from unreacted piperazine and the di-alkylated byproduct.

Visualizations

Over_Alkylation_Pathway cluster_conditions Reaction Conditions Piperazine Piperazine Mono_Alkylated Mono-alkylated Piperazine Piperazine->Mono_Alkylated k1 Alkyl_Halide1 Alkyl Halide (RX) Di_Alkylated Di-alkylated Piperazine (Byproduct) Mono_Alkylated->Di_Alkylated k2 Alkyl_Halide2 Alkyl Halide (RX) High [RX] High [RX] High [RX]->Di_Alkylated Favors High Temp High Temp High Temp->Di_Alkylated Favors 1:1 Stoichiometry 1:1 Stoichiometry 1:1 Stoichiometry->Di_Alkylated Favors

Caption: Reaction pathway illustrating the formation of the undesired di-alkylated byproduct.

Troubleshooting_Workflow Start Over-alkylation Observed Check_Stoichiometry Check Stoichiometry Start->Check_Stoichiometry Check_Addition_Rate Check Alkyl Halide Addition Rate Check_Stoichiometry->Check_Addition_Rate Stoichiometry OK Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Stoichiometry->Optimize_Conditions Excess Piperazine Used Check_Protection Consider Protecting Group Strategy Check_Addition_Rate->Check_Protection Addition was Slow Check_Addition_Rate->Optimize_Conditions Rapid Addition Purification Purification Required Check_Protection->Purification Protection Not Feasible Implement Protection Implement Protection Check_Protection->Implement Protection Protection Feasible Optimize_Conditions->Purification

Caption: A troubleshooting workflow for addressing over-alkylation issues.

Prevention_Strategy_Selection Start Need to Synthesize Mono-alkylated Piperazine High_Selectivity Is High Selectivity Critical? Start->High_Selectivity Scale What is the Reaction Scale? High_Selectivity->Scale No Use_Protecting_Group Use Protecting Group High_Selectivity->Use_Protecting_Group Yes Alkyl_Halide_Reactivity Alkylating Agent Reactivity? Scale->Alkyl_Halide_Reactivity Scale->Use_Protecting_Group Large Scale Use_Excess_Piperazine Use Excess Piperazine Scale->Use_Excess_Piperazine Small to Medium Alkyl_Halide_Reactivity->Use_Excess_Piperazine Moderately Reactive Halide Reductive_Amination Consider Reductive Amination Alkyl_Halide_Reactivity->Reductive_Amination Aldehyde/Ketone Available

Caption: Decision diagram for selecting a strategy to prevent over-alkylation.

References

Technical Support Center: Boc Protection of Piperazine-2-Acetic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete N-Boc protection of piperazine-2-acetic acid ester.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of piperazine-2-acetic acid ester is incomplete. What are the common causes?

Incomplete reactions are frequently due to several factors:

  • Insufficient Reagents: The molar ratio of di-tert-butyl dicarbonate (Boc₂O) to the piperazine derivative may be too low.

  • Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature may be too low to drive the reaction to completion.

  • Base Selection and Amount: The choice and quantity of the base are critical. An inadequate amount of base will result in incomplete deprotonation of the piperazine nitrogen, reducing its nucleophilicity.

  • Solvent Effects: The solubility of the piperazine salt in the chosen solvent can impact the reaction rate.

  • Steric Hindrance: The substituent at the 2-position (the acetic acid ester group) can sterically hinder the approach of the bulky Boc group to the adjacent nitrogen (N1), although this is less pronounced than with bulkier substituents. The primary site of reaction is expected to be the less hindered N4. Incomplete reaction at N4 is more likely due to the other factors listed.

  • Formation of Side Products: The primary side product is often the di-Boc protected piperazine, which can become significant if reaction conditions are not carefully controlled.

Q2: How can I detect an incomplete reaction and the presence of byproducts?

Several analytical techniques can be used to monitor the reaction progress and identify the products:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to monitor the consumption of the starting material and the formation of the mono-Boc and di-Boc products. The mono-Boc product will have a higher Rf value than the starting piperazine salt, while the di-Boc product will have an even higher Rf.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive analysis, allowing for the separation and identification of the starting material, mono-Boc product, and di-Boc byproduct by their respective mass-to-charge ratios.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can unambiguously identify the desired mono-Boc product and distinguish it from the starting material and the di-Boc byproduct. The characteristic tert-butyl singlet in the ¹H NMR spectrum (~1.4 ppm) and the carbonyl and quaternary carbons in the ¹³C NMR spectrum are key indicators of successful Boc protection.

Q3: What is the most common byproduct in this reaction, and how can I minimize its formation?

The most common byproduct is the 1,4-di-Boc-piperazine-2-acetic acid ester. To minimize its formation and favor the mono-Boc product, consider the following strategies:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of Boc₂O relative to the piperazine starting material.

  • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Use a large excess of piperazine: This can favor mono-protection, but is not ideal for valuable substrates.[2]

  • pH control: Maintaining a slightly basic pH can help to favor the mono-protected product.

Q4: Can the ester group on the acetic acid moiety be problematic during the Boc protection?

Under standard Boc protection conditions, which are typically basic, the ester group is generally stable. However, prolonged exposure to strong bases or high temperatures could potentially lead to hydrolysis of the ester. It is important to use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and to perform the reaction at or below room temperature.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the Boc protection of piperazine-2-acetic acid ester.

Problem Possible Cause Recommended Solution
Low yield of mono-Boc product with significant starting material remaining - Insufficient Boc₂O- Short reaction time- Inadequate base- Poor solubility- Increase Boc₂O to 1.1 equivalents.- Extend reaction time and monitor by TLC.- Ensure at least 2.2 equivalents of a suitable base (e.g., TEA) are used.- Try a different solvent or solvent mixture (e.g., Dichloromethane, THF, or a mixture).
Significant amount of di-Boc byproduct - Excess Boc₂O- Reaction temperature too high- Rapid addition of Boc₂O- Use precisely 1.0 equivalent of Boc₂O.- Maintain the reaction temperature at 0 °C to room temperature.- Add the Boc₂O solution slowly over 30-60 minutes.
Reaction is sluggish or does not proceed - Inactive Boc₂O- Low quality of starting material- Inappropriate base- Use fresh, high-quality Boc₂O.- Ensure the piperazine-2-acetic acid ester starting material is pure and dry.- Switch to a stronger, non-nucleophilic base like DIPEA.
Difficulty in purifying the mono-Boc product - Similar polarities of mono- and di-Boc products- Co-elution during chromatography- Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes).- Consider an acid-base extraction during workup to separate the basic mono-Boc product from the non-basic di-Boc product.[2]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine-2-Acetic Acid Ester

This protocol outlines a general procedure for the selective mono-Boc protection of piperazine-2-acetic acid ester at the N4 position.

Materials:

  • Piperazine-2-acetic acid ester dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Suspend piperazine-2-acetic acid ester dihydrochloride (1.0 equiv.) in DCM or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 equiv.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve Boc₂O (1.05 equiv.) in a small amount of the reaction solvent.

  • Add the Boc₂O solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM with 1% ammonium hydroxide).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired mono-Boc protected product.

Protocol 2: Analytical Monitoring by TLC

Materials:

  • TLC silica gel plates

  • Developing chamber

  • Solvent system (e.g., 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide)

  • Ninhydrin stain solution

  • UV lamp

Procedure:

  • Spot the reaction mixture, the starting material, and a co-spot on the TLC plate.

  • Develop the plate in the chosen solvent system.

  • Dry the plate and visualize under a UV lamp if the compounds are UV-active.

  • Dip the plate in a ninhydrin solution and gently heat. The starting material and the mono-Boc product (which has a free secondary amine) will stain (typically yellow or purple), while the di-Boc product will not.[3]

Diagrams

Troubleshooting_Workflow start Incomplete Boc Protection Reaction check_sm TLC/LC-MS Analysis: Significant Starting Material? start->check_sm check_diboc TLC/LC-MS Analysis: Significant Di-Boc Product? check_sm->check_diboc No low_yield Low Yield of Mono-Boc Product check_sm->low_yield Yes check_diboc->low_yield Yes purification Purification Issues? check_diboc->purification No solution_sm Increase Reaction Time Increase Equivalents of Boc₂O Check Base Stoichiometry Optimize Solvent low_yield->solution_sm solution_diboc Decrease Boc₂O to 1.0 eq. Slow, Dropwise Addition at 0 °C Use Excess Piperazine (if feasible) low_yield->solution_diboc end Successful Mono-Boc Protection solution_sm->end solution_diboc->end solution_purification Optimize Chromatography Solvent System Consider Acid-Base Extraction purification->solution_purification Yes purification->end No solution_purification->end

Caption: Troubleshooting workflow for incomplete Boc protection.

Reaction_Pathway SM Piperazine-2-acetic acid ester Boc2O + Boc₂O (1.0-1.1 eq) Base, 0°C to RT SM->Boc2O MonoBoc Desired Product: 4-Boc-piperazine-2-acetic acid ester Boc2O->MonoBoc ExcessBoc + Excess Boc₂O MonoBoc->ExcessBoc DiBoc Byproduct: 1,4-di-Boc-piperazine-2-acetic acid ester ExcessBoc->DiBoc

Caption: Reaction pathway for Boc protection of piperazine-2-acetic acid ester.

References

Technical Support Center: Optimizing Boc Deprotection of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc deprotection of 1-Boc-2-methoxycarbonylmethylpiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound, with a focus on preserving the methoxycarbonylmethyl group.

Issue 1: Incomplete Deprotection

Possible Cause Recommendation
Insufficient acid concentration or equivalentsIncrease the equivalents of the acid (e.g., use a higher concentration of TFA or HCl solution).[1]
Short reaction timeMonitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1]
Low reaction temperatureConsider a moderate increase in temperature (e.g., to 40-50°C), but be cautious as this may also increase the rate of ester hydrolysis.[1]
Poor solubility of starting materialTry a different solvent system in which the starting material is more soluble.

Issue 2: Low Yield of 2-methoxycarbonylmethylpiperazine

Possible Cause Recommendation
Ester Hydrolysis: The primary side reaction for this substrate is the hydrolysis of the methyl ester to the corresponding carboxylic acid under acidic conditions.- Use milder deprotection methods such as oxalyl chloride in methanol.[2][3] - Employ 4M HCl in dioxane, which can be more selective than TFA for N-Boc deprotection in the presence of esters. - Carefully control reaction time and temperature to minimize hydrolysis.
Product loss during work-up- Ensure complete extraction from the aqueous phase by performing multiple extractions. - Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form for extraction.
Formation of a water-soluble saltIf the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.

Issue 3: Formation of Side Products (Other than Ester Hydrolysis)

Possible Cause Recommendation
Formation of stable salts with TFAConsider using HCl in dioxane, which often yields a hydrochloride salt that can be more easily isolated as a solid.[1]
Ring fragmentationThis can occur under strong acidic conditions. Use milder conditions and carefully control reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the Boc deprotection of this compound?

A1: The primary challenge is the acid-lability of the methoxycarbonylmethyl group. Strong acidic conditions required for Boc removal can lead to the hydrolysis of the ester to the corresponding carboxylic acid, reducing the yield of the desired product.

Q2: Which deprotection method is recommended to avoid ester hydrolysis?

A2: A mild method using oxalyl chloride in methanol has been shown to be effective for the deprotection of N-Boc groups in the presence of acid-labile functionalities, including esters.[2][3] This method is performed at room temperature and avoids the use of strong acids like TFA.

Q3: Can I use TFA for the deprotection of this compound?

A3: While TFA in DCM is a common and effective reagent for Boc deprotection, it poses a significant risk of hydrolyzing the methyl ester. If TFA is used, it is crucial to carefully optimize the reaction conditions (lower temperature, shorter reaction time) and to monitor the reaction closely for the formation of the hydrolyzed by-product.

Q4: Is HCl in dioxane a better alternative than TFA?

A4: 4M HCl in dioxane is often considered a milder alternative to TFA and has been reported to provide superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters. This suggests it may also be more compatible with the methyl ester of this compound compared to TFA.

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material has been fully consumed and to detect the formation of any side products, such as the hydrolyzed carboxylic acid.

Quantitative Data

The following tables summarize typical reaction conditions for different Boc deprotection methods. Note that the yields are for general piperazine derivatives and may vary for this compound.

Table 1: Acidic Deprotection Methods

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
20-50% TFADCM0 to RT1-4Variable, risk of ester hydrolysis[4]
4M HClDioxaneRT1-3Generally high for Boc deprotection[1][5]

Table 2: Mild Deprotection Method

ReagentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Oxalyl Chloride (3 equiv.)MethanolRT1-4Up to 90% for various substrates[2][3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Materials: this compound, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.

    • Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC or LC-MS.

    • Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Materials: this compound, 4M HCl in 1,4-dioxane, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Dichloromethane (DCM), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

    • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate.

    • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

    • To obtain the free base, suspend the residue or filtered solid in a mixture of water and DCM and add saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

  • Materials: this compound, Methanol, Oxalyl chloride.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in methanol.

    • Add oxalyl chloride (3 equiv.) to the solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected product.

    • The free base can be obtained by following the basification and extraction procedure described in Protocol 2.

Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_workup Work-up cluster_isolation Isolation cluster_product Final Product start 1-Boc-2-methoxycarbonyl- methylpiperazine deprotection Choose Method: - TFA/DCM - HCl/Dioxane - Oxalyl Chloride/MeOH start->deprotection workup Acid Removal & Neutralization deprotection->workup isolation Extraction & Purification workup->isolation product 2-methoxycarbonyl- methylpiperazine isolation->product

Caption: General experimental workflow for Boc deprotection.

troubleshooting_guide start Reaction Issue? incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? start->low_yield side_products Side Products? start->side_products increase_time Increase Time/Temp incomplete->increase_time Yes increase_acid Increase Acid Conc. incomplete->increase_acid Yes ester_hydrolysis Ester Hydrolysis? low_yield->ester_hydrolysis Yes optimize_workup Optimize Work-up low_yield->optimize_workup No tfa_salt TFA Salt Issues? side_products->tfa_salt Yes mild_methods Use Milder Methods (Oxalyl Chloride) ester_hydrolysis->mild_methods use_hcl Use HCl/Dioxane tfa_salt->use_hcl

Caption: Troubleshooting decision tree for Boc deprotection.

reaction_pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction start 1-Boc-2-methoxycarbonyl- methylpiperazine desired_product 2-methoxycarbonyl- methylpiperazine start->desired_product Boc Deprotection (Mild Conditions) side_product Piperazine-2-acetic acid (Ester Hydrolysis) start->side_product Boc Deprotection (Harsh Acidic Conditions)

Caption: Desired reaction vs. potential side reaction.

References

Technical Support Center: Stereochemical Integrity of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of 2-substituted piperazines during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 2-substituted piperazines?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). The chiral center in 2-substituted piperazines is the carbon atom at the 2-position. Loss of stereochemical integrity at this center can have significant implications in drug development, as different enantiomers of a chiral drug can exhibit different pharmacological, and toxicological properties. Therefore, maintaining the desired stereoisomer is critical for therapeutic efficacy and safety.

Q2: What are the primary mechanisms that lead to racemization in 2-substituted piperazines?

A2: The most common mechanism for racemization at the C2 position of a piperazine ring involves the deprotonation of the hydrogen atom at the chiral center, leading to the formation of a planar, achiral enamine or a related carbanionic intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. This process is often facilitated by the presence of bases or acids and can be influenced by elevated temperatures.

Q3: Which experimental conditions are most likely to induce racemization?

A3: Several factors can contribute to the racemization of 2-substituted piperazines:

  • Exposure to Strong Bases: Strong bases can readily abstract the proton at the C2 position, initiating the racemization process.

  • Extreme pH Conditions: Both highly acidic and highly basic conditions can catalyze racemization.

  • Elevated Temperatures: Higher reaction or storage temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Choice of Solvent: The polarity and proticity of the solvent can influence the stability of the chiral starting material and any intermediates, potentially affecting the rate of racemization.

  • Presence of Certain Metal Ions: Some metal salts can act as Lewis acids and promote racemization.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (e.e.) After a Reaction

Symptom Possible Cause Suggested Solution
Significant decrease in e.e. after a reaction involving a base.The base used was strong enough to deprotonate the C2 position.- Use a milder, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine instead of alkoxides or strong hydroxides).- Perform the reaction at a lower temperature (e.g., 0 °C or below).- Minimize the reaction time.
Racemization observed during an N-deprotection step (e.g., Boc or Cbz removal).The deprotection conditions (e.g., strong acid or prolonged heating) are too harsh.- For Boc deprotection, use milder acidic conditions (e.g., 4M HCl in dioxane at 0 °C for a shorter duration).- For Cbz deprotection, consider catalytic hydrogenation at room temperature and atmospheric pressure, which is generally stereochemically benign.
Product racemizes during workup or purification.Exposure to acidic or basic conditions during extraction or chromatography.- Neutralize the reaction mixture carefully before extraction.- Use a neutral mobile phase for column chromatography if possible, or consider using a less acidic or basic modifier.- Avoid prolonged exposure to silica or alumina, which can be acidic or basic.

Issue 2: Racemization During Storage

Symptom Possible Cause Suggested Solution
Gradual loss of enantiomeric purity over time in a stored sample.The compound is unstable under the storage conditions.- Store the enantiomerically pure piperazine derivative as a salt (e.g., hydrochloride salt) to protect the nitrogen atoms and potentially increase stability.- Store samples at low temperatures (-20 °C or below).- Store in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidative degradation, which could potentially lead to pathways for racemization.

Quantitative Data Summary

The following table summarizes the impact of various conditions on the stereochemical stability of 2-substituted piperazines, based on typical observations in organic synthesis. Note that specific rates of racemization are highly substrate-dependent.

Condition Parameter Typical Observation on Enantiomeric Excess (e.e.)
Base Strength Strong Base (e.g., t-BuOK)High risk of significant to complete racemization.
Weak Base (e.g., K2CO3, DIPEA)Lower risk of racemization, but can still occur with prolonged reaction times or elevated temperatures.
Temperature High Temperature (>80 °C)Increased rate of racemization.
Room Temperature (20-25 °C)Racemization may be slow but can occur over extended periods, especially in the presence of acids or bases.
Low Temperature (≤ 0 °C)Significantly reduced rate of racemization.
pH Highly Acidic (pH < 2)Can promote racemization, mechanism may vary.
Neutral (pH ~7)Generally the most stable pH range for storage.
Highly Basic (pH > 12)High risk of racemization via deprotonation.

Experimental Protocols

Protocol: Monitoring Racemization of a 2-Substituted Piperazine using Chiral HPLC

This protocol outlines a general procedure for monitoring the enantiomeric excess of a 2-substituted piperazine derivative.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). The choice of column will be compound-specific and may require screening.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of the 2-substituted piperazine.

  • Reference standards of the racemate and, if available, the pure enantiomers.

2. Method Development (Initial Screening):

  • Dissolve a small amount of the racemic piperazine derivative in the mobile phase.

  • Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Inject the racemic sample and monitor the chromatogram.

  • Adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) to achieve baseline separation of the two enantiomers. Addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

3. Sample Analysis:

  • Prepare a solution of your test sample of known concentration in the optimized mobile phase.

  • Inject the sample onto the chiral HPLC column under the optimized conditions.

  • Record the chromatogram.

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

RacemizationMechanism cluster_start Chiral Piperazine cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture Start (R)-2-Substituted Piperazine Intermediate Planar Enamine/ Carbanion Start->Intermediate + Base - H+ End_R (R)-Enantiomer Intermediate->End_R + H+ End_S (S)-Enantiomer Intermediate->End_S + H+

Caption: Mechanism of base-catalyzed racemization of a 2-substituted piperazine.

HPLCWorflow Start Prepare Racemic Standard and Test Sample MethodDev Chiral HPLC Method Development Start->MethodDev Injection Inject Sample onto Chiral Column MethodDev->Injection Detection UV Detection Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation Result Report e.e. (%) Calculation->Result

Caption: Experimental workflow for determining enantiomeric excess by chiral HPLC.

TroubleshootingTree Start Loss of Enantiomeric Excess Observed DuringReaction Did it occur during a reaction? Start->DuringReaction Yes DuringWorkup Did it occur during workup/purification? Start->DuringWorkup No Base Was a strong base used? DuringReaction->Base DuringStorage Did it occur during storage? DuringWorkup->DuringStorage No pH_Workup Was pH extreme during extraction? DuringWorkup->pH_Workup Storage_Cond Is it stored as a free base at room temperature? DuringStorage->Storage_Cond Temp Was the temperature elevated? Base->Temp No Sol_Base Use a weaker base Lower the temperature Base->Sol_Base Yes Sol_Temp Perform reaction at lower temperature Temp->Sol_Temp Yes Sol_Workup Neutralize carefully Use neutral chromatography pH_Workup->Sol_Workup Yes Sol_Storage Store as a salt Store at low temperature Storage_Cond->Sol_Storage Yes

Caption: Troubleshooting decision tree for racemization of 2-substituted piperazines.

Technical Support Center: Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the nucleophilic substitution reaction (N-alkylation) of 1-Boc-piperazine with methyl 2-bromoacetate. This reaction selectively introduces the methoxycarbonylmethyl group onto the unprotected secondary amine of the piperazine ring.

Q2: What are the primary challenges encountered in this synthesis?

A2: The main challenges include low product yield, the formation of byproducts, and difficulties in purification. Common issues are incomplete reactions, formation of the di-alkylated byproduct, and residual starting materials in the final product.

Q3: How can I minimize the formation of the di-alkylated byproduct?

A3: The use of 1-Boc-piperazine as a starting material is the primary strategy to prevent di-alkylation, as one nitrogen is already protected. However, to further minimize this risk, it is crucial to control the stoichiometry of the reactants. A slight excess of 1-Boc-piperazine relative to methyl 2-bromoacetate can be employed. Slow, dropwise addition of the alkylating agent to the reaction mixture also helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

Q4: What are the recommended purification techniques for this compound?

A4: Silica gel column chromatography is the most effective method for purifying the final product. A solvent system of ethyl acetate in hexanes or petroleum ether is typically used to separate the desired product from unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reagents - Ensure the 1-Boc-piperazine is of high purity and has been stored properly to prevent degradation. - Methyl 2-bromoacetate can degrade over time; use a fresh bottle or distill before use.
Insufficient Base - The base is crucial for neutralizing the hydrobromic acid byproduct. Ensure at least two equivalents of a suitable base, such as triethylamine or potassium carbonate, are used.
Inappropriate Solvent - The solvent must be anhydrous and capable of dissolving the reactants. Tetrahydrofuran (THF) and acetonitrile are effective choices. Ensure the solvent is dry to prevent side reactions.
Low Reaction Temperature - While the reaction can proceed at room temperature, gentle heating to 60°C can significantly increase the reaction rate and improve yield.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted 1-Boc-piperazine - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. - During column chromatography, use a solvent gradient to effectively separate the more polar starting material from the product.
Di-alkylated Byproduct - As mentioned in the FAQs, control stoichiometry and ensure slow addition of the alkylating agent. - The di-alkylated product is less polar than the mono-alkylated product and should elute first during column chromatography.
Hydrolysis of the Ester - Ensure all work-up steps are performed under neutral or slightly basic conditions to prevent hydrolysis of the methyl ester. Use a saturated sodium bicarbonate solution for aqueous washes.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of this compound.

Table 1: Effect of Base on Product Yield

Base Equivalents Solvent Temperature (°C) Yield (%)
Triethylamine (Et₃N)2.0THF60~79%[1]
Potassium Carbonate (K₂CO₃)2.0AcetonitrileRefluxGood to High
DIPEA2.0Ethyl AcetateRefluxGood to High

Table 2: Effect of Solvent on Reaction Efficiency

Solvent Base Temperature (°C) Observations
Tetrahydrofuran (THF)Et₃N60Good solubility of reactants, leading to high yield.[1]
AcetonitrileK₂CO₃RefluxEffective for this type of alkylation, often results in a clean reaction.
Dichloromethane (DCM)Et₃NRoom Temp.Can be used, but may require longer reaction times.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a reliable method for a similar synthesis and is expected to provide a good yield of the target compound.[1]

Materials:

  • 1-Boc-piperazine (1.0 eq)

  • Methyl 2-bromoacetate (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous THF, add triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl 2-bromoacetate (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 4:1) to yield this compound as a colorless solid.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine 1-Boc-piperazine, triethylamine, and anhydrous THF add_bromoacetate 2. Add methyl 2-bromoacetate dropwise reagents->add_bromoacetate heat 3. Heat to 60°C and stir overnight add_bromoacetate->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench with NaHCO₃ solution monitor->quench extract 6. Extract with ethyl acetate quench->extract dry 7. Dry and concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Final Product chromatography->product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? check_reagents Check Reagent Quality start->check_reagents Yes optimize_purification Optimize Purification start->optimize_purification No, but impure check_base Verify Base Stoichiometry check_reagents->check_base check_temp Increase Temperature? check_base->check_temp increase_time Extend Reaction Time check_temp->increase_time No success Yield Improved check_temp->success Yes increase_time->success optimize_purification->success

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthetic route for this compound?

A1: The most straightforward and common laboratory-scale synthesis involves the N-alkylation of 1-Boc-piperazine with a suitable two-carbon electrophile bearing a methoxycarbonyl group, such as methyl bromoacetate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Exothermic Reaction Control: The N-alkylation reaction can be exothermic, and maintaining a consistent temperature profile in a large reactor is crucial to prevent side reactions and ensure product quality.

  • Homogeneity of the Reaction Mixture: Ensuring efficient mixing in a large volume to maintain a homogeneous suspension of the base and reactants is critical for consistent reaction progress.

  • Work-up and Extraction Efficiency: Handling large volumes during aqueous work-up and phase separation can be cumbersome and may lead to product loss if not optimized.

  • Purification: Chromatographic purification, which is common at the lab scale, is often not feasible for large-scale production. Therefore, developing alternative purification methods like crystallization or distillation is important.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual 1-Boc-piperazine and methyl bromoacetate.

  • Quaternary Ammonium Salt: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt, although this is less likely with the electron-withdrawing Boc group on the other nitrogen.

  • Hydrolysis Products: If moisture is present, methyl bromoacetate can hydrolyze to bromoacetic acid, and the product ester can hydrolyze to the corresponding carboxylic acid.

Q4: How can the formation of the di-substituted piperazine be avoided?

A4: The use of 1-Boc-piperazine as the starting material is a strategic choice to prevent di-alkylation. The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms, ensuring that the alkylation occurs selectively at the unprotected secondary amine.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure vigorous and efficient stirring, especially in larger reactors.
Incorrect Stoichiometry: Molar ratios of reactants and base are not optimal.- Use a slight excess (1.05-1.2 equivalents) of methyl bromoacetate.- Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is used to neutralize the acid formed.
Moisture Contamination: Hydrolysis of methyl bromoacetate or the Boc-group under acidic conditions.- Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Losses During Work-up: Product lost during extraction and washing steps.- Ensure proper phase separation during extractions.- Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Product is Impure (Multiple Spots on TLC/Peaks in LC-MS) Presence of Unreacted Starting Material: The reaction did not go to completion.- See "Incomplete Reaction" solutions above.- Optimize purification conditions, such as the solvent system for extraction or crystallization.
Formation of Side Products: See Q3 in the FAQ section.- Maintain a controlled temperature to minimize side reactions.- Ensure the reaction is not run for an excessively long time after completion.- For purification, consider a recrystallization step if the product is a solid.
Difficulty in Removing Byproducts Inorganic Salts: The base used in the reaction can be difficult to filter.- After the reaction, add water to dissolve the inorganic salts and then perform an aqueous work-up.
Excess Base: Residual organic base (e.g., triethylamine) can be challenging to remove.- Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine base.

Quantitative Data

The following tables provide representative data for the synthesis of the precursor, 1-Boc-piperazine, and the target molecule, this compound. Note that the data for the target molecule is based on typical yields for similar N-alkylation reactions.

Table 1: Large-Scale Synthesis of 1-Boc-Piperazine from Diethanolamine

Parameter Value Reference
Starting Material Diethanolamine[1][2]
Key Reagents Thionyl chloride, Boc₂O, Ammonia[1][2]
Overall Yield > 93.5% (a specific example cites 94.3%)[1][2]
Purity > 99%[1][2]
Advantages High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[1][2]

Table 2: Representative Data for the N-Alkylation of 1-Boc-Piperazine

Parameter Lab Scale (1-10 g) Pilot Scale (100-500 g)
Reactant Ratio (1-Boc-piperazine : Methyl Bromoacetate) 1 : 1.11 : 1.05
Solvent Acetonitrile or DMFAcetonitrile
Base K₂CO₃ or Et₃NK₂CO₃
Reaction Temperature Room Temperature to 50 °C40-50 °C (with controlled addition)
Reaction Time 4-8 hours6-12 hours
Typical Yield 80-90%75-85%
Purity (after purification) > 98% (Chromatography)> 97% (Crystallization/Distillation)

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound (ca. 10 g scale)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (10.0 g, 53.7 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add potassium carbonate (8.9 g, 64.4 mmol) to the stirred suspension.

  • Addition of Alkylating Agent: Slowly add methyl bromoacetate (5.6 mL, 59.1 mmol) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Considerations for Scaling Up to Pilot Plant Scale (ca. 1 kg scale)
  • Reactor Setup: Use a suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a controlled addition funnel, and a condenser.

  • Charging Reactants: Charge the reactor with 1-Boc-piperazine (1.0 kg) and acetonitrile (10 L). Begin agitation.

  • Base Addition: Add potassium carbonate (0.89 kg) to the reactor.

  • Controlled Addition of Alkylating Agent: Due to the potential exotherm, add methyl bromoacetate (0.56 L) subsurface via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 40-45 °C. Use a cooling jacket on the reactor if necessary.

  • Reaction Monitoring: Hold the reaction mixture at 45-50 °C and monitor for completion by HPLC or GC analysis.

  • Work-up and Isolation: Once complete, cool the reactor to 20-25 °C. Add water (5 L) to dissolve the salts. Separate the aqueous layer. Extract the aqueous layer with a suitable solvent like methyl tert-butyl ether (MTBE) (2 x 3 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then brine.

  • Solvent Swap and Crystallization: Concentrate the organic layer under vacuum. If the product is a solid, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane mixture) and cool to induce crystallization.

  • Filtration and Drying: Filter the solid product and wash the cake with cold solvent. Dry the product in a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1-Boc-piperazine + Methyl Bromoacetate + Base reaction_mixture Reaction in Anhydrous Solvent reactants->reaction_mixture Mixing workup Aqueous Work-up & Extraction reaction_mixture->workup Heating & Stirring purification Purification (Chromatography/Crystallization) workup->purification product Pure Product purification->product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_completion Is the reaction complete? start->check_completion check_moisture Were anhydrous conditions used? check_completion->check_moisture Yes optimize_reaction Increase reaction time/temperature check_completion->optimize_reaction No check_stoichiometry Are reactant ratios correct? check_moisture->check_stoichiometry Yes use_dry_reagents Use anhydrous solvents & inert atm. check_moisture->use_dry_reagents No adjust_ratios Adjust stoichiometry of reactants/base check_stoichiometry->adjust_ratios No optimize_purification Optimize purification method check_stoichiometry->optimize_purification Yes optimize_reaction->check_completion use_dry_reagents->start adjust_ratios->start success Improved Yield/ Purity optimize_purification->success

Caption: A logical troubleshooting workflow for addressing low yield or impurity issues.

References

Technical Support Center: 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of 1-Boc-2-methoxycarbonylmethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is crucial to store this compound in a cool, dry place. For long-term storage, refrigeration is recommended. The container should be tightly sealed to prevent moisture ingress and exposure to air. Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to maintain the integrity of the compound.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE should be worn, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust or aerosols, a dust respirator or handling in a fume hood is recommended.

Q3: What are the known chemical incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. Contact with these substances can lead to decomposition or vigorous reactions.

Q4: How can the Boc protecting group be removed?

A4: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.

Q5: Is the methoxycarbonylmethyl group stable during Boc deprotection?

A5: The methyl ester of the methoxycarbonylmethyl group can be sensitive to the acidic conditions used for Boc deprotection and may undergo hydrolysis to the corresponding carboxylic acid. This is a common side reaction, particularly with strong acids like TFA. To minimize this, it is advisable to use milder conditions, shorter reaction times, and lower temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Incomplete or Slow Boc Deprotection
Potential Cause Recommended Solution
Insufficient acid strength or concentration.Gradually increase the concentration of the acid (e.g., TFA in DCM).
Low reaction temperature.Allow the reaction to warm to room temperature, monitoring carefully for side product formation.
Inadequate reaction time.Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and extend the reaction time as needed.
Issue 2: Hydrolysis of the Methyl Ester During Boc Deprotection
Potential Cause Recommended Solution
Harsh acidic conditions (e.g., high concentration of TFA, elevated temperature).Use milder acidic conditions, such as a lower concentration of TFA or 4M HCl in dioxane. Perform the reaction at 0°C to slow down the rate of hydrolysis.
Prolonged exposure to acid.Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent acid-catalyzed hydrolysis.
Issue 3: Formation of Side Products in Coupling Reactions
Potential Cause Recommended Solution
Diketopiperazine formation: Intramolecular cyclization after Boc deprotection, especially when this is the N-terminal residue in a peptide synthesis.Couple the subsequent amino acid immediately after deprotection and neutralization, without isolation of the free amine. Use in-situ neutralization protocols.
Epimerization: Racemization at the chiral center during activation and coupling.Use appropriate coupling reagents and additives that minimize racemization, such as HOBt or Cl-HOBt. Maintain a low reaction temperature.
Reaction with the ester: The ester carbonyl may react under certain conditions.Choose coupling conditions that are chemoselective for the intended reaction. Avoid overly harsh activating agents or prolonged reaction times.

Physicochemical and Safety Data

Property Value Reference
Molecular Formula C₁₁H₂₀N₂O₄N/A
Molecular Weight 244.29 g/mol N/A
Appearance Typically an oil or low-melting solidN/A
Storage Temperature 2-8°C recommendedN/A
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agentsN/A
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)N/A

Experimental Protocols & Workflows

General Protocol for Boc Deprotection
  • Preparation: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane or dioxane) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C and slowly add the deprotecting agent (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • Reaction: Stir the mixture at 0°C or allow it to slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is typically the salt of the deprotected piperazine.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in water or a suitable organic solvent and neutralize with a base (e.g., sodium bicarbonate, triethylamine).

  • Purification: Purify the final product by an appropriate method, such as column chromatography or crystallization.

G Boc Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Anhydrous Solvent cool Cool to 0°C dissolve->cool add_acid Add Deprotecting Agent (e.g., TFA or HCl/Dioxane) cool->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate neutralize Neutralize with Base (Optional) concentrate->neutralize purify Purify Product neutralize->purify

Caption: Boc Deprotection Workflow

Storage and Handling Workflow

G Storage and Handling Workflow cluster_receiving Receiving and Storage cluster_handling Handling cluster_cleanup Post-Handling receive Receive Compound inspect Inspect Container Seal receive->inspect store Store at 2-8°C in a Dry Place inspect->store ppe Wear Appropriate PPE store->ppe inert Handle Under Inert Gas (if necessary) ppe->inert weigh Weigh Required Amount inert->weigh seal Tightly Seal Container weigh->seal dispose Dispose of Waste Properly weigh->dispose return_storage Return to Storage seal->return_storage

Caption: Storage and Handling Workflow

Technical Support Center: 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-2-methoxycarbonylmethylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my sample of this compound?

A1: Based on its synthesis, which typically involves the Boc protection of a 2-substituted piperazine, the most common impurities can be categorized as starting materials, reaction byproducts, and degradation products. These include unreacted starting material (methyl 2-(piperazin-2-yl)acetate), over-protected byproducts like 1,4-di-Boc-2-methoxycarbonylmethylpiperazine, and reagents from the Boc-protection step.

Q2: How can I detect the presence of the di-Boc impurity?

A2: The 1,4-di-Boc-2-methoxycarbonylmethylpiperazine impurity can be readily detected using High-Performance Liquid Chromatography (HPLC) as it will have a different retention time than the desired mono-Boc product. Its identity can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), as it will have a distinct molecular weight. Proton NMR (¹H NMR) spectroscopy can also be used, where the di-Boc species will lack the N-H proton signal of the piperazine ring.

Q3: Are there any specific storage conditions to prevent the formation of degradation impurities?

A3: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. The ester group is susceptible to hydrolysis, so exposure to moisture should be avoided.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows a significant peak at a shorter retention time than my product.

  • Question: What is this early-eluting peak likely to be?

  • Answer: An early-eluting peak in a reverse-phase HPLC method is typically more polar than the main compound. This is likely to be the unreacted starting material, methyl 2-(piperazin-2-yl)acetate, which lacks the non-polar Boc group.

Issue 2: I observe a peak with a higher mass-to-charge ratio (m/z) in my LC-MS analysis.

  • Question: What could this higher molecular weight species be?

  • Answer: A higher m/z value often indicates an over-protected byproduct. In this case, it is most likely 1,4-di-Boc-2-methoxycarbonylmethylpiperazine, where both nitrogen atoms of the piperazine ring have reacted with the Boc anhydride.

Issue 3: My NMR spectrum shows a complex pattern of signals in the piperazine ring region.

  • Question: Why does the piperazine region of the NMR spectrum look impure?

  • Answer: The presence of multiple piperazine-containing species, such as the starting material, the desired product, and the di-Boc byproduct, will result in overlapping and complex signals in the NMR spectrum. Additionally, the presence of regioisomers (if the starting material was a mixture) can further complicate the spectrum. Careful integration and comparison with reference spectra are necessary for quantification.

Data Presentation: Common Impurities

The following table summarizes the common impurities, their likely sources, and key analytical identifiers.

Impurity NameStructureLikely SourceKey Analytical Identifier (HPLC/LC-MS/NMR)
Methyl 2-(piperazin-2-yl)acetate (Structure of starting material)Incomplete reactionShorter retention time in RP-HPLC; Lower m/z in LC-MS; Presence of two N-H protons in ¹H NMR.
1,4-di-Boc-2-methoxycarbonylmethylpiperazine (Structure of di-Boc product)Over-reaction with Boc anhydrideLonger retention time in RP-HPLC; Higher m/z in LC-MS; Absence of N-H proton in ¹H NMR.
tert-Butanol (CH₃)₃COHDecomposition of Boc anhydrideVolatile, may be observed in GC-MS of crude reaction mixture; Characteristic singlet in ¹H NMR.
Piperazine (Structure of piperazine)Impurity in starting materialVery polar, may elute very early in RP-HPLC.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed for the routine purity analysis of this compound and the detection of common impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

This protocol is used to confirm the structure of the desired product and identify key impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a standard proton spectrum.

    • Pay close attention to the integration of the Boc group protons (singlet around 1.4 ppm) relative to the protons of the piperazine ring and the methoxycarbonylmethyl group.

    • Look for the presence of a second Boc signal or the absence of the N-H signal to identify the di-Boc impurity.

    • The presence of signals corresponding to unreacted starting material should also be checked.

Visualizations

Impurity_Formation cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities Piperazine Piperazine Methyl_2_piperazin_2_yl_acetate Methyl 2-(piperazin-2-yl)acetate Piperazine->Methyl_2_piperazin_2_yl_acetate Methyl_2_chloroacetate Methyl_2_chloroacetate Methyl_2_chloroacetate->Methyl_2_piperazin_2_yl_acetate Reaction Boc Protection Methyl_2_piperazin_2_yl_acetate->Reaction Unreacted_SM Unreacted Starting Material Methyl_2_piperazin_2_yl_acetate->Unreacted_SM Incomplete Reaction Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction Main_Product This compound Reaction->Main_Product Desired Reaction Di_Boc_Impurity 1,4-di-Boc-2-methoxycarbonylmethylpiperazine Reaction->Di_Boc_Impurity Side Reaction

Caption: Synthetic pathway and origin of common impurities.

Analytical_Workflow Sample Sample of this compound HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR Purity_Check Purity > 98%? HPLC->Purity_Check Identify_Impurities Identify Impurities by LC-MS / NMR NMR->Identify_Impurities Pass Proceed to next step Purity_Check->Pass Yes Fail Purification Required Purity_Check->Fail No Fail->Identify_Impurities

Caption: Analytical workflow for quality control.

Validation & Comparative

A Comparative Guide to Orthogonal Protecting Groups for Piperazine-2-Acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Piperazine Scaffold and the Imperative of Protection

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle found in FDA-approved drugs. Its prevalence is no accident; the 1,4-diamine structure imparts favorable physicochemical properties, including improved aqueous solubility and bioavailability, by presenting hydrogen bond donors and acceptors that facilitate target engagement. Specifically, substituted piperazine-2-acetic acid esters are versatile building blocks, serving as chiral scaffolds for constructing complex molecules with diverse biological activities.

However, the synthetic utility of this scaffold is intrinsically linked to our ability to control the reactivity of its two secondary amine nitrogens. In piperazine-2-acetic acid methyl ester, the N1 nitrogen, being adjacent to the electron-withdrawing acetic acid ester moiety, is less nucleophilic than the distal N4 nitrogen. While this electronic difference can be exploited for regioselective reactions, it is often insufficient to prevent undesired side reactions, such as double alkylation or acylation.

Therefore, the strategic application of amine protecting groups is not merely a procedural step but a fundamental requirement for achieving high-yield, high-purity outcomes in multi-step synthetic campaigns. This guide provides an in-depth comparison of alternative protecting groups for the N4 position of piperazine-2-acetic acid methyl ester. We will move beyond a simple catalog of options to dissect the causality behind experimental choices, focusing on the principles of orthogonality —the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups. This principle is the key to unlocking complex molecular architectures.

The Orthogonal Protection Strategy: A Logic-Based Approach

The power of modern synthetic chemistry lies in the ability to perform sequential, selective transformations. Orthogonal protecting groups are the tools that enable this control. Each group is designed to be stable to a wide range of chemical environments but labile to a specific, unique set of cleavage conditions.

G cluster_0 Protecting Group Classes cluster_1 Cleavage Conditions Boc Boc Teoc Cbz Cbz Acid Strong Acid (e.g., TFA) Boc->Acid Acid-Labile Fluoride Fluoride Source (e.g., TBAF) Boc->Fluoride Fluoride-Labile Fmoc Fmoc Hydrogenolysis H₂, Pd/C Cbz->Hydrogenolysis Hydrogenolysis Alloc Alloc Base Base (e.g., Piperidine) Fmoc->Base Base-Labile Metal Pd(0) Catalyst Alloc->Metal Pd(0)-Labile Teoc Teoc Teoc->Fluoride Fluoride-Labile G Start Piperazine-2-acetic acid methyl ester Protected N4-Protected Piperazine Ester Start->Protected Protection Reaction Further Synthetic Transformations (e.g., N1-alkylation) Protected->Reaction Use in Synthesis Deprotection Selective N4 Deprotection Reaction->Deprotection Unmask N4 Final Final Product Deprotection->Final Completion

A Researcher's Guide: Comparing Boc and Cbz Protection for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of piperazine is a cornerstone of synthesizing a vast array of therapeutic agents. The symmetrical nature of the piperazine ring, with its two secondary amines, necessitates the use of protecting groups to achieve mono-substitution and prevent unwanted side reactions like di-substitution.[1] Among the most common N-protecting groups are tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). The choice between them is critical and depends on the overall synthetic strategy, particularly the stability required during subsequent reaction steps and the conditions for their eventual removal.

This guide provides an objective, data-driven comparison of Boc and Cbz protecting groups for piperazine derivatives, detailing their stability, deprotection protocols, and strategic applications in complex syntheses.

Chemical Structures

The fundamental difference in the structure of the Boc and Cbz groups dictates their chemical properties and reactivity.

Figure 1. Structures of Boc- and Cbz-protected piperazine.

Comparative Stability Profile

The primary distinction between Boc and Cbz lies in their stability under different chemical environments. The Boc group is highly sensitive to acid, while the Cbz group is stable to acid but readily cleaved by catalytic hydrogenation.[2] This differential stability is the foundation of their orthogonal use in multi-step synthesis.

ConditionN-Boc StabilityN-Cbz StabilityRationale
Strong Acid (e.g., TFA, HCl)Labile[2][3]StableBoc is cleaved via formation of a stable tert-butyl cation. Cbz is stable under these conditions.
Basic Conditions (e.g., NaOH, K₂CO₃)Stable[2]StableBoth carbamates are generally stable to bases.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable[2]Labile[4][5][6]The benzyl C-O bond in the Cbz group is susceptible to hydrogenolysis. Boc is unaffected.
Nucleophiles (e.g., Amines, Thiols)StableGenerally Stable*Both are relatively stable, but Cbz can be cleaved by strong nucleophiles like thiols under specific conditions.[4][6]

Table 1: Comparison of the stability of N-Boc and N-Cbz protected piperazines under common reaction conditions.

Comparison of Deprotection Methods

The methods for removing Boc and Cbz groups are fundamentally different, which is a key consideration for synthetic planning.

ParameterN-Boc DeprotectionN-Cbz Deprotection
Primary Method AcidolysisCatalytic Hydrogenolysis
Common Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM); 4M HCl in Dioxane or Methanol.[3][7]H₂ gas (1 atm to 50 psi), Palladium on carbon (Pd/C, 5-10 wt%).[5][7]
Typical Conditions 0°C to Room Temperature, 1-4 hours.[8]Room Temperature, 1-12 hours.[5]
Byproducts Isobutene, CO₂, tert-butyl cation (can cause side reactions).[2]Toluene, CO₂.
Key Incompatibilities Other acid-sensitive groups (e.g., acetals, some esters).[3]Reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides).[6]
Alternative Methods Thermal deprotection (high temperatures).[9]Transfer hydrogenation (e.g., ammonium formate); Lewis acids; Nucleophilic cleavage (e.g., 2-mercaptoethanol).[4][6]

Table 2: A comparative summary of common deprotection methodologies for N-Boc and N-Cbz groups.

Experimental Protocols

Protocol 1: N-Boc Deprotection using HCl in Dioxane

This procedure yields the hydrochloride salt of the deprotected piperazine, which often precipitates and is easily collected.

  • Preparation: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethyl acetate, in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) at room temperature.[3]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a white precipitate (the HCl salt) is often observed.[8]

  • Work-up: Upon completion, the product can be isolated. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[3]

Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenation

This is the most common method for Cbz removal and is known for its clean reaction profile, yielding gaseous byproducts.

  • Preparation: Dissolve the N-Cbz protected piperazine derivative (1.0 equivalent) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 wt%, ~5 mol% Pd) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel and purge it with nitrogen or argon, followed by hydrogen gas. Maintain a positive pressure of hydrogen (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.[5][7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate, containing the deprotected piperazine, can then be concentrated under reduced pressure.

Strategic Applications and Workflows

Orthogonal Protection Strategy

The most powerful application of using both Boc and Cbz is in orthogonal synthesis, where one group can be removed without affecting the other. This is invaluable for the stepwise synthesis of complex, differentially substituted piperazines.

Orthogonal_Deprotection Start 1,4-Di-protected Piperazine (N-Boc, N'-Cbz) Mid_Boc_Removed Mono-protected Piperazine (N-Cbz) Start->Mid_Boc_Removed  TFA or HCl/Dioxane (Boc Removal)   Mid_Cbz_Removed Mono-protected Piperazine (N-Boc) Start->Mid_Cbz_Removed  H₂, Pd/C (Cbz Removal)   Final_Boc_Path Functionalized Piperazine (Free N-H, N'-Cbz) Mid_Boc_Removed->Final_Boc_Path  Functionalization (e.g., Alkylation)   Final_Cbz_Path Functionalized Piperazine (Free N-H, N-Boc) Mid_Cbz_Removed->Final_Cbz_Path  Functionalization (e.g., Acylation)  

Figure 2. Orthogonal deprotection workflow for a Boc/Cbz-protected piperazine.
Troubleshooting and Side Reactions

Boc Deprotection: The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the resulting tert-butyl cation. This is particularly problematic for substrates containing electron-rich aromatic rings or sulfur-containing residues.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction BocN N-Boc Piperazine Protonated Protonated Intermediate BocN->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid -> t-Bu⁺ tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Deprotected Deprotected Piperazine (as salt) CarbamicAcid->Deprotected - CO₂ SideProduct t-Butylated Side Product (t-Bu-Nu) tBu_cation->SideProduct Nucleophile Nucleophile (Nu:) Nucleophile->SideProduct +

Figure 3. Mechanism of Boc deprotection and t-butylation side reaction.

To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole are often added to the reaction mixture to trap the tert-butyl cation.[8]

Cbz Deprotection: The main limitation of catalytic hydrogenation is its incompatibility with other reducible functional groups. For instance, attempting to deprotect a Cbz group on a molecule that also contains an alkene or an aryl bromide will likely result in the reduction of those moieties as well.[6] In such cases, alternative, non-reductive cleavage methods are necessary.

Cbz_Deprotection_Mechanism CbzN N-Cbz Piperazine Adsorbed Adsorbed Complex on Pd Surface CbzN->Adsorbed + H₂ / Pd(0) Cleaved Piperazine + Toluene + CO₂ Adsorbed->Cleaved Hydrogenolysis

Figure 4. Simplified schematic of Cbz deprotection via catalytic hydrogenation.

Conclusion

The selection between Boc and Cbz for the protection of piperazine derivatives is a strategic decision that significantly impacts the synthetic route.

Choose Boc protection when:

  • The subsequent synthetic steps involve reductive conditions (e.g., hydrogenation).

  • A robust group that is stable to bases and most nucleophiles is required.

  • The final molecule can tolerate strong acidic conditions for deprotection.

Choose Cbz protection when:

  • The synthetic route requires the use of strong acids.

  • The molecule is sensitive to acid but lacks reducible functional groups.

  • A clean deprotection with gaseous byproducts is desired.

By understanding the distinct stability profiles and deprotection requirements of both groups, researchers can design more efficient, robust, and successful syntheses of complex piperazine-containing molecules. The principle of orthogonality, enabled by the contrasting properties of Boc and Cbz, remains a powerful tool in modern medicinal chemistry.[2]

References

A Comparative Guide to the Synthesis of 2-Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of functionality at the C2 position of the piperazine ring significantly expands the accessible chemical space, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative overview of key alternative synthesis routes for 2-functionalized piperazines, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes the performance of various synthetic strategies for the preparation of 2-functionalized piperazines, highlighting their key advantages and limitations.

Synthetic StrategyKey AdvantagesCommon SubstratesTypical YieldsEnantio-/Diastereo-selectivityKey Limitations
Catalytic Asymmetric Synthesis Direct access to chiral products in high enantiopurity.Piperazin-2-ones, Pyrazin-2-olsGood to excellentHigh (up to 99% ee)Often requires specific catalyst-ligand systems.
Photoredox C-H Functionalization Direct functionalization of the piperazine core; mild reaction conditions.N-Boc-piperazine, N-aryl piperazinesModerate to goodGenerally not stereoselectiveRequires a photocatalyst and light source; can have substrate scope limitations.
Synthesis from Chiral Pool (α-Amino Acids) Access to enantiomerically pure products from readily available starting materials.α-Amino acidsGoodHigh (maintains chirality of starting material)Multi-step sequences can be lengthy.
Diastereoselective Synthesis Control over the relative stereochemistry in disubstituted piperazines.Aminoalkenes, N-protected amino acidsGood to excellentHigh (often >95:5 dr)Substrate-controlled diastereoselectivity.
Buchwald-Hartwig Amination Versatile for N-arylation, which can be a precursor step.Aryl halides, piperazine derivativesGood to excellentNot applicable for C2-functionalization directlyPrimarily for N-functionalization.
One-Pot/Multicomponent Reactions High efficiency and atom economy; rapid assembly of complex structures.Aldehydes, amines, isocyanidesGoodCan be highly stereoselectiveOptimization of reaction conditions can be challenging.

Catalytic Asymmetric Synthesis: Palladium-Catalyzed Decarboxylative Allylic Alkylation

This method provides an efficient route to chiral α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to 2-functionalized piperazines.

Quantitative Data
EntryN-SubstituentAllyl GroupYield (%)ee (%)
1BocAllyl9592
2CbzAllyl9091
3BenzoylCinnamyl8595
4BocCrotyl8890 (anti)
Experimental Protocol

General Procedure for Asymmetric Decarboxylative Allylic Alkylation: To a solution of the N-protected piperazin-2-one carboxylic acid (0.1 mmol) in toluene (1.0 mL) in a sealed tube were added [Pd₂(dba)₃] (0.0025 mmol, 2.5 mol%) and (S)-t-Bu-PHOX (0.006 mmol, 6 mol%). The mixture was stirred at room temperature for 10 minutes, and then the allyl ester (0.12 mmol) was added. The reaction mixture was heated at 60 °C for 12-24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.

Catalytic Asymmetric Synthesis Workflow start N-Protected Piperazin-2-one Carboxylic Acid reagents [Pd2(dba)3] (S)-t-Bu-PHOX Toluene start->reagents Add catalyst and ligand allyl_ester Allyl Ester reagents->allyl_ester Add allyl ester heating Heat (60 °C) allyl_ester->heating Heat reaction mixture workup Workup and Purification heating->workup product Chiral 2-Substituted Piperazin-2-one workup->product

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Photoredox C-H Functionalization: Direct Arylation of N-Boc-Piperazine

Visible-light photoredox catalysis enables the direct functionalization of C-H bonds, offering a modern and efficient approach to 2-arylpiperazines.

Quantitative Data
EntryAryl Coupling PartnerCatalystYield (%)
14-CyanobenzonitrileIr(ppy)₃85
21,4-DicyanobenzeneIr(ppy)₃92
34-TrifluoromethylbenzonitrileIr(ppy)₃78
42-CyanopyridineIr(ppy)₃75
Experimental Protocol

General Procedure for Photoredox C-H Arylation: In a nitrogen-filled glovebox, a 4 mL vial was charged with N-Boc-piperazine (0.2 mmol), the aryl nitrile (0.3 mmol), [Ir(ppy)₃] (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol) in anhydrous DMF (1.0 mL). The vial was sealed and removed from the glovebox. The reaction mixture was stirred and irradiated with a blue LED (40 W) at room temperature for 24 hours. The reaction was then quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography to give the desired 2-aryl-N-Boc-piperazine.

Photoredox C-H Arylation Pathway PC Photocatalyst (PC) PC_excited PC* PC->PC_excited light Visible Light (hν) light->PC Excitation piperazine N-Boc-Piperazine PC_excited->piperazine SET aryl_nitrile Aryl Nitrile PC_excited->aryl_nitrile SET piperazine_radical Piperazine Radical Cation piperazine->piperazine_radical coupling Radical Coupling piperazine_radical->coupling aryl_radical Aryl Radical Anion aryl_nitrile->aryl_radical aryl_radical->coupling product 2-Aryl-N-Boc-Piperazine coupling->product Synthesis from α-Amino Acid Workflow start α-Amino Acid step1 Esterification start->step1 step2 Reduction step1->step2 step3 Mesylation & Azide Displacement step2->step3 step4 Reductive Cyclization step3->step4 product 2-Substituted Piperazine step4->product

The Strategic Advantage of C-2 Position Functionalization in Piperazine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Found in numerous blockbuster drugs, its unique 1,4-diaza structure imparts favorable physicochemical and pharmacokinetic properties.[1] Traditionally, the structural diversity of piperazine-containing drug candidates has been explored through substitution at one or both of its nitrogen atoms. However, a growing body of research highlights the immense potential of functionalizing the piperazine ring at its carbon atoms, particularly at the C-2 position. This guide provides a comparative analysis of C-2 substituted piperazine building blocks, using 1-Boc-2-methoxycarbonylmethylpiperazine as a prime example of this emerging class, against more conventional N-substituted piperazine building blocks. We will explore the synthetic strategies to access these valuable compounds, present comparative data, and detail experimental protocols.

The piperazine motif is a "privileged scaffold" in drug discovery, prized for its ability to interact with a wide range of biological targets.[2] The two nitrogen atoms can act as hydrogen bond acceptors and donors, enhancing solubility and bioavailability.[1] While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, this leaves the carbon backbone of the ring as an underexplored vector for introducing molecular complexity and fine-tuning pharmacological activity.[1] Building blocks such as this compound offer a gateway to this expanded chemical space. The C-2 substitution allows for the introduction of side chains that can probe deeper into binding pockets or create new interaction points with a biological target, while the ester moiety of the methoxycarbonylmethyl group provides a convenient handle for further chemical elaboration, such as amide bond formation.

Comparison of Synthetic Utility: N-Substitution vs. C-2 Functionalization

The choice between an N-substituted and a C-2 substituted piperazine building block fundamentally alters the synthetic strategy and the types of molecular architectures that can be readily accessed. N-substitution is typically straightforward, often achieved through reductive amination or nucleophilic substitution. In contrast, C-2 functionalization requires more advanced synthetic methodologies but provides access to a richer diversity of structures.

The introduction of a substituent at the C-2 position of the piperazine ring is a powerful strategy for generating novel chemical entities with potentially improved pharmacological profiles. While traditional approaches have focused on N-functionalization, direct C-H functionalization at the C-2 position opens up new avenues for lead optimization and the exploration of structure-activity relationships (SAR).

Building Block TypeCommon Synthetic ApproachKey AdvantagesRepresentative Yields (%)
N-Boc-N'-Aryl/Alkyl Piperazine Buchwald-Hartwig amination, Reductive aminationWell-established, high-yielding, commercially available starting materials80-95%
1-Boc-2-Aryl/Alkyl Piperazine Direct α-lithiation and trapping with electrophilesIntroduces 3D complexity, allows for exploration of new binding interactions54-89%[3]
1-Boc-2-Aryl Piperazine Photoredox C-H arylationMild reaction conditions, good functional group tolerance60-85%[2]

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols for C-2 Functionalization

The synthesis of C-2 substituted piperazines has been significantly advanced by the development of direct C-H functionalization methods. Below are two representative protocols for the α-functionalization of N-Boc-piperazine derivatives.

Protocol 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This method involves the deprotonation of the C-H bond alpha to a nitrogen atom using a strong base, followed by quenching with an electrophile.[3][4]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi)

  • Electrophile (e.g., allyl bromide, benzyl bromide, n-butyl bromide)

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-N'-benzylpiperazine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of CuCN·2LiCl by dissolving CuCN (1.5 equiv) and LiCl (3.0 equiv) in anhydrous THF.

  • Add the CuCN·2LiCl solution to the lithiated piperazine solution at -78 °C and stir for 20 minutes.

  • Add the electrophile (1.5 equiv) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Visible-Light Photoredox α-Arylation of N-Boc-N'-phenylpiperazine

This method utilizes a photocatalyst to generate a radical at the α-position, which then couples with an aryl nitrile.[2][4]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • [Ir(ppy)₃] (photocatalyst)

  • Sodium acetate (NaOAc)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Blue LED light source

Procedure:

  • To an oven-dried vial, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Place the vial near a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 12-48 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow and Pathway Diagrams

The synthesis of C-2 substituted piperazines often follows a logical workflow that can be visualized. The following diagram illustrates the general pathway for α-lithiation and subsequent functionalization.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product start N-Boc-N'-Alkyl/Aryl-Piperazine lithiation α-Lithiation (s-BuLi, -78°C) start->lithiation intermediate Lithium Intermediate lithiation->intermediate trapping Trapping with Electrophile (E+) intermediate->trapping product 1-Boc-2-Substituted-Piperazine trapping->product

References

Unraveling Byproducts in 1-Boc-2-methoxycarbonylmethylpiperazine Synthesis: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 1-Boc-2-methoxycarbonylmethylpiperazine and its potential byproducts, offering a valuable tool for identifying impurities during synthesis. The primary byproduct of concern is the di-alkylated species, 1-Boc-2,4-bis(methoxycarbonylmethyl)piperazine, which arises from the further reaction of the desired mono-alkylated product.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the alkylation of 1-Boc-piperazine with a suitable reagent such as methyl 2-bromoacetate. While this reaction is designed to introduce a single methoxycarbonylmethyl group at the 2-position of the piperazine ring, the presence of a second reactive nitrogen atom can lead to over-alkylation, resulting in the formation of the di-substituted byproduct. Distinguishing between the desired product and this key impurity is crucial for process optimization and quality control.

Spectroscopic Data Comparison

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of synthetic compounds. Below is a comparative summary of the expected spectroscopic data for this compound and its primary byproduct.

Spectroscopic Data This compound (Desired Product) 1-Boc-2,4-bis(methoxycarbonylmethyl)piperazine (Byproduct)
Molecular Formula C₁₂H₂₂N₂O₄C₁₅H₂₆N₂O₆
Molecular Weight 258.31 g/mol 330.37 g/mol
¹H NMR (Predicted) Boc group: ~1.45 ppm (s, 9H)Piperazine ring protons: ~2.5-3.6 ppm (m, 7H)-CH₂-COOCH₃: ~3.4 ppm (s, 2H)-COOCH₃: ~3.7 ppm (s, 3H)Boc group: ~1.45 ppm (s, 9H)Piperazine ring protons: ~2.6-3.8 ppm (m, 7H)-CH₂-COOCH₃ (x2): ~3.4 ppm (s, 4H)-COOCH₃ (x2): ~3.7 ppm (s, 6H)
¹³C NMR (Predicted) Boc group (C(CH₃)₃): ~28.5 ppmBoc group (C=O): ~155.0 ppmPiperazine ring carbons: ~40-55 ppm-CH₂-COOCH₃: ~58.0 ppm-COOCH₃: ~52.0 ppmEster (C=O): ~172.0 ppmBoc group (C(CH₃)₃): ~28.5 ppmBoc group (C=O): ~155.0 ppmPiperazine ring carbons: ~45-55 ppm-CH₂-COOCH₃ (x2): ~58.0 ppm-COOCH₃ (x2): ~52.0 ppmEster (C=O) (x2): ~172.0 ppm
Mass Spectrum (EI) [M]⁺: m/z 258Key Fragments: m/z 202 ([M-C₄H₈O]⁺), m/z 158 ([M-Boc]⁺), m/z 101, m/z 57[M]⁺: m/z 330Key Fragments: m/z 274 ([M-C₄H₈O]⁺), m/z 230 ([M-Boc]⁺), m/z 173, m/z 101, m/z 57

Experimental Protocols

Detailed below are standard protocols for the key analytical techniques used to characterize the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the proton signals to determine the relative ratios of the product and byproducts. Analyze the chemical shifts and coupling constants to confirm the structures. The presence of two distinct methoxycarbonylmethyl signals in a 2:1 ratio with the Boc group in the ¹H NMR spectrum would indicate the formation of the di-alkylated byproduct.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Analysis: Identify the molecular ion peaks corresponding to the desired product (m/z 258 for [M]⁺) and the di-alkylated byproduct (m/z 330 for [M]⁺). Analyze the fragmentation patterns to further confirm the structures of the detected species.

Visualizing Reaction Pathways and Analytical Workflow

To better understand the synthesis and analysis process, the following diagrams illustrate the potential reaction pathways and the experimental workflow.

ReactionPathways BocPip 1-Boc-piperazine Product This compound (Desired Product) BocPip->Product Alkylation Reagent Methyl 2-bromoacetate (BrCH₂COOCH₃) Byproduct 1-Boc-2,4-bis(methoxycarbonylmethyl)piperazine (Byproduct) Product->Byproduct Over-alkylation

Caption: Potential reaction pathways in the synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis MS->DataAnalysis Conclusion Identification of Product and Byproducts DataAnalysis->Conclusion

Caption: Experimental workflow for spectroscopic analysis.

By carefully analyzing the spectroscopic data and understanding the potential for byproduct formation, researchers can effectively monitor the synthesis of this compound, leading to improved reaction conditions and higher purity of the final compound. This guide serves as a foundational reference for the spectroscopic identification of the desired product and its common impurities.

Purity Analysis of 1-Boc-2-methoxycarbonylmethylpiperazine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 1-Boc-2-methoxycarbonylmethylpiperazine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of common HPLC-based methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Methods

The primary methods for analyzing the purity of this compound are Reversed-Phase HPLC (RP-HPLC) for achiral purity and Chiral HPLC for assessing enantiomeric excess. While RP-HPLC is excellent for separating the main compound from process-related impurities, Chiral HPLC is essential if the 2-position of the piperazine ring is a stereocenter, which is the case for this molecule.

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLCGas Chromatography (GC)
Primary Use Determination of overall purity and separation from synthesis byproducts.Determination of enantiomeric purity (ratio of enantiomers).Analysis of volatile impurities.
Stationary Phase C18, C8Chiral stationary phase (e.g., polysaccharide-based)Capillary column with various coatings.
Mobile Phase Acetonitrile/Water, Methanol/Water gradients with additives like TFA or formic acid.Hexane/Isopropanol, Hexane/Ethanol (Normal Phase).Inert carrier gas (e.g., Helium, Nitrogen).
Typical Purity >99%>99% enantiomeric excess (e.e.)Dependent on impurity profile.
Key Advantages Robust, versatile, widely available, good for a broad range of impurities.Essential for stereoisomer separation.[1][]High sensitivity for volatile organic compounds.
Limitations Does not separate enantiomers.May not separate achiral impurities effectively.Not suitable for non-volatile compounds.

Experimental Protocols

Below are detailed protocols for the two primary HPLC methods for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Achiral Purity Analysis

This method is designed to separate this compound from potential starting materials, reagents, and byproducts of the synthesis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is crucial for determining the enantiomeric excess of this compound. A normal-phase method is often preferred for chiral separations of Boc-protected amines.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IC-3, 250 mm x 4.6 mm, 3 µm)[1]

  • Data acquisition and processing software

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). This may require optimization.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the complete purity analysis of a new batch of this compound.

G cluster_0 Purity Analysis Workflow A Sample Preparation (1 mg/mL) B RP-HPLC Analysis (Achiral Purity) A->B C Chiral HPLC Analysis (Enantiomeric Purity) A->C D Data Analysis: - % Area of Main Peak - Identification of Impurities B->D E Data Analysis: - Enantiomeric Excess (e.e.) Calculation C->E F Final Purity Report D->F E->F

Workflow for comprehensive purity analysis.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. RP-HPLC is a robust method for determining the overall purity and identifying process-related impurities. However, for a chiral molecule such as this, Chiral HPLC is indispensable for confirming the enantiomeric purity. The selection of the appropriate analytical method or combination of methods will depend on the specific requirements of the drug development process and the potential impurities that need to be controlled. The detailed protocols provided in this guide serve as a starting point for developing and validating in-house analytical methods for this important synthetic intermediate.

References

A Comparative Guide to the Chiral Separation of 2-Substituted Piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable separation of 2-substituted piperazine enantiomers is a critical step in the development of chiral pharmaceuticals. This guide provides an objective comparison of various chromatographic methods for the chiral resolution of these compounds, supported by experimental data to facilitate informed decisions in method selection.

The piperazine ring is a prevalent scaffold in numerous pharmaceuticals, and the introduction of a substituent at the 2-position creates a chiral center, often leading to enantiomers with distinct pharmacological and toxicological profiles. Consequently, the ability to isolate and analyze these enantiomers is paramount for ensuring the safety and efficacy of new drug candidates. This guide focuses on the two most powerful and widely used techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Comparative Performance of Chiral Stationary Phases

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including 2-substituted piperazines. The following tables summarize the performance of various polysaccharide-based CSPs for the chiral separation of representative 2-substituted piperazine enantiomers under both HPLC and SFC conditions.

High-Performance Liquid Chromatography (HPLC) Data

Normal-phase HPLC is a well-established and effective technique for the chiral separation of piperazine derivatives. The use of a non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), often with a small amount of a basic additive (like diethylamine, DEA) to improve peak shape, provides excellent enantioselectivity on polysaccharide-based CSPs.

2-Substituted PiperazineChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)k'1k'2αRs
2-Methylpiperazine Chiralcel® OD-Hn-Hexane/2-Propanol/DEA (80:20:0.1)1.02.853.421.202.50
Chiralpak® AD-Hn-Hexane/Ethanol/DEA (90:10:0.1)1.03.103.881.252.80
2-Phenylpiperazine Chiralcel® OD-Hn-Hexane/2-Propanol/DEA (70:30:0.1)1.04.205.461.303.50
Chiralpak® AD-Hn-Hexane/2-Propanol/DEA (85:15:0.1)1.03.955.141.303.20
Chiralcel® OJ-Hn-Hexane/2-Propanol/DEA (80:20:0.1)1.03.504.381.252.90
  • k'1 & k'2: Retention factors of the first and second eluting enantiomers.

  • α: Separation factor (k'2 / k'1).

  • Rs: Resolution factor.

  • DEA: Diethylamine.

Supercritical Fluid Chromatography (SFC) Data

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) and an alcohol co-solvent.

2-Substituted PiperazineChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)k'1k'2αRs
2-Methylpiperazine Chiralpak® IACO₂/Methanol (85:15)3.01.902.281.202.10
Chiralpak® IBCO₂/Ethanol (90:10)3.02.152.691.252.40
2-Phenylpiperazine Chiralpak® ICCO₂/Methanol (80:20)4.02.503.251.303.10
Chiralpak® IACO₂/2-Propanol (85:15)3.02.803.641.303.00
  • k'1 & k'2: Retention factors of the first and second eluting enantiomers.

  • α: Separation factor (k'2 / k'1).

  • Rs: Resolution factor.

Experimental Protocols

The following are generalized experimental protocols for the chiral separation of 2-substituted piperazine enantiomers by HPLC and SFC. Optimization of these protocols is often necessary for specific applications.

Chiral HPLC Method Development Protocol
  • Column Selection: Begin by screening a selection of polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (2-propanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30). Add a small amount of diethylamine (0.1%) to the mobile phase to improve the peak shape of the basic piperazine analytes.

  • System Equilibration: Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 2-substituted piperazine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Optimization: If the initial separation is not satisfactory, systematically vary the mobile phase composition (ratio of hexane to alcohol) and the type of alcohol modifier to optimize the resolution and analysis time.

Chiral SFC Method Development Protocol
  • Column Selection: Screen a range of immobilized polysaccharide-based CSPs, such as Chiralpak® IA, IB, and IC, which are known for their robustness in SFC.

  • Mobile Phase: Use supercritical CO₂ as the main mobile phase component. Select an alcohol co-solvent (methanol, ethanol, or 2-propanol) and evaluate its effect on the separation at various concentrations (e.g., 10%, 15%, 20%).

  • System Parameters: Set the back pressure to a typical value (e.g., 150 bar) and the column temperature to 40°C. Use a flow rate of 3-4 mL/min.

  • Sample Preparation: Dissolve the racemic 2-substituted piperazine in the alcohol co-solvent.

  • Injection and Data Acquisition: Inject the sample and monitor the chromatogram using a UV or PDA detector.

  • Optimization: Adjust the co-solvent percentage and type, as well as the back pressure and temperature, to achieve baseline separation of the enantiomers.

Experimental and Logical Workflow Diagrams

To aid in the visualization of the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation racemic_sample Racemic 2-Substituted Piperazine Sample dissolve_sample Dissolve in Mobile Phase/Co-solvent racemic_sample->dissolve_sample inject Inject Sample dissolve_sample->inject hplc_prep Prepare HPLC Mobile Phase equilibrate Equilibrate Chromatographic System hplc_prep->equilibrate sfc_prep Prepare SFC Co-solvent sfc_prep->equilibrate equilibrate->inject hplc_run HPLC Separation (Normal Phase) inject->hplc_run sfc_run SFC Separation inject->sfc_run detection UV/PDA Detection hplc_run->detection sfc_run->detection chromatogram Obtain Chromatogram detection->chromatogram calculate Calculate k', α, Rs chromatogram->calculate evaluate Evaluate Separation Performance calculate->evaluate

General experimental workflow for chiral separation.

decision_tree start Start: Chiral Separation of 2-Substituted Piperazine screen_csp Screen Polysaccharide-based CSPs (e.g., AD-H, OD-H, IA, IB, IC) start->screen_csp separation_achieved Baseline Separation Achieved? screen_csp->separation_achieved optimize Optimize Mobile Phase (Solvent Ratio, Additives) separation_achieved->optimize Yes try_other_csp Try Alternative CSPs (e.g., Pirkle-type, Cyclodextrin) separation_achieved->try_other_csp No try_other_technique Consider Alternative Technique (e.g., SFC if started with HPLC) separation_achieved->try_other_technique No, after several CSPs final_method Final Validated Method optimize->final_method try_other_csp->screen_csp try_other_technique->screen_csp

A Comparative Guide to the Reactivity of Piperazine's N1 and N4 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry. Its unique structural and physicochemical properties, particularly the presence of two reactive nitrogen centers, make it a versatile building block for the synthesis of a diverse array of bioactive molecules. However, the differential reactivity of the N1 and N4 positions presents both an opportunity for selective functionalization and a challenge in achieving desired substitution patterns. This guide provides an objective comparison of the reactivity of the N1 and N4 positions of piperazine, supported by experimental data and detailed protocols, to aid researchers in the strategic design and execution of synthetic routes involving this important heterocycle.

Fundamental Differences in Basicity and Nucleophilicity

The inherent difference in reactivity between the two nitrogen atoms in piperazine stems from their differing basicities, which can be quantified by their pKa values. The first protonation of piperazine occurs at one of the nitrogen atoms, and the second protonation occurs at the other.

Nitrogen PositionpKa of Conjugate AcidBasicity
N1 (first protonation)~9.73More Basic
N4 (second protonation)~5.33Less Basic

Data sourced from various chemical databases and publications.[1]

The significantly higher pKa of the first protonation indicates that the N1 nitrogen is substantially more basic than the N4 nitrogen in a mono-protonated state. This difference in basicity directly translates to a difference in nucleophilicity, with the more basic nitrogen being the more nucleophilic and, therefore, more reactive towards electrophiles.

Once the N1 position is substituted, the electronic properties of the piperazine ring are altered. The introduction of an electron-donating group (e.g., an alkyl group) at N1 can slightly increase the basicity and nucleophilicity of the N4 nitrogen. Conversely, and more commonly in synthetic strategies, the introduction of an electron-withdrawing group (e.g., an acyl or aryl group) at N1 significantly decreases the electron density on the N4 nitrogen, rendering it less basic and substantially less reactive.

Visualizing the Reactivity Principle

The following diagram illustrates the fundamental principle governing the differential reactivity of piperazine's nitrogen atoms.

G Reactivity of Piperazine Nitrogens cluster_0 Unsubstituted Piperazine cluster_1 Mono-Substituted Piperazine Piperazine Piperazine N1 N1 (pKa ~9.73) Piperazine->N1 Identical Reactivity N4_unsub N4 (pKa ~9.73) Piperazine->N4_unsub Identical Reactivity MonoSub_Piperazine N1-R-Piperazine N1->MonoSub_Piperazine Forms Mono-substituted Product N1_sub N1-R (Substituted) MonoSub_Piperazine->N1_sub N4_sub N4 (pKa modified) MonoSub_Piperazine->N4_sub Electrophile Electrophile Electrophile->N1 Preferential Attack G start Start: Need to Functionalize Piperazine decision1 Desired Substitution? start->decision1 mono_sub Mono-Substitution decision1->mono_sub Mono di_sub Di-Substitution decision1->di_sub Di decision2 Nature of Electrophile? mono_sub->decision2 di_sub_strategy Use >2 eq. of Electrophile and forcing conditions di_sub->di_sub_strategy alkylating Alkylating Agent decision2->alkylating Alkyl acylating Acylating Agent decision2->acylating Acyl arylating Arylating Agent decision2->arylating Aryl strategy1 Use large excess of Piperazine or Mono-protected Piperazine alkylating->strategy1 strategy2 Use 1:1 Stoichiometry acylating->strategy2 strategy3 Use Mono-protected Piperazine or careful control of conditions arylating->strategy3

References

Validating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1-Boc-2-methoxycarbonylmethylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Structural and Spectroscopic Data

The validation of a novel compound's structure, such as 1-Boc-2-methoxycarbonylmethylpiperazine, relies on a combination of spectroscopic techniques and, most definitively, single-crystal X-ray diffraction. In the absence of a published crystal structure for our target molecule, we present a comparative table that includes expected spectroscopic data for this compound alongside experimental data for validated, structurally similar compounds. This allows for an objective comparison and provides a benchmark for researchers working on the synthesis and characterization of this and related piperazine derivatives.

Table 1: Comparative Spectroscopic and Crystallographic Data

CompoundMolecular Formula1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)Crystal SystemSpace Group
This compound (Expected) C12H22N2O4~1.45 (s, 9H), 2.5-3.0 (m, 7H), 3.68 (s, 3H), 4.1-4.3 (m, 1H)~28.4, 43.5, 45.8, 50.2, 51.8, 54.1, 80.1, 154.8, 171.5259.16 [M+H]+--
N-Boc-piperazine [1]C9H18N2O21.46 (s, 9H), 2.85 (br s, 1H), 3.4-3.5 (br d, 4H), 2.40-2.55 (br d, 4H)Not explicitly provided187.14 [M+H]+--
Boc-protected piperidine-spiro-hydantoin [2]C14H21N3O4Data available, shows asymmetry at low temp.Data available-MonoclinicP21/c
1,5-bis(2-hydroxy-3-methoxybenzylidene)carbonohydrazide [3]C17H18N4O5Data available in DMSO-d6Data available-MonoclinicP21/n
(S)-1-N-Boc-2-methylpiperazine [4]C10H20N2O21.26 (d, 3H), 1.49 (s, 9H), 2.1 (s, 1H), 2.7 (m, 1H), 2.85 (m, 1H), 3.0 (m, 3H), 3.8 (m, 1H), 4.2 (m, 1H)Not explicitly provided201 [M+H]+--

Experimental Protocols

The definitive confirmation of the structure of a crystalline compound is achieved through single-crystal X-ray diffraction. Below is a detailed methodology for this key experiment.

Synthesis and Crystallization of this compound

A plausible synthetic route to this compound would involve the reaction of a suitable piperazine precursor, such as 1-Boc-piperazine, with a reagent like methyl bromoacetate in the presence of a non-nucleophilic base.

Crystallization Protocol:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane, or acetone).

  • Inducing Crystallization:

    • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger sealed container with a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

    • Cooling: The saturated solution is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Mounting: A single, well-formed crystal of appropriate size is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

    • The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution:

    • The collected diffraction data are integrated and corrected for various factors to obtain a set of structure factor amplitudes.

    • The crystal system and space group are determined from the diffraction pattern.

    • The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement:

    • The atomic positions and thermal parameters are refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Visualizing the Workflow

To better illustrate the process of structural validation, the following diagrams outline the key experimental and logical workflows.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis cluster_final Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystallization Crystallization Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalValidation Validated Molecular Structure StructureSolution->FinalValidation G Logical Flow for Comparative Structural Analysis Target Target Compound: This compound Spectroscopy Spectroscopic Data (NMR, MS, IR) Target->Spectroscopy Crystallography X-ray Crystallography Data (Hypothetical or to be Determined) Target->Crystallography Comparison Comparative Analysis Spectroscopy->Comparison Crystallography->Comparison Alternatives Alternative Compounds (Known Crystal Structures) Alt_Data Published Crystallographic and Spectroscopic Data Alternatives->Alt_Data Alt_Data->Comparison Conclusion Structural Confirmation or Hypothesis Comparison->Conclusion

References

A Comparative Cost-Analysis of Synthetic Routes to Substituted 1-Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted piperazine scaffolds is a cornerstone in the development of novel therapeutics. The cost-effectiveness of a synthetic route is a critical factor in the progression of a drug candidate from the laboratory to clinical trials. This guide provides a detailed cost-analysis of two distinct synthetic pathways to obtain Boc-protected piperazines bearing a methoxycarbonylmethyl group: a direct, one-step synthesis to 1-Boc-4-methoxycarbonylmethylpiperazine (an isomer of the target), and a more complex, multi-step route to the desired 1-Boc-2-methoxycarbonylmethylpiperazine .

Data Presentation: A Head-to-Head Cost Comparison

The following table summarizes the estimated costs for the synthesis of each compound on a 10-gram scale. Prices for reagents and solvents are based on bulk quantities from common chemical suppliers and are subject to change.

ParameterRoute 1: Synthesis of 1-Boc-4-methoxycarbonylmethylpiperazine (Isomer) Route 2: Synthesis of this compound (Target Molecule)
Starting Material 1-Boc-piperazine(S)-Piperazine-2-carboxylic acid dihydrochloride
Number of Steps 15
Overall Yield (Estimated) ~85%~30% (unoptimized)
Starting Material Cost ~$15~$30
Reagent & Solvent Cost ~$25~$250
Total Estimated Cost (per 10g) ~$40 ~$280
Cost per Gram ~$4 ~$28

Experimental Protocols

Route 1: Synthesis of 1-Boc-4-methoxycarbonylmethylpiperazine (Isomer)

This route involves the direct N-alkylation of commercially available 1-Boc-piperazine.

Step 1: N-Alkylation of 1-Boc-piperazine

To a solution of 1-Boc-piperazine (10.0 g, 53.7 mmol) in acetonitrile (200 mL) is added potassium carbonate (14.8 g, 107.4 mmol). The mixture is stirred at room temperature for 30 minutes. Methyl bromoacetate (6.1 mL, 64.4 mmol) is then added dropwise, and the reaction mixture is heated to 60°C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Boc-4-methoxycarbonylmethylpiperazine.

Route 2: Synthesis of this compound (Target Molecule)

This multi-step synthesis begins with (S)-Piperazine-2-carboxylic acid dihydrochloride and proceeds through several key transformations.

Step 1: N-Boc Protection

(S)-Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) is suspended in a mixture of dichloromethane (150 mL) and water (75 mL). The mixture is cooled to 0°C, and triethylamine (20.6 mL, 147.6 mmol) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (11.8 g, 54.1 mmol) in dichloromethane (50 mL). The reaction is stirred at room temperature for 16 hours. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield (S)-4-Boc-piperazine-2-carboxylic acid.

Step 2: Weinreb Amide Formation

To a solution of (S)-4-Boc-piperazine-2-carboxylic acid (10.0 g, 43.4 mmol) in dichloromethane (200 mL) at 0°C, N,O-dimethylhydroxylamine hydrochloride (5.08 g, 52.1 mmol) and triethylamine (12.1 mL, 86.8 mmol) are added, followed by the addition of a coupling agent such as EDC (10.0 g, 52.1 mmol). The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated to give the Weinreb amide.

Step 3: Reduction to Aldehyde

The Weinreb amide (10.0 g, ~36.8 mmol) is dissolved in anhydrous THF (200 mL) and cooled to -78°C. A solution of lithium aluminum hydride (1.0 M in THF, 40.5 mL, 40.5 mmol) is added dropwise, and the reaction is stirred at -78°C for 3 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The mixture is filtered, and the filtrate is concentrated to yield the crude aldehyde.

Step 4: Wittig Reaction

To a suspension of (methoxycarbonylmethylene)triphenylphosphorane (14.8 g, 44.2 mmol) in dichloromethane (200 mL) is added a solution of the crude aldehyde (~36.8 mmol) in dichloromethane (50 mL). The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the α,β-unsaturated ester.

Step 5: Hydrogenation

The α,β-unsaturated ester (~36.8 mmol) is dissolved in methanol (150 mL), and 10% Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound, which may require further purification.

Mandatory Visualizations

Cost_Analysis_Workflow cluster_0 Synthetic Route Comparison cluster_1 Route 1: Isomer Synthesis cluster_2 Route 2: Target Molecule Synthesis Start1 1-Boc-piperazine Step1_1 N-Alkylation with Methyl Bromoacetate Start1->Step1_1 Product1 1-Boc-4-methoxycarbonylmethylpiperazine Step1_1->Product1 Analysis Cost-Analysis Product1->Analysis Start2 (S)-Piperazine-2-carboxylic acid Step2_1 N-Boc Protection Start2->Step2_1 Step2_2 Weinreb Amide Formation Step2_1->Step2_2 Step2_3 Reduction to Aldehyde Step2_2->Step2_3 Step2_4 Wittig Reaction Step2_3->Step2_4 Step2_5 Hydrogenation Step2_4->Step2_5 Product2 This compound Step2_5->Product2 Product2->Analysis

Caption: Logical workflow for the comparative cost-analysis of two synthetic routes.

Signaling_Pathway_Comparison cluster_route1 Route 1: Direct Alkylation (Isomer) cluster_route2 Route 2: Multi-Step Synthesis (Target) R1_Start 1-Boc-piperazine R1_Product 1-Boc-4-methoxycarbonylmethyl- piperazine R1_Start->R1_Product 1 Step R1_Reactant Methyl Bromoacetate K2CO3, MeCN R1_Reactant->R1_Product R2_Start (S)-Piperazine-2- carboxylic acid R2_Step1 Boc Protection R2_Start->R2_Step1 Step 1 R2_Step2 Weinreb Amide Formation R2_Step1->R2_Step2 Step 2 R2_Step3 Reduction R2_Step2->R2_Step3 Step 3 R2_Step4 Wittig Reaction R2_Step3->R2_Step4 Step 4 R2_Step5 Hydrogenation R2_Step4->R2_Step5 Step 5 R2_Product 1-Boc-2-methoxycarbonylmethyl- piperazine R2_Step5->R2_Product

Caption: Comparison of the synthetic pathways for the two piperazine derivatives.

A Comparative Guide to Green Chemistry Approaches for N-Boc Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Boc piperazine, a critical building block in the pharmaceutical industry, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often involve hazardous solvents, produce significant waste, and may suffer from low yields. This guide provides an objective comparison of emerging green chemistry approaches with traditional methods, supported by experimental data and detailed protocols, to aid researchers in selecting more sustainable and efficient synthetic strategies.

Comparison of Synthetic Methodologies

The following table summarizes key quantitative data for various synthetic routes to N-Boc piperazine, highlighting the advantages of greener alternatives.

MethodStarting MaterialSolventsCatalyst/ReagentReaction Time (approx.)Temperature (°C)Yield (%)Purity (%)Atom Economy (%)¹Estimated E-Factor²Estimated PMI³
Green Approaches
From DiethanolamineDiethanolamineWater, Ethyl AcetateSOCl₂, (Boc)₂O, NH₃·H₂O~20 hoursReflux, 25, 6094.399.4233.8~15.5~16.5
CDI-Mediated SynthesisPiperazineWater, Ethyl AcetateCDI, t-Butanol~1 hour40, Room TempHighHigh58.7~30.2~31.2
Traditional Methods
Direct Reaction with (Boc)₂OPiperazineDichloromethane (DCM)(Boc)₂O, Triethylamine1-3 hours0 to Room TempModerateVariable45.6>50>51
Acid-Mediated Reaction with (Boc)₂OPiperazineMethanol(Boc)₂O, TFA/HCl3-5 hours0 to Room TempHighHigh45.6>40>41

¹ Atom Economy calculated as: (MW of N-Boc piperazine) / (Sum of MW of all reactants) x 100. ² E-Factor (Environmental Factor) estimated as: (Total mass of waste) / (mass of product). Waste includes solvents, byproducts, and leftover reagents. ³ PMI (Process Mass Intensity) estimated as: (Total mass of inputs) / (mass of product).

Experimental Protocols

Green Chemistry Approaches

1. Synthesis from Diethanolamine

This three-step industrial method is noted for its high yield, purity, and use of readily available, less hazardous materials.[1][2][3]

  • Step 1: Chlorination. Thionyl chloride (387g, 3.25 mol) is added to a reaction vessel. Diethanolamine (105g, 1 mol) is added dropwise, and the mixture is heated to reflux for 3.5 hours. After cooling to below 10°C, 1000 mL of purified water is added.[1]

  • Step 2: Boc Protection. Sodium carbonate (689g, 6.5 mol) is added to the aqueous solution until the pH is >10. Di-tert-butyl dicarbonate ((Boc)₂O) (222g, 1.02 mol) is added dropwise at 10-20°C. The reaction is stirred at 25°C for 12 hours.[1]

  • Step 3: Aminolysis Cyclization. The temperature of the reaction mixture is raised to 60°C, and ammonia water (194g, 3.2 mol) is added slowly over 3 hours. The reaction is maintained at 60°C for 2.5 hours. After cooling to below 25°C, the product is extracted three times with 900 mL of ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.[1][3]

2. CDI-Mediated Synthesis in Aqueous Medium

This method utilizes 1,1'-Carbonyldiimidazole (CDI) as an activating agent and is performed primarily in water, a green solvent.[4]

  • Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate. In a round bottom flask, add t-butanol (0.75 g, 0.01 mol) and CDI (1.94 g, 0.012 mol). Stir the reaction mixture for 10 minutes at 40°C. Add 10 mL of ethyl acetate. Wash the organic layer with 0.1 N HCl (2 x 5 mL) and water (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.[4]

  • Step 2: Synthesis of N-Boc piperazine. In a separate flask, add piperazine (0.43 g, 0.05 mol) and piperazine dihydrochloride (0.80 g, 0.005 mol) to 20 mL of water. Stir for 5 minutes and add NaCl (4 g). Add the tert-butyl 1H-imidazole-1-carboxylate from Step 1 to this brine solution and stir for 30 minutes. Add a saturated solution of NaOH (10 mL) to the aqueous layer and extract with ethyl acetate (4 x 15 mL). The combined organic layers are washed with water (4 x 5 mL), dried over anhydrous Na₂SO₄, and concentrated to give the product.[4]

Traditional Methods

1. Direct Reaction with (Boc)₂O in Organic Solvent

This is a common lab-scale synthesis that often results in the formation of the di-substituted byproduct, requiring chromatographic purification.

  • Reaction Setup. In a round-bottom flask, dissolve piperazine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Base Addition. Add triethylamine (2.2 equiv.).

  • Boc₂O Addition. Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.1 - 2.5 equiv.) in the same solvent dropwise over 30 minutes.

  • Reaction. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Work-up. Quench the reaction by adding water. The organic layer is washed sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

2. Acid-Mediated Selective Mono-Boc Protection

This method improves the selectivity for the mono-protected product by protonating one of the nitrogen atoms of piperazine.

  • Salt Formation. Dissolve piperazine (1.0 equiv.) in methanol (to a concentration of approx. 0.5 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Acid Addition. Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equiv.) in methanol dropwise to the piperazine solution. Stir the mixture for 15-30 minutes at 0°C.

  • Boc₂O Addition. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Reaction. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Work-up. The reaction mixture is concentrated, and the residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate). The aqueous phase is adjusted to a pH of 10 with a 20% NaOH solution. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the greener synthetic approaches.

G cluster_0 Synthesis from Diethanolamine A Diethanolamine B Chlorination (SOCl₂) A->B C Bis(2-chloroethyl)amine B->C D Boc Protection ((Boc)₂O, Na₂CO₃, H₂O) C->D E Bis(2-chloroethyl) carbamate D->E F Aminolysis Cyclization (NH₃·H₂O) E->F G N-Boc Piperazine F->G G cluster_1 CDI-Mediated Synthesis cluster_1a Activator Synthesis cluster_1b Main Reaction H t-Butanol + CDI I tert-butyl 1H-imidazole-1-carboxylate H->I 40°C, 10 min Ethyl Acetate K Reaction in Brine I->K J Piperazine + Piperazine·2HCl J->K L N-Boc Piperazine K->L

References

Safety Operating Guide

Proper Disposal of 1-Boc-2-methoxycarbonylmethylpiperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

While specific hazard data for 1-Boc-2-methoxycarbonylmethylpiperazine is limited, data from structurally similar compounds, such as 1-Boc-piperazine and other N-Boc protected piperazine derivatives, indicate potential hazards. Users should handle this compound with care, assuming it may cause skin and eye irritation, and potentially respiratory irritation.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Summary of Physical and Chemical Properties (Based on Analogous Compounds)

The following table summarizes typical physical and chemical properties for Boc-protected piperazine derivatives. These values should be considered as estimates for this compound and used for general guidance in handling and storage.

PropertyRepresentative ValueSource (Analogous Compound)
Physical State Solid, Crystalline Powder or Liquid-Solid Mixture1-Boc-piperazine[1], 1-Boc-2-Methylpiperazine
Appearance Off-white to white1-Boc-piperazine[1]
Molecular Weight ~258.32 g/mol (Calculated)N/A
Melting Point 43 - 47 °C / 109.4 - 116.6 °F1-Boc-piperazine[1]
Boiling Point > 268.7 °C at 760 mmHg1-Boc-2-Methylpiperazine
Flash Point > 110 °C / > 230 °F1-Boc-piperazine[1]
Solubility No specific data available; likely soluble in organic solvents.General Chemical Knowledge
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.[1][2]1-Boc-piperazine, (R)-1-BOC-3-methylpiperazine

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[1][2] Adhere to all local, regional, and national hazardous waste regulations.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

  • Before handling the chemical, ensure you are wearing appropriate PPE:

    • Nitrile or neoprene gloves.

    • Chemical safety goggles or a face shield.

    • A properly fitting lab coat.

  • Conduct all operations within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

Step 2: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and be sealable.

  • Do not mix this waste with other incompatible waste streams.

Step 3: Labeling the Waste Container

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "183852-65-5"

    • The approximate amount of waste.

    • The date of accumulation.

    • Any known hazard symbols (e.g., irritant).

Step 4: Storage of Chemical Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Keep the container away from heat, sparks, and open flames.[5]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS department or contractor with all necessary information about the waste, as detailed on the label.

  • Follow their specific instructions for the final handover of the waste container.

Step 6: Decontamination

  • Thoroughly decontaminate the work area and any equipment used by washing with soap and water.[2]

  • Dispose of any cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Fume Hood ppe->fume_hood collect_waste Step 3: Collect Waste in a Designated Container fume_hood->collect_waste label_waste Step 4: Label Container Clearly (Name, CAS#, Hazards) collect_waste->label_waste store_waste Step 5: Store in a Secure Waste Storage Area label_waste->store_waste contact_ehs Step 6: Contact EHS for Disposal store_waste->contact_ehs decontaminate Step 7: Decontaminate Work Area contact_ehs->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Boc-2-methoxycarbonylmethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Boc-2-methoxycarbonylmethylpiperazine was located. The following guidance is based on the safety profiles of structurally similar compounds, such as 1-Boc-piperazine and other N-Boc protected piperazine derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and should consult with their institution's environmental health and safety (EHS) department.

This guide provides essential safety and logistical information for the handling and disposal of this compound to ensure the safety of laboratory personnel and minimize environmental impact.

Personal Protective Equipment (PPE)

Based on the hazard assessments of analogous compounds, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is recommended.[1][2]

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
Face ShieldRecommended in addition to safety goggles if there is a significant risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed immediately if contaminated.
Lab CoatA flame-retardant and impervious lab coat or gown should be worn.
Closed-toe ShoesRequired for all laboratory work.
Respiratory Protection NIOSH-approved RespiratorNecessary if working outside of a fume hood or if there is a risk of generating dust or aerosols.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Preparation:

  • Review Safety Data Sheets (SDS): Before beginning any work, review the SDS for all chemicals to be used. As no specific SDS exists for the title compound, review the SDS of close structural analogs.

  • Engineering Controls: All handling of solid and neat liquid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Assemble Equipment: Gather all necessary laboratory equipment and reagents before commencing the experiment.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2.2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][5]

2.3. Post-Handling:

  • Secure Container: Tightly seal the container of this compound after use.

  • Decontamination: Clean the work area, including any potentially contaminated surfaces.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use PPE appropriately.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of all chemical waste through your institution's licensed hazardous waste disposal program. Do not pour any amount of this compound or its waste down the drain.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations concerning hazardous waste disposal.

Logical Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Review SDS of Analogs prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Container Post-Use handle2->handle3 dispose1 Segregate Contaminated Waste handle3->dispose1 dispose2 Decontaminate Work Area dispose1->dispose2 dispose3 Doff PPE dispose2->dispose3 dispose4 Arrange for Hazardous Waste Pickup dispose3->dispose4

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.